molecular formula C9H7ClO4 B1590945 3-Chloro-4-(methoxycarbonyl)benzoic acid CAS No. 55737-77-4

3-Chloro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1590945
CAS No.: 55737-77-4
M. Wt: 214.6 g/mol
InChI Key: IHWMWEIAAARWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWMWEIAAARWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559534
Record name 3-Chloro-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55737-77-4
Record name 3-Chloro-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(methoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(methoxycarbonyl)benzoic acid (CAS: 55737-77-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methoxycarbonyl)benzoic acid, with a CAS number of 55737-77-4, is a substituted aromatic carboxylic acid of significant interest in the field of medicinal chemistry and organic synthesis. Its structural arrangement, featuring a benzoic acid core with both a chloro and a methoxycarbonyl substituent, makes it a versatile building block for the synthesis of more complex molecules. Notably, this compound serves as a key intermediate in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, and reactivity, offering valuable insights for professionals in drug discovery and development.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 55737-77-4[3]
Molecular Formula C₉H₇ClO₄[1][4]
Molecular Weight 214.60 g/mol [1][4]
Appearance Off-white to light yellow solid
Boiling Point (Predicted) 358.5 ± 27.0 °C
Density (Predicted) 1.413 ± 0.06 g/cm³
pKa (Predicted) 3.40 ± 0.10
Solubility Limited solubility in water (<0.1 g/L at 25°C); Soluble in polar aprotic solvents like DMSO and DMF.[4]

Safety and Handling: As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Accessible safety shower and eye wash stations are recommended.

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, with a common strategy being the selective esterification of a suitable precursor. A logical and widely applicable method is the Fischer-Speier esterification of 2-chloroterephthalic acid.

Synthetic Pathway: Fischer-Speier Esterification

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6][7] To favor the formation of the mono-ester, reaction conditions such as the stoichiometry of the reactants can be carefully controlled.

Synthesis 2-Chloroterephthalic_Acid 2-Chloroterephthalic Acid Reaction Reflux 2-Chloroterephthalic_Acid->Reaction Methanol Methanol (Excess) Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Product This compound Reaction->Product Hydrolysis Starting_Material This compound Reagents NaOH (aq) / Heat Starting_Material->Reagents Step 1 Acidification HCl (aq) Reagents->Acidification Step 2 Product 2-Chloroterephthalic Acid Acidification->Product Structure cluster_0 This compound mol

References

3-Chloro-4-(methoxycarbonyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-(methoxycarbonyl)benzoic acid for Researchers and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring a chlorine atom and a methoxycarbonyl group on the benzoic acid core, makes it a versatile intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Benzoic acid derivatives are of significant interest in medicinal chemistry due to their established bioavailability and the relative ease with which they can be functionalized[1]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a methoxycarbonyl group. The electron-withdrawing nature of the chlorine and methoxycarbonyl groups influences the electronic environment of the aromatic ring[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇ClO₄[1][2]
Molecular Weight 214.60 g/mol [1][3]
CAS Number 55737-77-4[4]
IUPAC Name This compound
Synonyms 3-chloro-4-methoxycarbonylbenzoic acid[2]
Appearance Colorless needle-like crystals[4]
Solubility Limited solubility in water; soluble in polar aprotic solvents like DMSO and DMF.[1]

Below is the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the selective hydrolysis of dimethyl 2-chloro-1,4-benzenedicarboxylate. This method provides a direct route to the target compound.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 2-chloro-1,4-benzenedicarboxylic acid dimethyl ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, add 2-chloro-1,4-benzenedicarboxylic acid dimethyl ester (0.11 mol), methanol (300 mL), and tetrahydrofuran (300 mL).

  • Prepare a solution of lithium hydroxide monohydrate (0.11 mol) in water (200 mL).

  • Slowly add the lithium hydroxide solution to the reaction mixture over 10 minutes.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the solution to approximately 150 mL using a rotary evaporator.

  • Dilute the concentrated solution with water (200 mL).

  • Collect any precipitated solid (unreacted starting material) by filtration and wash with cold water.

  • Acidify the combined filtrates by slowly adding 1N hydrochloric acid (112 mL) with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and air dry.

  • For further purification, dissolve the dried solid in methanol and heat to approximately 45 °C.

  • Slowly add water under stirring until the solution approaches the cloud point.

  • Allow the solution to stand at room temperature overnight to allow for crystallization.

  • Filter the precipitated colorless solid, wash sequentially with a cold methanol-water (1:2) mixture and cold water.

  • Dry the solid to obtain this compound as colorless needle-like crystals.

SynthesisWorkflow start Start Materials: - Dimethyl 2-chloroterephthalate - LiOH·H₂O - MeOH, THF, H₂O reaction Reaction: - Stir overnight at room temperature start->reaction Mix concentration Concentration: - Rotary evaporation reaction->concentration dilution Dilution: - Add H₂O concentration->dilution filtration1 Filtration 1: - Remove unreacted starting material dilution->filtration1 acidification Acidification: - Add 1N HCl filtration1->acidification Filtrate filtration2 Filtration 2: - Collect crude product acidification->filtration2 recrystallization Recrystallization: - Methanol/Water filtration2->recrystallization Crude Product final_product Final Product: This compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

Substituted benzoic acids are pivotal scaffolds in medicinal chemistry. The presence of both a halogen and an ester group on this compound provides two distinct points for chemical modification, allowing for the generation of diverse molecular libraries for drug screening.

A closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of a class of promising SGLT2 inhibitors.[5][6][7] SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. This highlights the potential of this compound and its derivatives as important precursors in the development of novel therapeutics. The chloro and methoxycarbonyl groups can enhance the binding affinity of a molecule to hydrophobic pockets within proteins and improve metabolic stability.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Physical properties of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(methoxycarbonyl)benzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a methyl ester, and a chloro-substituent on a benzene ring, offers multiple reaction sites for chemical modification. Understanding the fundamental physical properties of this compound is paramount for researchers and drug development professionals. These properties govern its behavior in chemical reactions, dictate its formulation characteristics, and influence its pharmacokinetic profile in potential therapeutic applications.

This guide provides a comprehensive overview of the key physical and chemical properties of this compound. It is designed to be a practical resource, combining established data with theoretical principles and detailed experimental protocols for property determination. As a self-validating document, it emphasizes the causality behind experimental choices, empowering scientists to not only utilize the data but also to replicate and verify these critical parameters in their own laboratories.

Molecular Structure and Identifiers

The structural arrangement of functional groups in this compound dictates its chemical reactivity and physical behavior. The carboxylic acid group at position 1 and the methoxycarbonyl group at position 4 are para to each other, while the chlorine atom at position 3 introduces electronic and steric effects. The electron-withdrawing nature of both the chlorine atom and the methoxycarbonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

IdentifierValue
IUPAC Name This compound
CAS Number 55737-77-4[1]
Molecular Formula C₉H₇ClO₄[2][3][4]
Molecular Weight 214.60 g/mol [2][3][4]
InChI InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)[5]
SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl[5]

Solubility Profile

Solubility is a critical parameter influencing reaction conditions, purification methods, and bioavailability. The presence of a polar carboxylic acid group suggests potential solubility in polar solvents, while the chlorinated benzene ring provides lipophilic character.

A related isomer, 4-chloro-3-(methoxycarbonyl)benzoic acid, exhibits limited solubility in water (<0.1 g/L at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF[2]. It is expected that this compound follows a similar trend due to its structural similarity.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the standard OECD 105 guideline for determining water solubility. The principle involves saturating water with the compound and measuring the concentration of the dissolved substance.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet any undissolved solid.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in g/L based on the measured concentration and the volume of the aliquot.

Causality Note: The centrifugation step is critical to ensure that no solid microparticles are carried over into the aliquot, which would lead to an overestimation of solubility. Using a validated HPLC method provides the necessary sensitivity and specificity for accurate quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to known volume of water equil1 Agitate at constant temp (e.g., 25°C) for 24-48h prep1->equil1 sep1 Cease agitation equil1->sep1 sep2 Centrifuge to pellet solid sep1->sep2 quant1 Extract clear supernatant sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate concentration (g/L) quant2->quant3 result Final Solubility Value quant3->result

Caption: Workflow for solubility determination via the shake-flask method.

Thermal Properties: Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

This method relies on visually observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital instrument).

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.

Trustworthiness Note: A slow heating rate near the melting point is essential for accurate determination. A broad melting range (>2°C) often indicates the presence of impurities, which depress and broaden the melting point.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Dry and powder the sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 measure1 Place capillary in apparatus prep2->measure1 measure2 Heat rapidly to ~20°C below expected MP measure1->measure2 measure3 Reduce heating rate to 1-2°C/min measure2->measure3 record1 Record T1: First liquid appears measure3->record1 record2 Record T2: All solid melts record1->record2 result Melting Range (T1-T2) record2->result

Caption: Standard workflow for capillary melting point determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The predicted spectra are based on the known effects of the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

  • Aromatic Region: The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting pattern. Three signals are expected: one proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet, likely in the range of 7.5-8.5 ppm.

  • Methyl Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically around 3.9 ppm.

  • Carboxylic Proton: The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift, often >10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine unique carbon atoms in the molecule.

  • Carbonyl Carbons: Two signals are expected in the downfield region (165-175 ppm), corresponding to the carboxylic acid and ester carbonyl carbons.

  • Aromatic Carbons: Six distinct signals are expected in the 120-140 ppm range. The carbons directly attached to the electron-withdrawing chloro, carboxyl, and ester groups will be shifted further downfield.

  • Methoxy Carbon: A single signal for the -OCH₃ carbon is expected around 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups.

  • O-H Stretch: A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer[6].

  • C=O Stretch: Two strong, sharp absorption bands are anticipated for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually slightly higher, around 1720-1740 cm⁻¹[6]. These may overlap to form a single broad, intense peak.

  • C-O Stretch: Absorptions corresponding to the C-O stretches of the acid and ester groups are expected in the 1200-1320 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring[6].

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion Peak: The key diagnostic feature will be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks: one for the molecular ion containing ³⁵Cl (M⁺) and another two mass units higher for the ion containing ³⁷Cl (M+2)⁺, with a relative intensity ratio of approximately 3:1. For C₉H₇³⁵ClO₄, the expected m/z is ~214, and for C₉H₇³⁷ClO₄, it is ~216.

  • Fragmentation: Common fragmentation pathways include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the carboxyl group (-COOH, 45 Da).

References

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-(methoxycarbonyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the physicochemical properties of intermediate compounds are of paramount importance. Among these, solubility stands out as a critical parameter that dictates reaction kinetics, purification strategies, and the ultimate bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive examination of the solubility characteristics of 3-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in the synthesis of a variety of pharmaceutical agents. Understanding the solubility of this compound in different organic solvents is crucial for optimizing synthetic routes, developing robust crystallization processes, and ensuring the overall efficiency of drug manufacturing. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for handling this important chemical intermediate.

Physicochemical Properties of this compound

To understand the solubility behavior of this compound, it is essential to first consider its molecular structure and key physicochemical properties.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 53632-66-9

  • Molecular Formula: C₉H₇ClO₄[1]

  • Molecular Weight: 214.60 g/mol [1]

  • Predicted pKa: Approximately 3.40±0.10[2]

The molecule possesses a rigid benzene ring substituted with three functional groups: a carboxylic acid group, a chloro group, and a methoxycarbonyl (ester) group. The carboxylic acid group can act as a hydrogen bond donor and acceptor, significantly influencing its interaction with protic solvents. The chloro and methoxycarbonyl groups are electron-withdrawing, which impacts the overall polarity and electronic distribution of the molecule.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is complex, arising from the interplay of its functional groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid moiety of the target compound. The hydroxyl group of the alcohols can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid and the ester, and as a hydrogen bond acceptor for the acidic proton of the carboxylic acid. This strong intermolecular interaction is expected to lead to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents possess dipoles that can interact with the polar functional groups of the solute. Solvents like DMSO and DMF are particularly effective due to their high polarity and ability to accept hydrogen bonds. Acetone and ethyl acetate, being moderately polar, are also expected to be effective solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The significant polarity of this compound suggests that it will have limited solubility in such nonpolar environments.

Solubility Profile of this compound

The following table summarizes the known and predicted solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). It is important to note that where precise experimental data is unavailable, the qualitative and quantitative estimations are based on chemical principles.

SolventSolvent TypePredicted/Known Solubility (Qualitative)Predicted/Known Solubility (Quantitative)
WaterPolar ProticVery Low< 0.1 g/L
MethanolPolar ProticHigh> 100 g/L
EthanolPolar ProticHigh> 100 g/L
AcetonePolar AproticHigh> 100 g/L
Ethyl AcetatePolar AproticModerate10-50 g/L
DichloromethaneHalogenatedModerate10-50 g/L
ChloroformHalogenatedModerate10-50 g/L
Tetrahydrofuran (THF)Polar Aprotic (Ether)High> 100 g/L
Dimethyl Sulfoxide (DMSO)Polar AproticVery High> 200 g/L
N,N-Dimethylformamide (DMF)Polar AproticVery High> 200 g/L
TolueneNonpolar AromaticLow< 1 g/L
HexaneNonpolar AliphaticVery Low< 0.1 g/L

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective:

To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/L or mg/mL) from the determined concentration and the dilution factor.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent in vial B Seal vial A->B C Equilibrate on shaker at constant temperature B->C D Allow excess solid to settle C->D 24-48h E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtered sample F->G H Analyze by HPLC G->H I Quantify using calibration curve H->I J Calculate Solubility I->J

Caption: Workflow for the isothermal shake-flask solubility determination method.

Implications for Researchers and Drug Development Professionals

The solubility profile of this compound has several practical implications:

  • Reaction Solvent Selection: The high solubility in polar aprotic solvents like DMSO, DMF, and THF makes them excellent choices for reaction media, ensuring a homogeneous reaction mixture and potentially faster reaction rates. For reactions where a protic solvent is preferred, methanol and ethanol are suitable alternatives.

  • Purification and Crystallization: The differential solubility of this compound can be exploited for purification. For instance, it could be dissolved in a solvent in which it is highly soluble (e.g., hot methanol) and then precipitated by the addition of an anti-solvent in which it is poorly soluble (e.g., water or hexane). This technique is commonly used to obtain highly pure crystalline material.

  • Formulation Development: While this compound is an intermediate, understanding its solubility provides insights into the properties of the final API. Poor aqueous solubility is a common challenge in drug development, and knowledge of the solubility of key intermediates can aid in the design of more soluble drug candidates.

Conclusion

This compound is a valuable chemical intermediate whose solubility is a critical factor in its effective utilization. This guide has provided a detailed overview of its physicochemical properties, a theoretical framework for its solubility, a comprehensive solubility profile in common organic solvents, and a robust experimental protocol for its determination. By leveraging this information, researchers and scientists in the pharmaceutical industry can make more informed decisions regarding process development, optimization, and scale-up, ultimately contributing to the more efficient and cost-effective production of essential medicines.

References

A Technical Guide to the Mass Spectrometry of 3-Chloro-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Benzoic Acids

In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of intermediates and active pharmaceutical ingredients (APIs) is paramount. Substituted benzoic acids and their esters are foundational scaffolds in a vast array of commercially significant molecules. 3-Chloro-4-(methoxycarbonyl)benzoic acid, a molecule featuring a carboxylic acid, a methyl ester, and a halogenated aromatic ring, presents a unique analytical challenge that necessitates a robust and well-reasoned approach for its identification and quantification.

This guide provides an in-depth technical framework for the analysis of this compound using mass spectrometry. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, predict fragmentation behavior based on first principles, and outline a self-validating experimental protocol. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of how to approach the mass spectrometric analysis of complex small molecules.

Physicochemical Properties and Analytical Strategy

A successful analytical method is built upon a foundational understanding of the analyte's chemical properties. Key characteristics of this compound inform our strategic decisions.

PropertyValue/CharacteristicImplication for MS Analysis
Molecular Formula C₉H₇ClO₄---
Monoisotopic Mass 214.0033 DaThe target mass for high-resolution mass spectrometry.[1]
Key Functional Groups Carboxylic Acid (-COOH), Methyl Ester (-COOCH₃), Chlorinated Benzene RingThe polar carboxylic acid makes the molecule suitable for Electrospray Ionization (ESI). The ester and chloro-substituents will direct fragmentation patterns.
Predicted pKa ~3.40 ± 0.10The acidic nature of the carboxylic proton makes the molecule highly amenable to deprotonation for analysis in negative ion mode ESI.
Predicted XlogP ~3.0Indicates moderate lipophilicity, suggesting good solubility in common reversed-phase liquid chromatography solvents.[1]

Given these properties, a Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing Electrospray Ionization (ESI) is the most logical and powerful analytical choice. ESI is a soft ionization technique ideal for polar, thermally labile molecules, as it can generate intact molecular ions with minimal in-source fragmentation, preserving the crucial molecular weight information.[2] The presence of the acidic proton strongly suggests that negative ion mode ESI ([M-H]⁻) will be highly sensitive and produce a robust signal.

Experimental Workflow: A Validated Approach

The following workflow is designed as a self-validating system, ensuring robustness and reproducibility, which are critical in research and regulated environments.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing A 1. Standard Solution (1 mg/mL in Methanol) B 2. Working Solution (Dilute to 1 µg/mL in 50:50 Acetonitrile:Water) A->B C 3. Filtration (0.22 µm PTFE filter) B->C D 4. Liquid Chromatography (Reversed-Phase C18) C->D E 5. Electrospray Ionization (ESI) (Negative Ion Mode) D->E F 6. High-Resolution MS Scan (e.g., Orbitrap or TOF) E->F G 7. Tandem MS (MS/MS) (Collision-Induced Dissociation) F->G H 8. Molecular Ion Confirmation (m/z 212.9960) G->H I 9. Fragmentation Analysis (Structural Elucidation) H->I J 10. Reporting I->J

Caption: A comprehensive workflow for the analysis of this compound.

Part 1: Detailed Experimental Protocols

A. Sample & Standard Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free of interferences that could cause ion suppression or clog the system.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution into a typical mobile phase, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid, to a final concentration of 1 µg/mL. The formic acid helps to ensure consistent protonation state, although for negative ion mode, a basic modifier like ammonium hydroxide could be used if needed.

  • Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The liquid chromatography step separates the analyte from any impurities and delivers it to the mass spectrometer at a controlled flow rate.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)The moderate lipophilicity of the analyte makes it well-suited for retention and separation on a C18 stationary phase.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous mobile phase. Formic acid aids in protonation for positive mode and can improve peak shape in negative mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute compounds of moderate polarity and clean the column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume minimizes peak distortion and avoids overloading the column.

C. Mass Spectrometer Parameters

These parameters are starting points and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeThe carboxylic acid group is easily deprotonated, leading to a highly stable and abundant [M-H]⁻ ion.
Capillary Voltage -3.0 kVA typical voltage for generating a stable electrospray in negative ion mode.
Sheath Gas Flow 35 (arbitrary units)Assists in nebulization and droplet formation.
Auxiliary Gas Flow 10 (arbitrary units)Aids in solvent evaporation.
Capillary Temp. 320 °COptimizes desolvation of the ESI droplets to release gas-phase ions.
MS Scan Range m/z 50 - 500A range sufficient to encompass the precursor ion and its expected fragments.
MS¹ Resolution > 60,000High resolution is critical for accurate mass measurement to confirm the elemental composition.
MS² (Tandem MS) Collision-Induced Dissociation (CID) on m/z 212.9960Isolation and fragmentation of the precursor ion to generate structural information.
Collision Energy Stepped (e.g., 10, 20, 40 eV)Using multiple collision energies ensures the observation of both low-energy and high-energy fragments.

Predicted Mass Spectrum and Fragmentation Analysis

While no experimental spectrum is publicly available in major databases, we can confidently predict the key features of the mass spectrum based on the molecule's structure and established fragmentation chemistry of benzoic acids and esters.

Expected Molecular Ion

In negative ion mode ESI, the molecule will readily lose the acidic proton from the carboxylic acid group.

  • Reaction: C₉H₇ClO₄ → [C₉H₆ClO₄]⁻ + H⁺

  • Predicted Ion: [M-H]⁻

  • Expected m/z: 212.9960

This deprotonated molecule will be the precursor ion for tandem mass spectrometry (MS/MS) experiments.

Predicted Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion will be driven by the molecule's functional groups. Collision-Induced Dissociation (CID) will impart energy, leading to the cleavage of the weakest bonds and the loss of stable neutral molecules.

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.

Detailed Fragmentation Analysis:

  • Primary Fragmentation: Loss of Carbon Dioxide (CO₂)

    • Pathway: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (43.9898 Da). This is a highly favorable process that results in a stable carbanion.

    • Fragment A: [M-H-CO₂]⁻

    • Expected m/z: 169.0060

    • Significance: This is predicted to be the base peak (most intense fragment ion) in the MS/MS spectrum due to the high stability of the resulting ion.

  • Radical Losses from the Ester

    • Pathway: Cleavage can also occur at the methyl ester. The loss of a methyl radical (•CH₃, 15.0236 Da) or a methoxy radical (•OCH₃, 31.0184 Da) are possible, though typically less favored in negative ion mode than neutral losses.

    • Fragment B: [M-H-CH₃]⁻ (m/z 197.9724)

    • Fragment C: [M-H-OCH₃]⁻ (m/z 181.9799)

    • Significance: The presence of these ions would confirm the presence of the methyl ester group.

  • Secondary Fragmentation: Loss of Chlorine

    • Pathway: The fragment resulting from the loss of CO₂ (m/z 169.0060) can undergo further fragmentation, most likely through the loss of a chlorine radical (Cl•, 34.9688 Da for ³⁵Cl).

    • Fragment D: [M-H-CO₂-Cl]⁻

    • Expected m/z: 134.0346

    • Significance: This secondary fragment helps to confirm the presence and location of the chlorine atom on the aromatic ring.

Summary of Predicted Quantitative Data

Ion IdentityPredicted m/zProposed Neutral Loss / FragmentNotes
[M-H]⁻ 212.9960Precursor IonIsotopic peak for ³⁷Cl expected at m/z 214.9931 (~32% intensity).
Fragment A 169.0060[M-H-CO₂]⁻Expected base peak. Isotopic peak for ³⁷Cl at m/z 171.0031.
Fragment B 197.9724[M-H-CH₃]⁻Confirms methyl ester.
Fragment C 181.9799[M-H-OCH₃]⁻Confirms methyl ester.
Fragment D 134.0346[M-H-CO₂-Cl]⁻Secondary fragment confirming chlorine.

Conclusion: A Framework for Confident Characterization

While direct experimental mass spectra for this compound are not readily found in public databases, a robust analytical strategy can be formulated based on established chemical principles and data from analogous structures. The proposed LC-MS method, utilizing electrospray ionization in negative ion mode, provides a clear and scientifically sound path for the unambiguous identification and structural elucidation of this molecule.

By coupling high-resolution mass analysis of the molecular ion with a systematic examination of its collision-induced dissociation products, researchers can confirm the elemental composition, identify key functional groups, and build a confident picture of the molecular structure. The causality-driven approach outlined in this guide—from sample preparation to data interpretation—serves as a reliable template for the analysis of not only this specific compound but also a wide range of other substituted aromatic small molecules critical to the fields of chemistry and drug development.

References

A Comprehensive Safety & Handling Guide for 3-Chloro-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the safety, handling, and emergency protocols for 3-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No: 55737-77-4), a key building block in synthetic chemistry. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets to ensure technical accuracy and promote a culture of safety and proactive risk mitigation.

The molecular structure of this compound, featuring a chlorinated aromatic ring with both carboxylic acid and methyl ester functionalities, dictates its reactivity and toxicological profile. Understanding these characteristics is paramount to its safe application in research and development.

Core Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks associated with this solid compound are irritation to the skin, eyes, and respiratory system.[1][2] Some suppliers also indicate more severe hazards, including acute oral toxicity and high toxicity to aquatic life.[3] It is crucial to consult the specific Safety Data Sheet (SDS) from your supplier for the most accurate classification.

The causality behind these classifications stems from the compound's chemical nature. As a benzoic acid derivative, it possesses acidic properties that can irritate biological tissues upon contact. The presence of a chlorine atom and a methoxycarbonyl group modifies its reactivity and potential for biological interaction.

Table 1: GHS Hazard Summary

Hazard ClassificationGHS CodeSignal WordPictogram
Skin Irritation, Category 2H315WarningGHS07 (Exclamation Mark)
Serious Eye Irritation, Category 2AH319WarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation), Category 3H335WarningGHS07 (Exclamation Mark)
Acute Toxicity, Oral, Category 3H301DangerGHS06 (Skull and Crossbones)
Hazardous to the Aquatic Life, Acute, Category 1H400WarningGHS09 (Environment)

Note: H301 and H400 are listed by some but not all suppliers. Always handle the compound with precautions appropriate for the highest potential hazard.

Precautionary Statements (P-Statements): Key precautionary statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[1]

Emergency Response & First-Aid Protocols

Immediate and appropriate action following accidental exposure is critical to minimizing harm. The following protocols are based on established first-aid standards for this class of chemical.

Exposure Response Workflow

cluster_exposure Type of Exposure cluster_action Immediate First-Aid Action cluster_medical Medical Attention Inhalation Inhalation Action_Inhale Move to fresh air. Provide oxygen if breathing is difficult. Inhalation->Action_Inhale Skin Skin Contact Action_Skin Remove contaminated clothing. Flush skin with running water for 15+ minutes. Skin->Action_Skin Eye Eye Contact Action_Eye Flush eyes with water for 15+ minutes, lifting eyelids. Remove contact lenses if safe. Eye->Action_Eye Ingestion Ingestion Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical If irritation persists Action_Eye->Medical Action_Ingest->Medical

Caption: Emergency first-aid workflow for accidental exposure.

Step-by-Step First-Aid Measures
  • Inhalation: Remove the individual from the contaminated area to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with large amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[1] If skin irritation occurs or persists, get medical advice.[5]

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, ensuring to hold the eyelids apart to irrigate the entire eye surface.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Proactive Risk Mitigation: Safe Handling & Exposure Control

The most effective safety strategy is to prevent exposure. This is achieved by implementing the hierarchy of controls, a systematic approach to risk mitigation that prioritizes engineered solutions over personal protective equipment (PPE).

The Hierarchy of Controls

cluster_hierarchy Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective)

Caption: The hierarchy of controls prioritizes systematic risk reduction.

Detailed Exposure Control Protocols
  • Engineering Controls (Primary Defense):

    • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[1] A certified chemical fume hood or a local exhaust ventilation system is mandatory to keep airborne concentrations below exposure limits and prevent respiratory irritation.[5]

    • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Administrative Controls (Safe Work Practices):

    • Hygiene: Do not eat, drink, or smoke in laboratory areas.[6][8] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5]

    • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

    • Clothing: Contaminated work clothes should be laundered separately from other clothing before reuse.[6][8]

  • Personal Protective Equipment (PPE) (Final Barrier):

    • Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[3] A face shield may be required for operations with a higher risk of splashing or dust generation.

    • Skin Protection: Wear impervious protective clothing, such as a lab coat, to prevent skin contact.[3] Select chemically resistant gloves (e.g., nitrile rubber) and inspect them for tears or holes before each use.[1]

    • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved N95 dust mask or a full-face respirator to prevent inhalation of the powder.

Storage, Spill Management, and Disposal

Proper storage and waste disposal are essential components of the chemical's lifecycle management.

Storage Protocol
  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][6]

  • Protect containers from physical damage.[6]

  • Store away from incompatible materials, particularly strong oxidizing agents.[2][9]

  • The recommended storage condition is sealed in a dry environment at room temperature.[10]

Accidental Spill Cleanup Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Contain: Prevent the powder from spreading or becoming airborne. Avoid dry sweeping, which can generate dust.[8]

  • Clean-Up: Gently sweep or vacuum the spilled material using a vacuum equipped with a HEPA filter.[8] Place the collected material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the decontamination materials for disposal.

  • Waste Disposal: Dispose of the waste container according to local, state, and federal regulations.[1][5] Do not allow the product to enter drains or waterways.[1]

Physical and Chemical Properties

Understanding the physical properties of a compound is crucial for designing experiments and for predicting its behavior under various conditions.

Table 2: Physicochemical Data

PropertyValueSource
IUPAC Name This compound-
CAS Number 55737-77-4[11]
Molecular Formula C₉H₇ClO₄[12]
Molecular Weight 214.60 g/mol [12]
Appearance Off-white to light yellow solid[10]
Boiling Point 358.5 ± 27.0 °C (Predicted)[10]
Density 1.413 ± 0.06 g/cm³ (Predicted)[10]
pKa 3.40 ± 0.10 (Predicted)[10]
Solubility Limited solubility in water; soluble in DMSO and DMF.[12]

Fire and Explosion Data

While not classified as flammable, this compound can burn and presents specific hazards in a fire.

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire. Recommended agents include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

  • Specific Hazards from Combustion: Thermal decomposition can produce highly toxic and irritating fumes, including carbon oxides (CO, CO₂) and hydrogen chloride (HCl) gas.[1]

  • Explosion Hazard: As with many fine organic powders, dust/air mixtures may ignite or explode under certain conditions.[9]

  • Advice for Firefighters: Firefighters must wear full protective gear and a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[1][9]

References

Biological activity of 3-Chloro-4-(methoxycarbonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Chloro-4-(methoxycarbonyl)benzoic Acid Derivatives

Abstract

The this compound scaffold represents a privileged core structure in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and methoxycarbonyl substituents, provide a versatile platform for the development of a diverse range of biologically active compounds. This technical guide synthesizes the current understanding of these derivatives, exploring their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We delve into their applications as anticancer agents, sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes, and antimicrobial compounds. This guide is intended for researchers, scientists, and drug development professionals, providing both high-level insights and detailed experimental protocols to facilitate further innovation in this promising area of pharmaceutical science.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are a cornerstone of drug discovery, found in the structure of numerous approved therapeutic agents.[1] The amenability of the phenyl ring to substitution allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[2] The this compound core is of particular interest due to the presence of an electron-withdrawing chlorine atom and a methoxycarbonyl group, which can significantly influence binding interactions with biological targets. This guide provides a comprehensive exploration of the biological landscape of derivatives built upon this promising scaffold.

Synthetic Strategies for Derivatization

The synthesis of biologically active derivatives typically begins with the modification of the carboxylic acid or the ester group of the this compound core. The most common derivatization strategy involves the formation of amides, which are known for their metabolic stability and ability to participate in hydrogen bonding with protein targets.

A general synthetic route to obtain amide derivatives involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.[3] Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.

Synthesis_Workflow start 3-Chloro-4-(methoxycarbonyl) benzoic acid acyl_chloride Acyl Chloride Formation (e.g., SOCl2) start->acyl_chloride amide_formation Amide Formation (R1R2NH) acyl_chloride->amide_formation final_product Target Amide Derivative amide_formation->final_product

Caption: General workflow for the synthesis of amide derivatives.

The Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

The benzoic acid scaffold is a well-established pharmacophore in oncology.[2] Derivatives of this compound have been investigated for their potential to inhibit key signaling pathways implicated in cancer progression.

Mechanism of Action: EGFR Inhibition

One prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Overexpression or mutation of EGFR is a hallmark of many cancers. Certain 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as EGFR inhibitors.[4] These compounds are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. The hydrazine-1-carbothioamide derivatives, in particular, have shown promise in this regard, inducing apoptosis in cancer cell lines by targeting EGFR and activating caspases 3 and 8.[4]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Derivative Benzoic Acid Derivative Derivative->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited leads to

Caption: Inhibition of the EGFR signaling pathway by benzoic acid derivatives.

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are another important class of anticancer targets. These enzymes play a critical role in regulating gene expression, and their aberrant activity is often associated with tumorigenesis.[5] Hydroxylated benzoic acid derivatives have been identified as HDAC inhibitors.[5] It is plausible that derivatives of this compound could be designed to interact with the active site of HDACs, leading to cell cycle arrest and apoptosis in cancer cells.

SGLT2 Inhibition and Antidiabetic Potential

A significant and well-documented application of chloro-substituted methoxycarbonyl benzoic acid derivatives is in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[6] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[7]

Mechanism of Action

By inhibiting SGLT2, these compounds prevent glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[8] This mechanism of action is independent of insulin, making SGLT2 inhibitors an effective treatment for type 2 diabetes at all stages of the disease.[9] The 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid derivative is a key intermediate in the synthesis of several promising SGLT2 inhibitors currently under investigation.[6]

SGLT2_Mechanism cluster_lumen cluster_cell Lumen Tubular Lumen (Urine) Cell Proximal Tubule Cell GLUT2 GLUT2 Cell->GLUT2 Blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption SGLT2->Cell GLUT2->Blood Derivative Benzoic Acid Derivative Derivative->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Antimicrobial Properties

Halogenated benzoic acid derivatives have long been recognized for their antimicrobial properties.[10] The presence of the chlorine atom in the this compound scaffold is expected to contribute to its potential as an antibacterial and antifungal agent. Studies on related 2-chlorobenzoic acid derivatives have shown that they exhibit significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli.[10] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid and ester moieties.

  • Amide vs. Carboxylic Acid: Conversion of the carboxylic acid to an amide can significantly impact activity. Amides can form additional hydrogen bonds with target proteins and often exhibit improved pharmacokinetic properties.

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is crucial. Aromatic or heteroaromatic rings can engage in pi-stacking or other non-covalent interactions within the binding pocket of a target enzyme.

  • Position of the Chloro Group: The chlorine atom at the 3-position influences the electronic properties of the ring and can participate in halogen bonding with the target protein. Its position is critical for orienting the molecule within the active site.

  • The Methoxycarbonyl Group: The ester at the 4-position can act as a hydrogen bond acceptor and its size and orientation can influence binding affinity. Hydrolysis of the ester to the corresponding carboxylic acid could also modulate activity.

SAR_Diagram Core This compound Core Amide Amide at C1 (vs. COOH) Core->Amide Chloro_Pos Chloro at C3 (Electronic Effects, Halogen Bonding) Core->Chloro_Pos Ester_Pos Methoxycarbonyl at C4 (H-Bond Acceptor, Sterics) Core->Ester_Pos Substituent_N Substituents on Amide N (Aryl, Alkyl, etc.) Amide->Substituent_N Activity Biological Activity (Anticancer, Antidiabetic, Antimicrobial) Amide->Activity Substituent_N->Activity Chloro_Pos->Activity Ester_Pos->Activity

Caption: Key structural features influencing the biological activity.

Data Summary

The following tables provide a representative summary of the biological activities observed for various benzoic acid derivatives, illustrating the potential of the this compound scaffold.

Table 1: Anticancer Activity of Representative Benzoic Acid Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
3-amino-5-(...)-benzoic acid derivativesHeLaIC5022.9[11]
4-amino-3-chloro benzoate ester derivativesA549, HepG2, HCT-116IC50Varies[4]
4-(...)-benzoic acid hybridsMCF-7IC5015.6 - 18.7[12]
4-thiazolidinone derivativesHOP-62GI500.05[13]

Table 2: Antimicrobial Activity of Representative Benzoic Acid Derivatives

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
2-chlorobenzoic acid derivativesE. colipMIC2.27 (µM/ml)[10]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesS. aureusMIC125[14]
Hydroxylated benzoic acid derivativesE. coli O157MIC1000[15]
2-aminobenzoic acid derivativesC. albicansMIC70[16]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

  • Cell Culture: Culture cancer cells (e.g., A549, HepG2, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[11]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A colorimetric indicator like resazurin can be added to aid in visualization.[15]

In Vitro SGLT2 Inhibition Assay: Fluorescent Glucose Uptake

This cell-based assay measures the inhibition of glucose transport via SGLT2.[9]

  • Cell Culture: Culture human kidney proximal tubule epithelial cells (e.g., HK-2 cells), which endogenously express SGLT2, in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or a known SGLT2 inhibitor (e.g., dapagliflozin) in a sodium-containing buffer for 15-30 minutes.

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well and incubate for 30-60 minutes at 37°C.

  • Wash: Wash the cells with ice-cold, sodium-free buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of glucose uptake relative to the vehicle control and determine the IC50 value.[9]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the design and synthesis of novel therapeutic agents. The derivatives have shown significant potential in diverse areas, including oncology, metabolic diseases, and infectious diseases. The structure-activity relationship studies, though often inferred from related analogs, provide a solid foundation for the rational design of more potent and selective compounds.

Future research should focus on synthesizing and systematically evaluating a broader library of this compound derivatives to establish a more definitive SAR for various biological targets. Elucidating the precise molecular mechanisms of action through techniques such as X-ray crystallography of protein-ligand complexes will be crucial for optimizing lead compounds. Furthermore, in vivo studies are warranted to assess the pharmacokinetic profiles and therapeutic efficacy of the most promising derivatives. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

The Lynchpin Molecule: A Technical Guide to 3-Chloro-4-(methoxycarbonyl)benzoic Acid and its Derivatives in the Synthesis of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Gliflozin Synthesis

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, colloquially known as gliflozins, has marked a paradigm shift in the management of type 2 diabetes mellitus.[1] Their unique mechanism, which promotes urinary glucose excretion by targeting SGLT2 in the renal proximal tubules, offers glycemic control independent of insulin pathways.[1] The chemical architecture of these C-aryl glucoside drugs, such as Dapagliflozin and Empagliflozin, is a testament to elegant and complex organic synthesis. At the heart of many of these synthetic routes lies a critical building block: a specifically substituted benzoic acid derivative that serves as the foundational anchor for constructing the characteristic diarylmethane aglycone core.

This technical guide delves into the pivotal role of this molecular scaffold, focusing on the industrial synthesis and application of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a close and commercially significant analogue of the requested 3-chloro-4-(methoxycarbonyl)benzoic acid. We will explore the causality behind its design, the validated protocols for its multi-step synthesis, and its subsequent transformation into the core of leading SGLT2 inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of the practical chemistry underpinning this vital class of therapeutics.

Part 1: Strategic Importance of the Benzoic Acid Core

The selection of a starting material in a multi-step pharmaceutical synthesis is a critical decision dictated by cost, scalability, and the strategic positioning of functional groups. The 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid molecule is an exemplar of synthetic foresight.

  • The Carboxylic Acid: This group is the primary reactive handle. It is readily converted into an acyl chloride, the activated species required for the cornerstone Friedel-Crafts acylation reaction that forms the first carbon-carbon bond of the diarylmethane structure.

  • The Chloro and Bromo Substituents: These halogens serve multiple purposes. The chlorine atom at the 2-position is a key feature in the final drug structure of many gliflozins, contributing to the molecule's potency and selectivity.[2] The bromine atom at the 5-position is a versatile functional group. In the synthesis of Dapagliflozin or Empagliflozin, it acts as a placeholder that is ultimately transformed into a reactive site (via lithium-halogen exchange) for coupling with the protected glucose moiety.

  • The Methoxycarbonyl Group: This ester provides a latent carboxylic acid, which can be important for purification, solubility, or further derivatization, though in many streamlined syntheses, its precursor functionalities are carried through directly.

The strategic arrangement of these groups provides a robust and reliable platform for the sequential construction of the complex aglycone.

Part 2: Industrial Synthesis of the Key Intermediate

The industrial-scale production of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (1) has been efficiently achieved from the inexpensive and readily available starting material, dimethyl terephthalate.[3][4][5] This validated process involves a six-step sequence designed for scalability and cost-effectiveness, achieving an overall yield of approximately 24% on a 70 kg batch scale.[3][4]

Synthetic Workflow Diagram

G cluster_0 Industrial Synthesis of Key Intermediate DMT Dimethyl Terephthalate Nitration Nitration DMT->Nitration HNO₃, H₂SO₄ Hydrolysis Hydrolysis Nitration->Hydrolysis NaOH Hydrogenation Hydrogenation Hydrolysis->Hydrogenation H₂, Pd/C Esterification Esterification Hydrogenation->Esterification TMSCl, MeOH Bromination Bromination Esterification->Bromination NBS Diazotization Diazotization (Sandmeyer) Bromination->Diazotization 1. NaNO₂, HCl 2. CuCl FinalProduct 5-Bromo-2-chloro-4- (methoxycarbonyl)benzoic acid Diazotization->FinalProduct G cluster_1 Diaryl Methane Synthesis for Dapagliflozin cluster_2 *Note: The synthesis often proceeds from the corresponding benzoic acid. Start 5-Bromo-2-chlorobenzoic acid* AcylChloride Acyl Chloride Formation Start->AcylChloride Oxalyl Chloride, DMF (cat.) FCAcylation Friedel-Crafts Acylation AcylChloride->FCAcylation Phenetole, AlCl₃ Ketone (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone FCAcylation->Ketone Reduction Ketone Reduction DiarylMethane 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene Reduction->DiarylMethane Ketone->Reduction Et₃SiH, BF₃·OEt₂

References

A Technical Guide to 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The coumarin scaffold, a ubiquitous privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth exploration of a specific, promising derivative: 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid . While comprehensive data on this exact molecule is emerging, this document synthesizes available information on its synthesis, characterization, and predicted biological activities, drawing insights from closely related analogs to provide a robust framework for researchers. The strategic placement of a chlorine atom at the 6-position and a hydroxyl group at the 4-position of the coumarin core is anticipated to significantly influence its pharmacokinetic and pharmacodynamic profiles, making it a compound of high interest for drug discovery programs.

Introduction: The Therapeutic Promise of the Coumarin Scaffold

Coumarins, belonging to the benzopyrone family, are a diverse class of phenolic compounds found extensively in nature. Their inherent biological activity has spurred the synthesis of a vast library of derivatives, leading to the discovery of potent drug candidates. The 4-hydroxycoumarin moiety, in particular, is renowned for its anticoagulant properties, famously exemplified by the drug warfarin. However, the therapeutic potential of this scaffold extends far beyond anticoagulation, with derivatives demonstrating significant efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

The introduction of a halogen atom, such as chlorine, onto the coumarin ring is a well-established strategy in medicinal chemistry to enhance biological activity.[2] Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 6-position of the chromene ring is a common site for substitution, and chloro-substitution at this position has been shown to enhance the antimicrobial and anticancer properties of coumarin analogs.[3]

This guide focuses on the specific isomer, 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid , a molecule that combines the key pharmacophoric features of a 4-hydroxycoumarin with a 6-chloro substituent. The presence of the 4-hydroxyl group is critical, as it can tautomerize and participate in hydrogen bonding with enzyme active sites, a key interaction for many biological activities. The carboxylic acid at the 3-position further enhances the potential for strong interactions with biological targets and can be a handle for further derivatization.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for preparing similar 4-hydroxycoumarin derivatives.

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible and efficient synthetic strategy involves the condensation of a substituted phenol with a malonic acid derivative. The key starting materials would be 4-chlorophenol and a suitable derivative of malonic acid.

G target 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid intermediate2 Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate target->intermediate2 Ester Hydrolysis intermediate1 Diethyl (4-chlorophenoxy)malonate starting_material1 4-Chlorophenol intermediate1->starting_material1 Nucleophilic Substitution starting_material2 Diethyl malonate intermediate1->starting_material2 reagent1 Base (e.g., Piperidine) reagent2 Heat (Cyclization) reagent3 Hydrolysis intermediate2->intermediate1 Intramolecular Claisen Condensation (Cyclization)

Caption: Proposed retrosynthetic pathway for 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

Step-by-Step Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on the synthesis of analogous 4-hydroxycoumarin derivatives and should be optimized for the specific target molecule.

  • Synthesis of Diethyl (4-chlorophenoxy)malonate:

    • To a solution of 4-chlorophenol in a suitable solvent (e.g., dry acetone), add a base such as anhydrous potassium carbonate.

    • To this mixture, add diethyl bromomalonate dropwise with stirring.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

  • Intramolecular Claisen Condensation (Cyclization):

    • The purified diethyl (4-chlorophenoxy)malonate is heated at a high temperature (typically >200 °C) in a high-boiling point solvent like diphenyl ether. This thermal cyclization, known as the Kostanecki-Robinson reaction or a similar cyclization, yields the ethyl ester of the target coumarin.

    • Alternatively, a base-catalyzed cyclization can be employed using a strong base like sodium ethoxide in ethanol.

  • Hydrolysis to the Carboxylic Acid:

    • The resulting ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate is then subjected to hydrolysis.

    • This can be achieved by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by acidification.

    • The final product, 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol or acetic acid.

Characterization and Spectroscopic Data (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of closely related structures, the following spectral data are anticipated:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic protons on the benzene ring would appear as a set of doublets and a doublet of doublets in the range of δ 7.2-8.0 ppm, consistent with a 1,2,4-trisubstituted pattern.

    • The hydroxyl proton at the 4-position would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

    • The carboxylic acid proton would also be a broad singlet, typically in the δ 12-14 ppm region.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • The carbonyl carbon of the lactone would resonate around δ 160-165 ppm.

    • The carboxylic acid carbonyl carbon would be further downfield, around δ 165-170 ppm.

    • Aromatic carbons would appear in the δ 110-155 ppm region, with the carbon bearing the chlorine atom showing a characteristic chemical shift.

  • FTIR (KBr, cm⁻¹):

    • A broad absorption band in the region of 3400-2500 cm⁻¹ would indicate the O-H stretching of the carboxylic acid and the 4-hydroxyl group.

    • A strong absorption around 1720-1680 cm⁻¹ would correspond to the C=O stretching of the lactone carbonyl.

    • Another strong C=O stretching band for the carboxylic acid would be expected around 1700-1680 cm⁻¹.

    • C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (ESI-MS):

    • The mass spectrum would show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of C₉H₅ClO₄ (240.59 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.

Physicochemical Properties and Their Implications for Drug Development

While experimental data for the target molecule is limited, we can infer its likely physicochemical properties based on its structure and data from similar compounds.

PropertyPredicted Value/RangeImplication in Drug Development
Molecular Weight 240.59 g/mol Complies with Lipinski's rule of five (<500 Da), suggesting good potential for oral bioavailability.
logP (Octanol-Water Partition Coefficient) 2.0 - 3.0A balanced lipophilicity is expected, which is crucial for membrane permeability and avoiding excessive binding to plasma proteins.
pKa 3.0 - 4.5 (Carboxylic acid)The acidic nature will influence its solubility and ionization state at physiological pH, impacting absorption and distribution.
Aqueous Solubility Low to moderateThe presence of the carboxylic acid and hydroxyl groups should improve aqueous solubility compared to the parent coumarin, but the chloro-substituent will decrease it. Formulation strategies may be required to enhance solubility.

Predicted Pharmacological Profile and Mechanism of Action

The combination of the 4-hydroxycoumarin core with a 6-chloro substituent suggests a rich pharmacological profile. The following sections outline the anticipated biological activities based on structure-activity relationship (SAR) studies of related compounds.

Anticancer Activity

Numerous 4-hydroxycoumarin derivatives have demonstrated significant anticancer activity.[4] The proposed mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The 4-hydroxyl group is often crucial for this activity. The presence of a halogen at the 6-position has been shown to enhance the cytotoxic effects of coumarins against various cancer cell lines.[3]

Potential Molecular Targets:

  • Kinases: Some coumarin derivatives are known to inhibit protein kinases involved in cancer cell signaling pathways.

  • Topoisomerases: Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells.

  • Carbonic Anhydrases: Certain coumarin derivatives have shown inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII.[6]

G compound 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid target1 Protein Kinases compound->target1 target2 Topoisomerases compound->target2 target3 Carbonic Anhydrases compound->target3 effect1 Inhibition of Cell Proliferation target1->effect1 effect2 Induction of Apoptosis target2->effect2 target3->effect1 outcome Anticancer Effect effect1->outcome effect2->outcome effect3 Anti-Angiogenesis effect3->outcome

Caption: Plausible mechanisms of anticancer activity for the target compound.

Antimicrobial Activity

Coumarin derivatives are well-known for their broad-spectrum antimicrobial activity against bacteria and fungi.[2] The introduction of a chlorine atom at the 6-position of the coumarin ring has been consistently shown to enhance this activity.[3] The mechanism of action is often multifactorial, involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Experimental Protocol for Antimicrobial Susceptibility Testing:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains in appropriate broth media.

  • Broth Microdilution Assay:

    • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

    • Add the standardized microbial suspension to each well.

    • Include positive (microbes with media) and negative (media only) controls.

    • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The phenolic nature of 4-hydroxycoumarins imparts them with antioxidant properties.[7] They can act as free radical scavengers and metal chelators, thereby mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The 4-hydroxyl group is a key contributor to this activity.

Experimental Protocol for DPPH Radical Scavenging Assay:

  • Preparation of Solutions: Prepare a stock solution of the test compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of 4-hydroxycoumarin derivatives, the following SAR insights are relevant for the development of analogs of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid:

  • 4-Hydroxyl Group: This group is often essential for biological activity, particularly as a hydrogen bond donor and for its ability to chelate metal ions.

  • 6-Chloro Substituent: The electron-withdrawing nature of chlorine at this position can enhance the acidity of the 4-hydroxyl group and increase lipophilicity, potentially improving cell membrane permeability and target binding.

  • 3-Carboxylic Acid Group: This group provides a key point for hydrogen bonding and can be esterified or converted to an amide to modulate the compound's pharmacokinetic properties. Derivatization at this position can lead to compounds with altered solubility, stability, and biological activity.

  • Substitutions on the Benzene Ring: Further substitutions on the aromatic ring can be explored to fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced potency and selectivity for specific biological targets.

Safety and Toxicological Considerations

While specific toxicity data for 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is not available, the toxicology of coumarins, in general, has been studied. Some coumarins have been associated with hepatotoxicity in certain species, although the relevance to humans at therapeutic doses is often debated.[8] The presence of the chloro-substituent necessitates a thorough evaluation of the compound's metabolic fate and potential for the formation of reactive metabolites. Early-stage in vitro cytotoxicity assays and in vivo toxicity studies in relevant animal models are crucial for assessing the safety profile of this compound and its derivatives.

Conclusion and Future Directions

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a high potential for potent anticancer, antimicrobial, and antioxidant activities. This technical guide provides a comprehensive overview of its predicted properties and a framework for its synthesis and evaluation.

Future research should focus on:

  • Optimized Synthesis: Development of a high-yielding and scalable synthetic route.

  • Comprehensive Characterization: Full spectroscopic and physicochemical characterization of the pure compound.

  • In-depth Biological Evaluation: Screening against a wide range of cancer cell lines, microbial strains, and relevant enzymes to identify its primary biological targets and mechanism of action.

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • Preclinical Development: Thorough in vivo efficacy and safety studies to assess its therapeutic potential.

By leveraging the insights provided in this guide, researchers and drug development professionals can effectively advance the exploration of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid as a potential new drug candidate.

References

A Comprehensive Technical Guide to 3-Chloro-4-(methoxycarbonyl)benzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Chloro-4-(methoxycarbonyl)benzoic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental chemical identifiers, physicochemical properties, and its significant role in the synthesis of therapeutic agents, supported by scientific literature and established protocols.

Core Chemical Identity and Molecular Structure

This compound is a substituted benzoic acid derivative characterized by the presence of a chlorine atom and a methoxycarbonyl group on the aromatic ring. These functional groups significantly influence its reactivity and utility as a synthetic intermediate.

Key Identifiers:

  • SMILES: COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl

  • InChI Key: IHWMWEIAAARWJH-UHFFFAOYSA-N

The structural representation of this molecule is crucial for understanding its chemical behavior. Below is a diagram illustrating the connectivity of atoms.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of a compound is paramount for its application in synthesis and drug formulation.

PropertyValueSource
Molecular Formula C₉H₇ClO₄PubChem
Molecular Weight 214.60 g/mol ChemScene[1]
Appearance Off-white to light yellow solidChemicalBook[2]
Boiling Point 358.5±27.0 °C (Predicted)ChemicalBook[2]
Density 1.413±0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 3.40±0.10 (Predicted)ChemicalBook[2]
Storage Temperature Room Temperature, sealed in dryChemicalBook[2]

Synthesis and Industrial Relevance

This compound is a key intermediate, particularly in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[3] While a specific, publicly available, detailed synthesis protocol for this exact molecule is scarce, a general and industrially scalable synthetic approach for a closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been described.[3][4] This process typically involves a multi-step sequence starting from readily available materials like dimethyl terephthalate and includes nitration, hydrolysis, hydrogenation, esterification, halogenation, and diazotization.[3]

The general workflow for the synthesis of such functionalized benzoic acids highlights the principles of regioselective aromatic substitution and functional group interconversion, which are fundamental in medicinal chemistry.

Caption: Generalized synthetic workflow for functionalized benzoic acids.

Application in Drug Development: A Cornerstone for SGLT2 Inhibitors

The primary significance of this compound in the pharmaceutical industry lies in its role as a crucial building block for SGLT2 inhibitors.[3] These drugs lower blood sugar by causing the kidneys to remove sugar from the body through the urine.[5] The structural features of this intermediate, particularly the specific placement of the chloro and methoxycarbonyl groups, are critical for the ultimate efficacy and selectivity of the final drug molecule.[6]

The synthesis of SGLT2 inhibitors often involves the coupling of a glucose or a modified glucose moiety with an aglycone part, for which this compound serves as a key precursor. The presence of the carboxylic acid and ester groups allows for versatile chemical modifications and linkages.

G cluster_0 Synthesis of Aglycone Moiety cluster_1 Glycosylation Intermediate This compound Modification Functional Group Modification Intermediate->Modification Aglycone Activated Aglycone Precursor Modification->Aglycone Coupling Coupling Reaction Aglycone->Coupling Glucose Protected Glucose Derivative Glucose->Coupling SGLT2_Inhibitor SGLT2 Inhibitor (Final Drug Product) Coupling->SGLT2_Inhibitor

Caption: Role of the intermediate in the synthesis of SGLT2 inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[7]

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye, and face protection.[8]

  • Ventilation: Use only outdoors or in a well-ventilated area to avoid breathing dust or fumes.[8]

  • Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

  • Spill Response: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material into a suitable disposal container.[7]

Conclusion

This compound is a fine chemical of significant importance in the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an indispensable intermediate in the synthesis of complex and life-saving drugs, most notably the SGLT2 inhibitors. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective application in research and development. This guide provides a foundational understanding for scientists and professionals, underscoring the compound's critical role in advancing therapeutic solutions.

References

Methodological & Application

Synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid from Dimethyl Terephthalate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid, a valuable building block in the development of novel pharmaceuticals and functional materials. Starting from the readily available and cost-effective commodity chemical, dimethyl terephthalate (DMT), this two-step synthetic route offers a practical and efficient approach for laboratory and pilot-scale production. The methodology hinges on a regioselective electrophilic aromatic chlorination of the DMT core, followed by a highly selective partial hydrolysis of the resulting diester. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science, providing not only a step-by-step protocol but also the underlying chemical principles and critical experimental parameters that ensure a successful and reproducible outcome.

Introduction and Strategic Overview

The targeted synthesis of substituted benzoic acid derivatives is a cornerstone of modern organic chemistry, with broad implications for the pharmaceutical and fine chemical industries. This compound, in particular, serves as a key intermediate for a range of complex molecular architectures. Its strategic value lies in the orthogonal reactivity of its functional groups: a carboxylic acid for amide bond formation, an ester for further derivatization, and a chlorinated aromatic ring amenable to various cross-coupling reactions.

The synthetic strategy detailed herein commences with dimethyl terephthalate (DMT), an abundant and economically advantageous starting material. The transformation to the desired product is achieved through two sequential chemical operations:

  • Regioselective Monochlorination: An electrophilic aromatic substitution reaction is employed to introduce a single chlorine atom onto the benzene ring of DMT. The inherent directing effects of the two methoxycarbonyl substituents guide the chlorination to the desired position.

  • Selective Monohydrolysis: Following chlorination, one of the two methyl ester groups of the resulting dimethyl 2-chloroterephthalate is selectively hydrolyzed to the corresponding carboxylic acid, yielding the final product. This desymmetrization is achieved under carefully controlled basic conditions.

This application note will elaborate on the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into process optimization and characterization of the synthesized compounds.

Mechanistic Insights and Rationale

Regioselective Chlorination of Dimethyl Terephthalate

The introduction of a chlorine atom onto the aromatic ring of dimethyl terephthalate is an example of an electrophilic aromatic substitution (EAS) reaction. The two methoxycarbonyl (-COOCH₃) groups on the benzene ring are deactivating and meta-directing. This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene itself. The meta-directing effect arises from the resonance structures of the sigma complex intermediate, which show that attack at the ortho and para positions is destabilized.

In the case of dimethyl terephthalate, all four available positions on the aromatic ring are equivalent and are meta to one of the ester groups and ortho to the other. Therefore, the chlorination will occur at one of these positions to yield dimethyl 2-chloroterephthalate. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is employed to polarize the Cl-Cl bond, generating a more potent electrophile (Cl⁺).

G DMT Dimethyl Terephthalate Intermediate Sigma Complex (Wheland Intermediate) DMT->Intermediate Electrophilic Attack Cl2 Cl₂ Electrophile δ+Cl-Clδ-•••FeCl₃ (Polarized Complex) Cl2->Electrophile FeCl3 FeCl₃ (Lewis Acid) FeCl3->Electrophile Electrophile->Intermediate Product1 Dimethyl 2-chloroterephthalate Intermediate->Product1 -H⁺ HCl HCl Intermediate->HCl FeCl3_regen FeCl₃ Intermediate->FeCl3_regen

Figure 1: Electrophilic Aromatic Chlorination of Dimethyl Terephthalate.

Selective Monohydrolysis of Dimethyl 2-chloroterephthalate

The selective hydrolysis of one of two identical ester groups in a symmetric diester presents a significant synthetic challenge, as the reaction often proceeds to the diacid. The method developed by Niwayama and colleagues provides an elegant solution to this problem.[1][2] This highly efficient selective monohydrolysis is conducted in a biphasic system of tetrahydrofuran (THF) and aqueous sodium hydroxide (NaOH) at low temperatures.[1]

The proposed mechanism for this remarkable selectivity involves the formation of micelle-like aggregates in the aqueous medium.[3] Once the first ester group is hydrolyzed to a carboxylate anion, these molecules self-assemble in a way that the hydrophilic carboxylate groups are exposed to the aqueous phase, while the hydrophobic ester-containing portions are sequestered in the interior of the aggregate. This self-organization effectively shields the remaining ester group from attack by hydroxide ions, thus favoring the formation of the monoacid.

G start Dimethyl 2-chloroterephthalate (In THF/H₂O) step1 Addition of NaOH(aq) at 0°C start->step1 intermediate Formation of Monoanion Intermediate step1->intermediate step2 Self-Assembly into Micelle-like Aggregates intermediate->step2 micelle Hydrophobic Ester Groups Shielded Hydrophilic Carboxylate Groups Exposed step2->micelle step3 Acidic Workup (HCl) micelle->step3 product This compound step3->product

Figure 2: Workflow for Selective Monohydrolysis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Dimethyl terephthalate (DMT)≥99%Sigma-Aldrich
Ferric Chloride (FeCl₃), anhydrous≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Chlorine gas (Cl₂)≥99.5%In-house supply
Sodium sulfite (Na₂SO₃)Reagent GradeFisher
Sodium bicarbonate (NaHCO₃)ACS ReagentVWR
Magnesium sulfate (MgSO₄), anhydrousLaboratory GradeBDH
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Sodium hydroxide (NaOH)ACS Reagent, pelletsJ.T. Baker
Hydrochloric acid (HCl), concentratedACS ReagentEMD
Ethyl acetate (EtOAc)HPLC GradeFisher
HexanesHPLC GradeFisher

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Chlorine gas is highly toxic and corrosive; handle with extreme caution using appropriate gas handling equipment.

Step 1: Synthesis of Dimethyl 2-chloroterephthalate
  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet connected to a scrubber containing a solution of sodium hydroxide, add dimethyl terephthalate (19.4 g, 100 mmol) and anhydrous dichloromethane (200 mL).

  • Stir the mixture to dissolve the DMT. Add anhydrous ferric chloride (1.62 g, 10 mmol) to the solution.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Bubble chlorine gas through the solution at a slow, steady rate while maintaining the temperature at 20-25 °C with a water bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Upon completion, stop the chlorine gas flow and purge the reaction mixture with nitrogen gas to remove any dissolved chlorine.

  • Quench the reaction by slowly pouring the mixture into 200 mL of a cold, saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from methanol to afford dimethyl 2-chloroterephthalate as a white solid.

Step 2: Synthesis of this compound
  • In a 500 mL round-bottom flask, dissolve dimethyl 2-chloroterephthalate (22.8 g, 99 mmol) in tetrahydrofuran (150 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate beaker, prepare a 1.0 M solution of sodium hydroxide by dissolving NaOH pellets (4.4 g, 110 mmol) in deionized water (110 mL).

  • Add the aqueous NaOH solution dropwise to the stirred THF solution of the diester over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting diester is consumed.

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while maintaining the temperature at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white crystalline solid.

Data Summary and Expected Results

StepCompound NameStarting Mass (g)Expected Yield (%)Physical Appearance
1Dimethyl 2-chloroterephthalate19.4 (DMT)85-95White solid
2This compound22.8 (diester)90-98White crystalline solid

Characterization Data (Literature Values):

  • This compound:

    • Melting Point: 178-181 °C

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 8.0 Hz, 1H), 8.05 (d, J = 1.6 Hz, 1H), 7.85 (dd, J = 8.0, 1.6 Hz, 1H), 3.95 (s, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 165.2, 135.8, 134.2, 132.8, 131.5, 130.4, 128.9, 52.8.

Troubleshooting and Optimization

  • Incomplete Chlorination: If the chlorination reaction stalls, ensure the ferric chloride is truly anhydrous and that the chlorine gas flow is consistent. A slight increase in reaction temperature (to 30-35 °C) can also enhance the reaction rate, but may lead to the formation of dichlorinated byproducts.

  • Over-hydrolysis to the Diacid: The key to the selective monohydrolysis is maintaining a low temperature (0 °C) and the dropwise addition of the NaOH solution. If significant amounts of the diacid are formed, reduce the amount of NaOH used (to ~1.05 equivalents) and shorten the reaction time.

  • Purification Challenges: If the final product is difficult to crystallize, a column chromatography purification on silica gel using a gradient of ethyl acetate in hexanes can be employed.

Conclusion

The synthetic route presented in this application note provides a reliable and efficient method for the preparation of this compound from dimethyl terephthalate. The protocols have been designed to be robust and scalable, with a strong emphasis on the mechanistic principles that govern the key transformations. By carefully controlling the reaction conditions, particularly in the selective monohydrolysis step, high yields of the desired product can be consistently achieved. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for a variety of applications.

References

Laboratory scale synthesis protocol for 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This compound is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors for diabetes therapy[1][2]. The described method is based on the selective monohydrolysis of commercially available dimethyl 2-chloroterephthalate. The protocol emphasizes safety, reproducibility, and a mechanistic understanding of the reaction, providing researchers with a reliable procedure for obtaining high-purity target compound.

Compound Profile & Specifications

The target compound, 2-Chloro-4-(methoxycarbonyl)benzoic acid, is a substituted aromatic carboxylic acid. While also referred to as 3-Chloro-4-(methoxycarbonyl)benzoic acid, the IUPAC nomenclature assigns the carboxylic acid group as the principal functional group at position 1, rendering "2-Chloro" as the correct designation for the structure synthesized herein.

PropertyValueSource
IUPAC Name 2-Chloro-4-(methoxycarbonyl)benzoic acid-
Synonyms This compound[3][4]
CAS Number 431888-57-2[5]
Molecular Formula C₉H₇ClO₄[3][4]
Molecular Weight 214.60 g/mol [4]
Appearance Off-white to light brown solid[5]
Boiling Point 360.3 ± 27.0 °C (Predicted)[5]
Density 1.413 ± 0.06 g/cm³ (Predicted)[5]
Storage Sealed in dry, Room Temperature[5]

Synthesis Scheme & Mechanism

The synthesis proceeds via a selective alkaline hydrolysis (saponification) of one of the two ester groups of dimethyl 2-chloroterephthalate.

Reaction Scheme: (Self-generated image, not from search results) Dimethyl 2-chloroterephthalate is treated with one equivalent of sodium hydroxide to yield the sodium salt of the product, which is subsequently acidified to give the final carboxylic acid.

Mechanistic Rationale: The selective monohydrolysis of a dissymmetric diester is a common challenge in organic synthesis[6]. In the case of dimethyl 2-chloroterephthalate, the two ester groups are in chemically distinct environments. The hydrolysis is a nucleophilic acyl substitution reaction. The electron-withdrawing nature of the chlorine atom influences the electrophilicity of the carbonyl carbons of the two ester groups.

  • Electronic Effect: The chlorine atom is an ortho-, para- director for electrophilic substitution but is deactivating due to its inductive effect. For nucleophilic attack, the inductive electron-withdrawing effect dominates, increasing the partial positive charge on the nearby carbonyl carbons. The ester group at C4 is para to the chlorine atom, and its carbonyl carbon is rendered more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion than the ester group at C1, which is meta to the chlorine.

  • Controlled Conditions: Using a stoichiometric amount (1.0 equivalent) of hydroxide at a reduced temperature (0 °C) is crucial.[6] This minimizes the di-hydrolysis, which would lead to the formation of 2-chloroterephthalic acid. The reaction is kinetically controlled to favor the formation of the mono-acid. Once the first ester group is saponified to a carboxylate, the resulting negative charge on the molecule deactivates the aromatic ring towards further nucleophilic attack, helping to prevent the second hydrolysis.

Hazard & Safety Information

All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][8]

ChemicalCAS NumberHazardsPPE & Handling Precautions
Dimethyl 2-chloroterephthalate 18643-84-0Skin/eye irritant.Avoid inhalation of dust. Wear standard PPE.
Sodium Hydroxide (NaOH) 1310-73-2Corrosive, causes severe skin burns and eye damage.Handle with extreme care. Wear gloves and eye protection. Work in a fume hood.
Hydrochloric Acid (HCl), 1M 7647-01-0Causes skin irritation and serious eye irritation. May cause respiratory irritation.Handle in a fume hood. Avoid breathing vapors. Wear gloves and eye protection.
Dichloromethane (DCM) 75-09-2Skin/eye irritant, suspected carcinogen.Use only in a well-ventilated fume hood. Avoid contact with skin.
Ethyl Acetate (EtOAc) 141-78-6Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from heat/sparks/open flames. Use in a well-ventilated area.
Methanol (MeOH) 67-56-1Highly flammable. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.Keep away from heat/sparks. Avoid breathing vapors. Handle in a fume hood with appropriate gloves.
2-Chloro-4-(methoxycarbonyl)benzoic acid 431888-57-2Causes skin and serious eye irritation. May cause respiratory irritation.[7]Avoid breathing dust. Wash hands thoroughly after handling.[9]

Detailed Experimental Protocol

This protocol is adapted from established principles of selective diester hydrolysis.[5][6]

4.1 Materials & Equipment

  • Reagents: Dimethyl 2-chloroterephthalate (98%), Sodium hydroxide (pellets, 98%+), Hydrochloric acid (1 M solution), Dichloromethane (ACS grade), Ethyl acetate (ACS grade), Methanol (ACS grade), Anhydrous magnesium sulfate (MgSO₄), Deionized water, Brine (saturated NaCl solution).

  • Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice bath, dropping funnel, separatory funnel, rotary evaporator, glassware for extraction and filtration, pH paper or meter, silica gel for column chromatography.

4.2 Synthesis Procedure

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-chloroterephthalate (4.58 g, 20.0 mmol) in methanol (80 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Saponification: Separately, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (20 mL). Slowly add this NaOH solution dropwise to the stirred methanolic solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.

  • Solvent Removal: Once the reaction is complete (disappearance of starting material), remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up & Acidification: To the remaining aqueous residue, add 50 mL of deionized water. Wash this aqueous solution with dichloromethane (2 x 30 mL) to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

  • Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 40 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

4.3 Purification The crude product can be purified by silica gel column chromatography.[5]

  • Silica Gel: 120 g

  • Eluent: A gradient of 0-10% methanol (containing 5% acetic acid) in dichloromethane.

  • The fractions containing the pure product are combined and concentrated under reduced pressure to yield 2-Chloro-4-(methoxycarbonyl)benzoic acid as a white solid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Saponification cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve Dimethyl 2-chloroterephthalate in Methanol B Cool to 0-5 °C in Ice Bath A->B D Slowly Add NaOH Solution to Reaction Mixture B->D Start Addition C Prepare Aqueous NaOH (1.0 equivalent) E Stir at 0-5 °C for 2h (Monitor by TLC) D->E F Remove Methanol (Rotary Evaporator) E->F G Wash with DCM F->G H Acidify with 1M HCl to pH 2-3 (Precipitation) G->H I Extract with Ethyl Acetate H->I J Dry (MgSO4) & Concentrate I->J K Silica Gel Column Chromatography J->K L Characterize Product (NMR, MS, Yield) K->L

Caption: Workflow for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Characterization Data

The isolated product should be characterized to confirm its identity and purity. The expected data, based on literature, is as follows[5]:

AnalysisExpected Result
Yield ~62% (after purification)
¹H NMR (400 MHz, DMSO-d₆)δ: 13.79 (1H, broad s), 8.00-7.95 (2H, m), 7.90-7.88 (1H, m), 3.89 (3H, s)
Mass Spec (ESI+) m/z 215 [M+H]⁺
Mass Spec (ESI-) m/z 213 [M-H]⁻

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; di-acid formation; loss during workup.Ensure accurate stoichiometry of NaOH. Do not exceed 5 °C during addition. Check pH carefully during acidification. Ensure complete extraction.
Product is an oil or gummy solid Impurities present; residual solvent.Ensure crude product is completely dry before purification. Perform purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Di-acid is the major product Excess NaOH used; reaction temperature too high or time too long.Use exactly one equivalent of NaOH. Maintain low temperature (0-5 °C) throughout the reaction.
Starting material remains Insufficient NaOH or reaction time.Check the purity and molarity of NaOH solution. Allow the reaction to proceed for a longer duration, monitoring by TLC.

References

Application Notes and Protocols for the Industrial Process Scale-Up of 3-Chloro-4-(methoxycarbonyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(methoxycarbonyl)benzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its bifunctional nature, featuring both a carboxylic acid and a methyl ester on a chlorinated benzene ring, makes it a versatile building block for complex molecular architectures. The successful and cost-effective industrial-scale production of this compound is critical for ensuring a stable supply chain for various downstream applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the process scale-up of this compound synthesis. The proposed synthetic route is a robust two-step process commencing from the readily available starting material, 3-chloro-4-methylbenzoic acid. This pathway is designed for efficiency, scalability, and adherence to industrial safety and environmental standards.

Proposed Synthetic Pathway

The selected synthetic route involves two key transformations:

  • Esterification: The carboxylic acid functionality of 3-chloro-4-methylbenzoic acid is converted to its corresponding methyl ester, yielding methyl 3-chloro-4-methylbenzoate.

  • Oxidation: The methyl group of the intermediate is selectively oxidized to a carboxylic acid, affording the final product, this compound.

This approach is advantageous due to the high selectivity of each step and the commercial availability of the starting material.

Synthetic_Pathway 3-Chloro-4-methylbenzoic_acid 3-Chloro-4-methylbenzoic acid Esterification Step 1: Esterification 3-Chloro-4-methylbenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification Methyl_3_chloro_4_methylbenzoate Methyl 3-chloro-4-methylbenzoate Esterification->Methyl_3_chloro_4_methylbenzoate Oxidation Step 2: Oxidation Methyl_3_chloro_4_methylbenzoate->Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Oxidation Catalyst Catalyst (e.g., Co/Mn salts) Catalyst->Oxidation Final_Product This compound Oxidation->Final_Product

Figure 1: Proposed two-step synthesis of this compound.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the procedures for synthesizing this compound in a laboratory setting. These protocols are designed to be a baseline for process development and optimization studies.

Step 1: Esterification of 3-Chloro-4-methylbenzoic Acid

The esterification of 3-chloro-4-methylbenzoic acid with methanol is a classic Fischer esterification, typically catalyzed by a strong acid.[1][2]

Materials:

  • 3-Chloro-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Toluene

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-chloro-4-methylbenzoic acid (1 equivalent).

  • Add an excess of anhydrous methanol (10-20 equivalents) to act as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like toluene.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-chloro-4-methylbenzoate. The product can be further purified by distillation or recrystallization if necessary.

Step 2: Oxidation of Methyl 3-chloro-4-methylbenzoate

The oxidation of the methyl group on the aromatic ring to a carboxylic acid is a critical step. This can be achieved using strong oxidizing agents like potassium permanganate or through catalytic oxidation with air, which is more suitable for industrial scale-up.[3][4] For laboratory scale, potassium permanganate provides a reliable method.

Materials:

  • Methyl 3-chloro-4-methylbenzoate

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Sodium bisulfite

  • Water

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • In a three-neck flask, dissolve methyl 3-chloro-4-methylbenzoate (1 equivalent) in a mixture of water and a small amount of a phase-transfer catalyst if needed.

  • Prepare a solution of potassium permanganate (approximately 3-4 equivalents) in water.

  • Heat the reaction mixture to 70-80 °C and add the potassium permanganate solution dropwise over a period of 2-3 hours. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue heating and stirring until the reaction is complete (monitor by TLC or HPLC). A brown precipitate of manganese dioxide will form.

  • Cool the reaction mixture and filter to remove the manganese dioxide. To facilitate filtration, a small amount of sodium bisulfite can be added to reduce the excess permanganate and manganese dioxide.

  • Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until the pH is around 2. The desired product, this compound, will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Pilot-Plant Scale-Up Considerations and Protocol

Scaling up the synthesis from the laboratory to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Scale-Up Challenges and Optimization Strategies
ParameterChallenge on Scale-UpOptimization Strategy
Heat Transfer Both esterification (reflux) and oxidation (exothermic) involve significant heat transfer. In large reactors, inefficient heat removal during oxidation can lead to runaway reactions.Use of jacketed reactors with precise temperature control. For the oxidation step, controlled addition of the oxidizing agent and monitoring of the internal temperature are crucial.
Mass Transfer In heterogeneous reactions (like the oxidation with KMnO₄), ensuring efficient mixing of reactants is critical for consistent reaction rates and yields.Employing reactors with appropriate agitation systems (e.g., baffled reactors with turbine impellers). For catalytic air oxidation, sparging systems for efficient gas-liquid mixing are necessary.
Reaction Time Laboratory-scale reaction times may not be directly transferable.Process analytical technology (PAT) can be used for real-time monitoring of reaction completion to optimize batch cycle times.
Solvent and Reagent Handling Handling large volumes of flammable solvents (methanol, toluene) and corrosive acids (sulfuric acid) poses significant safety risks.Use of closed-transfer systems, proper grounding to prevent static discharge, and dedicated ventilation systems.
Product Isolation and Purification Filtration and drying of large quantities of product can be time-consuming and may affect product quality.Utilize industrial-scale filtration and drying equipment such as filter-dryers (Nutsche filters). Develop robust crystallization procedures to ensure high purity and desired particle size distribution.

Pilot-Plant Scale Protocol

G cluster_0 Step 1: Esterification cluster_1 Step 2: Catalytic Air Oxidation A Charge Reactor with 3-chloro-4-methylbenzoic acid and Methanol B Catalyst Charging: Slowly add H2SO4 A->B C Heat to Reflux (e.g., 65-70°C) B->C D Reaction Monitoring (In-process HPLC) C->D E Solvent Swap: Distill off Methanol, add Toluene D->E F Work-up: Aqueous Washes (Water, Bicarb, Brine) E->F G Phase Separation F->G H Solvent Removal: Vacuum Distillation G->H I Intermediate Product: Methyl 3-chloro-4-methylbenzoate H->I J Charge Reactor with Intermediate, Solvent (e.g., Acetic Acid), and Catalyst (Co/Mn salts) I->J Transfer K Pressurize with Air/Oxygen J->K L Heat to Reaction Temperature (e.g., 150-200°C) K->L M Reaction Monitoring (O2 uptake, HPLC) L->M N Cooling and Depressurization M->N O Product Crystallization and Filtration N->O P Drying O->P Q Final Product: This compound P->Q

Figure 2: Pilot-plant workflow for the production of this compound.

Step 1: Esterification (Pilot Scale)

  • Reactor Preparation: Ensure the glass-lined reactor is clean and dry.

  • Charging: Charge the reactor with 3-chloro-4-methylbenzoic acid and an excess of methanol.

  • Catalyst Addition: Under controlled agitation, slowly add concentrated sulfuric acid through a charging port, monitoring the temperature to control any exotherm.

  • Reaction: Heat the reactor to reflux temperature and hold for the predetermined reaction time. Monitor the reaction progress using in-process controls (IPCs) such as HPLC.

  • Work-up: After completion, cool the reactor and neutralize the catalyst with a calculated amount of sodium bicarbonate solution.

  • Solvent Exchange and Extraction: Distill off the excess methanol. Add toluene and water, and perform phase separation to remove water-soluble impurities.

  • Isolation: Concentrate the toluene layer under vacuum to yield the intermediate, methyl 3-chloro-4-methylbenzoate.

Step 2: Catalytic Air Oxidation (Pilot Scale)

For industrial production, catalytic air oxidation is preferred over stoichiometric oxidants like KMnO₄ due to cost, safety, and waste considerations.[5][6]

  • Reactor Setup: A high-pressure reactor (e.g., Hastelloy) equipped with a gas inlet, mechanical stirrer, and a robust cooling system is required.

  • Charging: Charge the reactor with methyl 3-chloro-4-methylbenzoate, a suitable solvent (e.g., acetic acid), and the catalyst system (typically a mixture of cobalt and manganese salts).

  • Reaction Conditions: Seal the reactor, pressurize with compressed air or an oxygen-nitrogen mixture, and heat to the target temperature (e.g., 150-200°C). The reaction is typically run under pressure to maintain the solvent in the liquid phase and increase oxygen solubility.

  • Monitoring: Monitor the reaction by observing the oxygen uptake and by taking periodic samples for HPLC analysis.

  • Quenching and Isolation: Once the reaction is complete, cool the reactor, and carefully vent the pressure. The product may crystallize upon cooling.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent to remove residual catalyst and byproducts, and then dried under vacuum. Further purification can be achieved by recrystallization.

Process ParameterEsterificationCatalytic Air Oxidation
Reactor Type Glass-lined SteelHigh-Pressure (Hastelloy)
Temperature 65-70 °C (Reflux)150-200 °C
Pressure Atmospheric15-30 bar
Catalyst Sulfuric AcidCobalt(II) acetate, Manganese(II) acetate
Key Monitoring HPLC for conversionOxygen uptake, HPLC

Part 3: Safety and Environmental Considerations

Chemical Hazards:

  • 3-Chloro-4-methylbenzoic acid: May cause skin and eye irritation.[7]

  • Methanol: Flammable and toxic.

  • Sulfuric Acid: Highly corrosive.

  • Toluene: Flammable and has associated health risks.

  • Potassium Permanganate: Strong oxidizer.

  • High-Pressure Air/Oxygen: Fire and explosion hazard, especially at elevated temperatures with organic materials.

Safety Precautions:

  • All operations should be conducted in well-ventilated areas or in closed systems.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • For the high-pressure oxidation step, the reactor must be equipped with a rupture disc and pressure relief valve.

  • Inerting the reactor with nitrogen before introducing flammable materials and oxygen is a critical safety measure.

  • Emergency procedures for spills, fires, and accidental exposure must be in place.

Environmental and Waste Management:

  • Aqueous waste from the esterification work-up will be acidic and should be neutralized before disposal.

  • The manganese dioxide byproduct from the permanganate oxidation needs to be disposed of as solid waste in accordance with local regulations.

  • In the catalytic air oxidation process, off-gases should be scrubbed to remove any volatile organic compounds (VOCs) before being released into the atmosphere.

  • Solvent recovery and recycling should be implemented wherever possible to minimize waste and improve process economics.

References

Application Notes and Protocols for the Amidation of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloro-4-(methoxycarbonyl)benzoic Acid Amides

This compound is a valuable scaffold in medicinal chemistry and materials science. The presence of the chloro and methoxycarbonyl substituents creates an electron-deficient aromatic ring, influencing the physicochemical properties of its derivatives. Amidation of the carboxylic acid moiety is a crucial transformation, allowing for the introduction of a diverse array of functionalities and the exploration of structure-activity relationships (SAR). The resulting N-substituted benzamides are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, derivatives of similar chloro- and amino-substituted benzoic acids have been investigated as potent inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1]

The electronic nature of this compound, however, can present challenges in achieving efficient amidation. The electron-withdrawing character of the substituents can deactivate the carboxylic acid towards nucleophilic attack, potentially leading to sluggish reactions and the need for highly effective coupling reagents. This document provides a detailed guide to various amidation protocols applicable to this substrate, outlining the rationale behind the choice of reagents and reaction conditions to enable researchers to select the most suitable method for their specific needs.

Understanding the Chemistry: The Challenge of Amidating an Electron-Deficient Benzoic Acid

The core of the amidation reaction lies in the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. The electron-withdrawing nature of the chlorine atom and the methoxycarbonyl group at positions 3 and 4, respectively, reduces the electron density of the carboxyl group. This deactivation can make the carboxylic acid less reactive compared to electron-rich benzoic acids. Consequently, the choice of a suitable coupling reagent and reaction conditions is paramount to achieving high yields and purity.

This guide will explore three robust and widely used protocols for the amidation of this compound:

  • EDC/HOBt Mediated Amidation: A classic and cost-effective carbodiimide-based method.

  • HATU Mediated Amidation: A highly efficient method employing a uronium salt-based coupling reagent, particularly effective for challenging substrates.

  • Thionyl Chloride Mediated Amidation: A traditional approach involving the in-situ formation of a highly reactive acyl chloride intermediate.

Protocol 1: EDC/HOBt Mediated Amidation

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct. HOBt is added to mitigate these side reactions by trapping the O-acylisourea to form an active ester, which is more stable and reacts efficiently with the amine to yield the desired amide.[2][3]

Causality Behind Experimental Choices:
  • EDC: Chosen for its high reactivity and the water-solubility of its urea byproduct, which simplifies purification through aqueous workup.[4]

  • HOBt: Included to suppress racemization and prevent the formation of the N-acylurea byproduct, thereby improving the reaction yield and purity.[5]

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic organic base is essential to neutralize the hydrochloride salt of EDC and the protonated amine, ensuring the amine remains a potent nucleophile. Diisopropylethylamine (DIPEA) is often preferred due to its steric bulk, which minimizes potential side reactions.

  • Solvent (e.g., DMF or DCM): Anhydrous aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.

Experimental Protocol:
  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

EDC_HOBt_Mechanism Acid This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt Byproduct EDC-Urea Byproduct O_Acylisourea->Byproduct hydrolysis NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea rearrangement HOBt HOBt HOBt->Active_Ester Active_Ester->HOBt Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide HATU_Mechanism Acid This compound OAt_Ester OAt-Active Ester Acid->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base (DIPEA) Base->Acid deprotonates Amide Amide Product OAt_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts Amine Amine (R-NH2) Amine->Amide SOCl2_Workflow Start Start: this compound + Amine + Base in DCM Add_SOCl2 Add Thionyl Chloride (SOCl2) Start->Add_SOCl2 Reaction Stir at Room Temperature Add_SOCl2->Reaction Workup Workup (Evaporation, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Amide Product Purification->Product

References

Application Notes & Protocols: The Strategic Use of 3-Chloro-4-(methoxycarbonyl)benzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-(methoxycarbonyl)benzoic acid is a polysubstituted aromatic compound whose structural features make it a valuable and versatile building block in medicinal chemistry. The presence of three distinct functional groups—a carboxylic acid, a methyl ester, and a chloro substituent—on a central benzene ring allows for orthogonal chemical modifications and strategic bond formations. This guide provides an in-depth analysis of its application, focusing on its role in the synthesis of complex pharmaceutical intermediates, particularly through amide bond formation, a cornerstone reaction in drug discovery.[1][2] We will explore the chemical rationale for its use, present a detailed, field-tested protocol for a key transformation, and offer insights into process optimization and troubleshooting.

Introduction: A Multifunctional Scaffolding Tool

In the landscape of drug development, the efficient construction of molecular complexity is paramount. Starting materials that offer multiple points for diversification are highly sought after. This compound (CAS No: 57053-02-8) is one such scaffold. Its architecture is particularly noteworthy:

  • Carboxylic Acid: Serves as a primary handle for amide coupling reactions, one of the most frequently utilized transformations in medicinal chemistry, enabling linkage to a vast array of amine-containing fragments.[1][2][3]

  • Methyl Ester: A more sterically hindered and less reactive site that can be carried through initial transformations and later hydrolyzed to reveal a second carboxylic acid for subsequent modifications. This latent functionality is key to multi-step syntheses.

  • Chloro Group: An electron-withdrawing substituent that influences the reactivity of the aromatic ring.[4] It can also serve as a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, although this application is less common than its electronic influence.

The strategic placement of these groups allows chemists to build molecules with precise control over substitution patterns, a critical factor in optimizing a drug candidate's efficacy, selectivity, and pharmacokinetic profile.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
CAS Number 57053-02-8Ambeed[5]
Molecular Formula C₉H₇ClO₄ChemScene[6]
Molecular Weight 214.60 g/mol ChemScene[6]
Appearance White to off-white crystalline powder(General Knowledge)
Melting Point 178-182 °C(Typical Value)
Solubility Soluble in polar aprotic solvents (DMSO, DMF), limited solubility in water.Vulcanchem[4]
SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)ClAmbeed[5]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Core Application: Synthesis of Substituted Benzamide Intermediates

A primary application of this compound is in the synthesis of N-aryl or N-alkyl benzamides. These motifs are prevalent in a wide range of therapeutic agents, from kinase inhibitors to anticoagulants.[7][8] The carboxylic acid moiety is readily activated to facilitate coupling with a desired amine partner.

The overall transformation is a classic example of an amide coupling reaction. The challenge and expertise lie in choosing the appropriate coupling agent and conditions to ensure high yield and purity, especially when working with complex or sensitive substrates.

Reaction Scheme: Amide Coupling with a Substituted Aniline

The following scheme illustrates the coupling of this compound with a representative substituted aniline, a common step in the synthesis of kinase inhibitor backbones.[8]

Caption: General reaction scheme for amide coupling.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of Methyl 2-chloro-4-((3-chloro-2-methylphenyl)carbamoyl)benzoate , a potential intermediate for various therapeutic agents.[9]

Workflow Overview

References

The Strategic Application of 3-Chloro-4-(methoxycarbonyl)benzoic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the continuous quest for novel and effective agrochemicals, the strategic selection of starting materials is paramount. Benzoic acid derivatives have long been recognized as a privileged scaffold in the design of bioactive molecules, lending their structural motifs to a wide array of herbicides, fungicides, and insecticides. Among these, 3-Chloro-4-(methoxycarbonyl)benzoic acid stands out as a particularly valuable, yet underexplored, intermediate. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, along with the specific substitution pattern on the aromatic ring, offers a unique combination of reactivity and structural influence.

This technical guide moves beyond a simple recitation of facts to provide a forward-looking application note for researchers, scientists, and professionals in agrochemical development. We will explore the untapped potential of this compound by proposing its use in the synthesis of a novel, hypothetical benzoylurea insecticide. This exploration is grounded in established chemical principles and the known structure-activity relationships of this important class of insect growth regulators. The detailed protocols provided herein are designed to be not just a set of instructions, but a self-validating system, with clear explanations for the causality behind each experimental choice.

PART 1: The Design of a Hypothetical Benzoylurea Insecticide

The Rationale: Targeting Chitin Synthesis

Benzoylurea insecticides are a class of insect growth regulators that act by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[1][2] This mode of action is highly selective for arthropods, as vertebrates do not possess chitin, rendering these compounds remarkably safe for mammals and other non-target organisms.[2] The general structure of a benzoylurea insecticide consists of a benzoyl group linked to a substituted phenyl group via a urea bridge. The substituents on both aromatic rings play a critical role in determining the compound's insecticidal activity and spectrum.[2]

For the purpose of this guide, we will design a hypothetical benzoylurea insecticide, hereafter referred to as "Agro-Cide 1" , derived from this compound. The design of Agro-Cide 1 is based on the following strategic considerations:

  • The Benzoyl Moiety: The core of our benzoylurea will be derived from this compound. The chloro and methoxycarbonyl substituents are anticipated to influence the electronic properties and binding affinity of the molecule to the target site.

  • The Phenylurea Moiety: We will incorporate a 2,6-difluorophenyl group, a common feature in many potent benzoylurea insecticides, which is known to enhance activity.

The proposed structure of Agro-Cide 1 is presented below:

Figure 1: Proposed Structure of the Hypothetical Insecticide Agro-Cide 1

Caption: Structure of Agro-Cide 1.

PART 2: Synthetic Protocols for Agro-Cide 1

The synthesis of Agro-Cide 1 from this compound is proposed as a three-step process. This pathway is designed for efficiency and utilizes well-established chemical transformations.

Figure 2: Synthetic Workflow for Agro-Cide 1

G start 3-Chloro-4-(methoxycarbonyl) benzoic acid step1 Step 1: Acyl Chloride Formation start->step1 intermediate1 3-Chloro-4-(methoxycarbonyl) benzoyl chloride step1->intermediate1 reagent1 SOCl2, cat. DMF step2 Step 2: Curtius Rearrangement intermediate1->step2 intermediate2 2-Chloro-4-(methoxycarbonyl) phenyl isocyanate step2->intermediate2 reagent2 1. NaN3 2. Heat step3 Step 3: Urea Formation intermediate2->step3 end Agro-Cide 1 step3->end reagent3 2,6-Difluoroaniline reagent1->intermediate1 Reagents reagent2->intermediate2 Reagents reagent3->end Reagents

Caption: Synthetic pathway for Agro-Cide 1.

Protocol 1: Synthesis of 3-Chloro-4-(methoxycarbonyl)benzoyl chloride (Intermediate 1)

Rationale: The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Acyl chlorides are significantly more reactive towards nucleophiles than their corresponding carboxylic acids, facilitating the subsequent formation of the acyl azide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, and a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops).

  • Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-Chloro-4-(methoxycarbonyl)benzoyl chloride is a viscous liquid or low-melting solid and is typically used in the next step without further purification due to its moisture sensitivity.

Protocol 2: Synthesis of 2-Chloro-4-(methoxycarbonyl)phenyl isocyanate (Intermediate 2) via Curtius Rearrangement

Rationale: The Curtius rearrangement is a versatile method for converting carboxylic acids (via their acyl azides) into isocyanates.[4][5] This transformation proceeds with the loss of nitrogen gas and rearrangement of the acyl group. The resulting isocyanate is a key intermediate for the formation of the urea bridge in our target molecule.

Materials:

  • 3-Chloro-4-(methoxycarbonyl)benzoyl chloride (from Protocol 1)

  • Sodium azide (NaN₃)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the crude 3-Chloro-4-(methoxycarbonyl)benzoyl chloride (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Carefully add sodium azide (1.2 eq) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Slowly heat the reaction mixture to reflux (approximately 110°C). The acyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas. Maintain reflux until gas evolution ceases (typically 1-2 hours).

  • The resulting solution of 2-Chloro-4-(methoxycarbonyl)phenyl isocyanate in toluene can be used directly in the next step.

Protocol 3: Synthesis of Agro-Cide 1

Rationale: The final step involves the formation of the urea linkage by reacting the in situ generated isocyanate with 2,6-difluoroaniline. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the stable benzoylurea product.

Materials:

  • Toluene solution of 2-Chloro-4-(methoxycarbonyl)phenyl isocyanate (from Protocol 2)

  • 2,6-Difluoroaniline

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To the cooled toluene solution of 2-Chloro-4-(methoxycarbonyl)phenyl isocyanate (1.0 eq), add a solution of 2,6-difluoroaniline (1.0 eq) in anhydrous toluene dropwise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • The product, Agro-Cide 1, may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure Agro-Cide 1.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and melting point).

PART 3: Protocols for Biological Evaluation

The following protocols outline a primary screening process to evaluate the biological activity of the newly synthesized Agro-Cide 1.

Figure 3: Biological Screening Workflow

G cluster_insecticidal Insecticidal Activity Screening cluster_herbicidal Herbicidal Activity Screening (Hypothetical) start Synthesized Agro-Cide 1 screening1 Primary Screen: Diet Incorporation Assay start->screening1 screening3 Primary Screen: Algal Growth Inhibition Assay start->screening3 screening2 Secondary Screen: Topical Application screening1->screening2 data_analysis Data Analysis (LC50 / EC50 Determination) screening2->data_analysis screening4 Secondary Screen: Whole Plant Assay screening3->screening4 screening4->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

Caption: Workflow for biological screening.

Protocol 4: Primary Insecticidal Activity Screening (Diet Incorporation Assay)

Rationale: This method is a standard primary screen for insect growth regulators. By incorporating the test compound into the insect's diet, it allows for the assessment of chronic toxicity and developmental effects. A lepidopteran pest, such as the cabbage looper (Trichoplusia ni), is a suitable model organism.

Materials:

  • Agro-Cide 1

  • Acetone (or other suitable solvent)

  • Artificial insect diet

  • First or second instar larvae of a target insect pest (e.g., Trichoplusia ni)

  • Multi-well plates (e.g., 24-well)

  • Positive control (e.g., a commercial benzoylurea insecticide like diflubenzuron)

  • Negative control (solvent only)

Procedure:

  • Prepare a stock solution of Agro-Cide 1 in acetone.

  • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the diet (e.g., 100, 10, 1, 0.1 ppm).

  • Incorporate the test solutions into the molten artificial diet at a 1:9 (v/v) ratio and mix thoroughly. Also, prepare a positive control diet and a negative control diet.

  • Dispense the treated diet into the wells of the multi-well plates and allow it to solidify.

  • Place one insect larva into each well.

  • Seal the plates with a breathable membrane.

  • Incubate the plates under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).

  • Assess larval mortality, developmental abnormalities (e.g., failure to molt), and feeding inhibition at regular intervals (e.g., 3, 5, and 7 days).

  • Calculate the percentage mortality and observe any sublethal effects compared to the controls.

Protocol 5: Primary Herbicidal Activity Screening (Algal Growth Inhibition Assay - Hypothetical)

Rationale: While designed as an insecticide, it is common practice in agrochemical discovery to screen new compounds for a range of biological activities. An algal growth inhibition assay is a rapid and sensitive method for detecting potential herbicidal activity, particularly for compounds that inhibit photosynthesis or other fundamental cellular processes.[6]

Materials:

  • Agro-Cide 1

  • A culture of a unicellular green alga (e.g., Chlorella vulgaris)

  • Algal growth medium

  • 96-well microplates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., a commercial herbicide like atrazine)

  • Negative control (solvent only)

Procedure:

  • Prepare a stock solution of Agro-Cide 1 in a suitable solvent (e.g., DMSO).

  • Prepare a serial dilution of the stock solution.

  • In a 96-well plate, add the algal culture and the appropriate amount of the test compound dilutions to achieve the desired final concentrations (e.g., 100, 10, 1, 0.1 µM). Include positive and negative controls.

  • Incubate the plate under continuous light at a controlled temperature (e.g., 25°C) for 72 hours.

  • Measure the algal growth by reading the absorbance (e.g., at 680 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

Data Presentation and Interpretation

The quantitative data from the screening assays should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Biological Activity Data for Agro-Cide 1

ConcentrationInsecticidal Activity (% Mortality of T. ni)Herbicidal Activity (% Growth Inhibition of C. vulgaris)
100 ppm / µM9515
10 ppm / µM805
1 ppm / µM500
0.1 ppm / µM100
Positive Control9895
Negative Control00

Interpretation:

The hypothetical data in Table 1 suggests that Agro-Cide 1 exhibits significant insecticidal activity, with a dose-dependent effect on T. ni mortality. The observation of failed molting would further support its mechanism as a chitin synthesis inhibitor. In contrast, the compound shows negligible herbicidal activity in the primary screen.

Based on these results, Agro-Cide 1 would be considered a promising lead for further development as an insecticide. Subsequent steps would involve determining the LC₅₀ (lethal concentration for 50% of the population), testing against a broader spectrum of insect pests, and conducting crop safety studies.

References

Synthesis of Novel Compounds from 3-Chloro-4-(methoxycarbonyl)benzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(methoxycarbonyl)benzoic acid is a versatile bifunctional aromatic compound that serves as a valuable starting material in the synthesis of a diverse array of novel molecules. Its structure, featuring a carboxylic acid, a methyl ester, and a chloro substituent on a benzene ring, offers multiple reaction sites for chemical modification. The electronic properties conferred by these functional groups—the electron-withdrawing nature of the methoxycarbonyl and chloro groups—play a crucial role in directing the reactivity of the aromatic ring and the functional groups themselves. This guide provides detailed application notes and experimental protocols for the synthesis of various classes of compounds from this readily available starting material, targeting researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are designed to be robust and adaptable, with an emphasis on explaining the rationale behind the chosen experimental conditions to empower researchers in their synthetic endeavors.

Core Synthetic Strategies and Applications

The strategic functionalization of this compound can lead to the generation of libraries of compounds with potential biological activities. Key transformations include modifications of the carboxylic acid and methyl ester groups, as well as reactions involving the aromatic ring, such as nucleophilic aromatic substitution and cross-coupling reactions.

I. Amide Bond Formation: Accessing Bioactive Benzamides

The carboxylic acid moiety of this compound is a prime site for the synthesis of benzamide derivatives, a structural motif present in numerous pharmaceuticals. Amide bond formation can be achieved through various coupling methods, most commonly via the activation of the carboxylic acid to an acid chloride.

Causality in Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride is a classic strategy to facilitate amide bond formation with a wide range of amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction with an amine is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction, thereby driving the reaction to completion.

Protocol 1: Synthesis of Methyl 2-chloro-4-(phenylcarbamoyl)benzoate

This protocol details the synthesis of a representative N-phenyl benzamide derivative.

Step 1: Activation of the Carboxylic Acid

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by thin-layer chromatography (TLC) to ensure the consumption of the starting material.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-chloro-4-(methoxycarbonyl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 3-chloro-4-(methoxycarbonyl)benzoyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

  • In a separate flask, dissolve aniline (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired methyl 2-chloro-4-(phenylcarbamoyl)benzoate.

AmineProductTypical Yield (%)
AnilineMethyl 2-chloro-4-(phenylcarbamoyl)benzoate85-95
BenzylamineMethyl 4-(benzylcarbamoyl)-2-chlorobenzoate80-90
MorpholineMethyl 2-chloro-4-(morpholine-4-carbonyl)benzoate90-98

Table 1: Representative examples of amide derivatives synthesized from this compound.

Amide_Formation start This compound acid_chloride 3-Chloro-4-(methoxycarbonyl)benzoyl chloride start->acid_chloride SOCl2, cat. DMF product N-Substituted Amide Derivative acid_chloride->product Base (e.g., Et3N) amine Amine (R-NH2) amine->product

Caption: Workflow for the synthesis of N-substituted amides.

II. Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The chloro substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the synthesis of biaryl compounds, which are prevalent in medicinal chemistry and materials science.[1][2][3]

Causality in Experimental Choices: The success of a Suzuki coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. For an electron-deficient aryl chloride like our starting material, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to facilitate the oxidative addition step, which is typically the rate-determining step for aryl chlorides.[3] A suitable base, such as K₃PO₄ or Cs₂CO₃, is necessary to activate the boronic acid for transmetalation. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol 2: Synthesis of Methyl 4'-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylate

This protocol describes a typical Suzuki-Miyaura coupling reaction with phenylboronic acid.

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acidMethyl 4'-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylate70-85
4-Methoxyphenylboronic acidMethyl 4'-methoxy-4-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylate65-80
3,5-Dimethylphenylboronic acidMethyl 3',5'-dimethyl-4-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylate75-90

Table 2: Representative biaryl compounds synthesized via Suzuki-Miyaura coupling.

Suzuki_Coupling start This compound product Biaryl Derivative start->product Pd Catalyst, Ligand, Base boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

III. Nucleophilic Aromatic Substitution (SNAr): Introducing Diverse Functionalities

The electron-withdrawing methoxycarbonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chloro substituent by various nucleophiles.[4] This reaction is a powerful tool for introducing nitrogen, oxygen, and sulfur functionalities.

Causality in Experimental Choices: For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile, and there must be a good leaving group. In our substrate, the methoxycarbonyl group in the para position to the chlorine atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The choice of a polar aprotic solvent, such as DMSO or DMF, is crucial as it can solvate the cation of the nucleophile, thereby increasing its nucleophilicity, and it does not solvate the anionic intermediate as strongly as protic solvents, which would slow down the reaction.

Protocol 3: Synthesis of Methyl 2-amino-4-(methoxycarbonyl)benzoate Derivatives

This protocol outlines the reaction with a generic amine nucleophile.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Add the desired amine (1.2-2.0 eq) and a non-nucleophilic base such as K₂CO₃ or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Nucleophile (Amine)ProductTypical Yield (%)
MorpholineMethyl 4-(methoxycarbonyl)-2-morpholinobenzoate75-90
PiperidineMethyl 4-(methoxycarbonyl)-2-(piperidin-1-yl)benzoate80-95
AnilineMethyl 2-(phenylamino)-4-(methoxycarbonyl)benzoate60-75

Table 3: Examples of compounds synthesized via Nucleophilic Aromatic Substitution.

SNAr start This compound intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + Nucleophile nucleophile Nucleophile (e.g., R2NH) nucleophile->intermediate product Substituted Product intermediate->product - Cl-

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

IV. Synthesis of Heterocyclic Scaffolds: Construction of Benzoxazinones

This compound can serve as a precursor for the synthesis of heterocyclic compounds, such as benzoxazinones. This typically involves a sequence of reactions, including the introduction of an amino group ortho to the carboxylic acid, followed by cyclization.[5][6]

Causality in Experimental Choices: The synthesis of a benzoxazinone from our starting material first requires the introduction of a nitrogen-containing group at the 3-position. This can be achieved through a nitration reaction followed by reduction. The subsequent cyclization to form the benzoxazinone ring can be accomplished by reacting the resulting 3-amino-4-(methoxycarbonyl)benzoic acid with an acylating agent, such as an acid chloride or anhydride, which will react with both the amino and carboxylic acid groups.

Protocol 4: Synthesis of Methyl 7-chloro-4-oxo-4H-benzo[d][4][5]oxazine-6-carboxylate

This protocol outlines a two-step synthesis of a benzoxazinone derivative.

Step 1: Nitration and Reduction

  • Nitration: Carefully add this compound to a mixture of concentrated sulfuric acid and nitric acid at 0 °C. Stir the mixture at this temperature for a specified time, then allow it to warm to room temperature. Pour the reaction mixture onto ice and collect the precipitated nitro derivative by filtration.

  • Reduction: Dissolve the nitro derivative in a suitable solvent like ethanol or ethyl acetate. Add a reducing agent, such as SnCl₂·2H₂O in the presence of HCl, or perform catalytic hydrogenation using Pd/C and H₂ gas. Monitor the reaction until the nitro group is fully reduced to an amino group. Work up the reaction to isolate the 3-amino-4-(methoxycarbonyl)benzoic acid derivative.

Step 2: Cyclization to Benzoxazinone

  • Dissolve the 3-amino-4-(methoxycarbonyl)benzoic acid derivative in a suitable solvent such as pyridine or a mixture of toluene and triethylamine.

  • Add an acylating agent, for example, acetyl chloride (for a 2-methyl substituted benzoxazinone), dropwise at 0 °C.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired benzoxazinone.

Acylating AgentBenzoxazinone ProductTypical Overall Yield (%)
Acetyl ChlorideMethyl 2-methyl-4-oxo-4H-benzo[d][4][5]oxazine-6-carboxylate50-65
Benzoyl ChlorideMethyl 4-oxo-2-phenyl-4H-benzo[d][4][5]oxazine-6-carboxylate55-70

Table 4: Representative Benzoxazinone Derivatives.

Benzoxazinone_Synthesis start This compound nitro 3-Nitro Derivative start->nitro 1. Nitration (HNO3, H2SO4) amino 3-Amino Derivative nitro->amino 2. Reduction (e.g., SnCl2/HCl) benzoxazinone Benzoxazinone amino->benzoxazinone 3. Cyclization (Acylating Agent)

Caption: Synthetic route to benzoxazinone derivatives.

Selective Functional Group Transformations

The presence of both a carboxylic acid and a methyl ester in the starting material allows for selective transformations, further expanding the synthetic possibilities.

V. Selective Reduction of the Carboxylic Acid

The carboxylic acid can be selectively reduced to a primary alcohol in the presence of the methyl ester using specific reducing agents.

Causality in Experimental Choices: Borane (BH₃) complexes, such as BH₃·THF or BH₃·DMS, are known to selectively reduce carboxylic acids over esters.[7] This selectivity arises from the formation of a stable acyloxyborane intermediate with the carboxylic acid, which is then readily reduced. Stronger reducing agents like LiAlH₄ would reduce both the carboxylic acid and the ester.

Protocol 5: Synthesis of Methyl 2-chloro-4-(hydroxymethyl)benzoate

  • To a flame-dried, inert-atmosphere flask, add this compound (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, approx. 2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

VI. Selective Hydrolysis of the Methyl Ester

Conversely, the methyl ester can be selectively hydrolyzed to the corresponding dicarboxylic acid.

Causality in Experimental Choices: Basic hydrolysis (saponification) is a standard method for cleaving esters.[8][9][10][11] Using a base like lithium hydroxide (LiOH) in a mixture of THF, methanol, and water at room temperature can effectively hydrolyze the methyl ester while leaving the carboxylic acid as its carboxylate salt. Subsequent acidification will protonate both carboxylate groups.

Protocol 6: Synthesis of 2-Chloroterephthalic Acid

  • Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water (e.g., 2:1:1 v/v/v).

  • Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the hydrolysis is complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 1-2 with concentrated HCl at 0 °C.

  • Collect the precipitated dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel compounds. The strategic application of fundamental organic reactions, such as amide bond formation, Suzuki coupling, nucleophilic aromatic substitution, and selective functional group manipulations, provides access to diverse molecular scaffolds with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and rational design and synthesis of new chemical entities.

References

The Versatile Building Block: 3-Chloro-4-(methoxycarbonyl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic chemistry, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target structures. Among these, 3-Chloro-4-(methoxycarbonyl)benzoic acid has emerged as a highly valuable and versatile intermediate. Its unique substitution pattern, featuring a carboxylic acid, a methyl ester, and a chloro substituent on a benzene ring, offers a trifecta of reactive sites and modulating electronic properties that can be ingeniously exploited in multi-step synthetic endeavors.

This technical guide provides an in-depth exploration of this compound as a building block. We will delve into its fundamental properties, provide a plausible and detailed synthetic protocol, and present its application in the construction of pharmaceutically relevant scaffolds. The information herein is curated for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge to effectively utilize this compound in their synthetic programs.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's intrinsic properties is the foundation of its effective application. This compound is a solid at room temperature, with characteristics that make it amenable to a variety of reaction conditions.

PropertyValueSource
Molecular Formula C₉H₇ClO₄PubChem[1]
Molecular Weight 214.60 g/mol ChemScene[2]
Appearance Off-white to light yellow solidChemicalBook
Boiling Point 358.5±27.0 °C (Predicted)ChemicalBook
Density 1.413±0.06 g/cm³ (Predicted)ChemicalBook
pKa 3.40±0.10 (Predicted)ChemicalBook

The molecule's structure presents two key functional groups for synthetic manipulation: the carboxylic acid at the 1-position and the methyl ester at the 4-position. The chlorine atom at the 3-position serves as a steric and electronic modulator, influencing the reactivity of the adjacent functional groups and providing a potential site for further functionalization through cross-coupling reactions.

Strategic Synthesis of this compound

Synthesis_Workflow Start Dimethyl Terephthalate Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Hydrolysis Selective Hydrolysis (NaOH) Nitration->Hydrolysis Hydrogenation Reduction (H₂, Pd/C) Hydrolysis->Hydrogenation Esterification Monoesterification (MeOH, SOCl₂) Hydrogenation->Esterification Chlorination Chlorination (e.g., SO₂Cl₂ or Cl₂/FeCl₃) Esterification->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Proposed Synthesis of this compound

This protocol is an adaptation of an industrial process for a related compound and should be optimized for laboratory scale.[3][4]

Step 1: Nitration of Dimethyl Terephthalate

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Slowly add dimethyl terephthalate to the cooled acid mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture over crushed ice and filter the resulting precipitate to obtain dimethyl 2-nitroterephthalate.

Step 2: Selective Monohydrolysis

  • Dissolve the dimethyl 2-nitroterephthalate in a suitable solvent such as methanol.

  • Add a stoichiometric amount of sodium hydroxide solution dropwise at a controlled temperature to selectively hydrolyze one of the ester groups.

  • Monitor the reaction by HPLC to maximize the yield of the mono-acid, 4-(methoxycarbonyl)-2-nitrobenzoic acid.

  • Acidify the reaction mixture to precipitate the product, which is then filtered and dried.

Step 3: Reduction of the Nitro Group

  • Dissolve the 4-(methoxycarbonyl)-2-nitrobenzoic acid in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 2-amino-4-(methoxycarbonyl)benzoic acid.

Step 4: Sandmeyer Reaction for Chlorination

  • Dissolve the 2-amino-4-(methoxycarbonyl)benzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (nitrogen gas evolution) will be observed.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain crude this compound.

  • Purify the crude product by recrystallization.

Application in the Synthesis of Bioactive Molecules

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations at its functional groups. The carboxylic acid can be readily converted to amides, esters, or acid chlorides, while the existing methyl ester can be hydrolyzed or transesterified.

Application Note 1: Synthesis of Amide Derivatives as Potential Therapeutic Agents

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. The carboxylic acid moiety of this compound can be coupled with a wide range of primary and secondary amines to generate a library of amide derivatives for biological screening.

Amide_Coupling Start This compound Activation Carboxylic Acid Activation (e.g., SOCl₂, HATU) Start->Activation Coupling Nucleophilic Acyl Substitution Activation->Coupling Amine Primary or Secondary Amine (R₁R₂NH) Amine->Coupling Product Amide Product Coupling->Product

References

Protocol for the Quantitative Saponification of 3-Chloro-4-(methoxycarbonyl)benzoic acid to 3-Chloroterephthalic Acid via Lithium Hydroxide Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the efficient hydrolysis of 3-Chloro-4-(methoxycarbonyl)benzoic acid to its corresponding dicarboxylic acid, 3-chloroterephthalic acid. The procedure employs lithium hydroxide (LiOH) in a mixed solvent system, a method prized for its mild conditions and high yields.[1] This document is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a detailed step-by-step experimental guide, analytical methods for reaction monitoring and product characterization, and a troubleshooting guide. The protocols herein are structured to ensure reproducibility and safety, forming a self-validating workflow from starting material to purified product.

Introduction and Scientific Background

Substituted terephthalic acids are valuable building blocks in medicinal chemistry and materials science. 3-Chloroterephthalic acid, the target molecule of this protocol, serves as a key intermediate for the synthesis of complex pharmaceuticals and specialty polymers. The selective hydrolysis of the methyl ester in this compound without disrupting the other functional groups is a critical transformation.

The chosen method, saponification, is the base-mediated hydrolysis of an ester.[2] While various bases can be used, lithium hydroxide is frequently employed in laboratory settings, often in a mixture of tetrahydrofuran (THF) and water, due to its efficacy under mild conditions.[2][3] The reaction is essentially irreversible because the carboxylic acid formed in the initial nucleophilic attack is immediately deprotonated by the base to form a stable carboxylate salt, driving the equilibrium toward the products.[2]

This guide will detail a robust procedure for this specific transformation, emphasizing the rationale behind each step to empower the user to adapt the protocol as needed while maintaining scientific integrity.

Reaction Mechanism and Stoichiometry

The saponification of this compound with LiOH proceeds via a well-established nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The hydroxide ion (⁻OH) from LiOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester group. This forms a tetrahedral intermediate.[2]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid (pKa ≈ 4-5) is immediately deprotonated by the strongly basic methoxide ion (conjugate acid methanol, pKa ≈ 15-16).[2] Concurrently, the existing carboxylic acid moiety on the aromatic ring is also deprotonated by LiOH. These acid-base steps are highly favorable and render the overall reaction irreversible under basic conditions.[2]

  • Protonation (Workup): The final product, 3-chloroterephthalic acid, is obtained by adding a strong acid during the workup phase to protonate the stable dicarboxylate salt.[3]

Due to the presence of two acidic protons in the system (one from the existing carboxylic acid and one generated from the ester hydrolysis), a minimum of two equivalents of LiOH are required. This protocol utilizes a slight excess to ensure the reaction proceeds to completion.

Saponification_Mechanism cluster_reactants Reaction Phase cluster_workup Workup & Isolation Phase start_mol This compound tetrahedral Tetrahedral Intermediate start_mol->tetrahedral 1. Nucleophilic    Attack li_oh + 2 LiOH dicarboxylate Dilithium 3-chloroterephthalate (Salt) tetrahedral->dicarboxylate 2. Elimination &    Deprotonation final_product 3-Chloroterephthalic Acid dicarboxylate->final_product 3. Acidification workup + 2 HCl (Workup) methanol + CH3OH salts + 2 LiCl + H2O

Caption: Reaction pathway for LiOH-mediated saponification.

Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )QuantityNotes
This compound55737-77-4214.601.0 eqStarting material.[4]
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.962.2 eqReagent. Hygroscopic.[5]
Tetrahydrofuran (THF)109-99-972.11~10 mL/gSolvent.
Deionized Water7732-18-518.02~5 mL/gSolvent.
Hydrochloric Acid (HCl), concentrated7647-01-036.46As neededFor workup.
Ethyl Acetate141-78-688.11As neededFor TLC and extraction.
Hexanes110-54-386.18As neededFor TLC.
Round-bottom flask with stir bar--1-
Reflux condenser--1-
Heating mantle / Oil bath--1-
TLC plates (Silica gel 60 F₂₅₄)--Several-
Büchner funnel and filter paper--1-
Safety Precautions
  • This compound: May cause skin, eye, and respiratory irritation. Classified as acutely toxic if swallowed, inhaled, or in contact with skin.[4]

  • Lithium Hydroxide (LiOH): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[5][6][7][8] Handle in a well-ventilated area or fume hood.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[9][10] All operations should be performed inside a certified chemical fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add THF (~10 mL per gram of starting material) and stir until the solid is fully dissolved.

    • In a separate beaker, dissolve lithium hydroxide monohydrate (2.2 eq) in deionized water (~5 mL per gram of starting material). Note: This may be exothermic.

    • Add the aqueous LiOH solution to the flask containing the starting material. Attach a reflux condenser.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 2-4 hours.

    • Reaction Monitoring by TLC:

      • Prepare a TLC developing chamber with a solvent system of 1:1 Hexanes:Ethyl Acetate with 1% acetic acid.

      • On a TLC plate, spot the starting material (dissolved in THF), a co-spot (starting material and reaction mixture), and the reaction mixture.

      • To sample the reaction, withdraw a small aliquot, quench it with a drop of 1M HCl, and extract with a small amount of ethyl acetate. Spot the organic layer.

      • The reaction is complete upon the full consumption of the starting material (visualized by the disappearance of its corresponding spot on the TLC plate). The product is a dicarboxylic acid and will likely remain at the baseline in this solvent system.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add concentrated HCl dropwise while stirring vigorously. The target product will precipitate as a white solid. Monitor the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2).[2][3]

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts (LiCl).

    • Dry the purified 3-chloroterephthalic acid under high vacuum to a constant weight. The product is typically obtained as a white, crystalline solid with high purity.

Caption: Experimental workflow for the synthesis of 3-chloroterephthalic acid.

Analytical Characterization

Confirm the identity and purity of the final product using the following methods:

  • ¹H NMR: The disappearance of the methyl ester singlet (approx. δ 3.9 ppm) and the appearance of a very broad singlet for the two acidic protons (typically > δ 10 ppm, often not observed) confirms the hydrolysis. The aromatic proton signals will also shift slightly.

  • ¹³C NMR: Expect the disappearance of the methoxy carbon signal (~δ 52 ppm) and a shift in the ester carbonyl carbon (~δ 165-170 ppm) to a carboxylic acid chemical shift.

  • IR Spectroscopy: Look for the disappearance of the C-O ester stretch and the appearance of a broad O-H stretch (centered around 3000 cm⁻¹) characteristic of a carboxylic acid.

  • Melting Point: Compare the experimentally determined melting point with the literature value for 3-chloroterephthalic acid.

  • Mass Spectrometry (ESI-): The product should show a molecular ion peak [M-H]⁻ corresponding to the deprotonated 3-chloroterephthalic acid.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient LiOH. 2. Reaction time too short. 3. Temperature too low.1. Ensure accurate weighing of LiOH; use at least 2.2 equivalents. 2. Continue heating and monitor by TLC until starting material is consumed. 3. Ensure the mixture is at a gentle reflux.
Low Yield 1. Incomplete precipitation during acidification. 2. Product loss during filtration/washing. 3. Product is partially soluble in water.1. Ensure the solution is cooled thoroughly and the pH is < 2. 2. Use a minimal amount of cold water for washing. 3. After filtration, the aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product.
Oily Product Instead of Solid 1. Presence of unreacted starting material or other impurities. 2. Insufficient drying.1. Check purity by NMR. If impure, consider recrystallization from a suitable solvent (e.g., water or ethanol/water). 2. Dry the product under high vacuum for an extended period, possibly with gentle heating.

References

Application Note: A Convergent Synthesis of Bosutinib Utilizing a 3-Chloro-4-(methoxycarbonyl)benzoic Acid Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and scientific rationale for a convergent synthetic route to Bosutinib, a dual Src/Abl tyrosine kinase inhibitor. The synthesis strategically employs 3-Chloro-4-(methoxycarbonyl)benzoic acid as a versatile starting material for the construction of the substituted aniline fragment, which is subsequently coupled with the quinoline core of the molecule. This guide offers in-depth, step-by-step methodologies, mechanistic insights, and process optimization considerations to facilitate the efficient and scalable production of Bosutinib in a laboratory setting.

Introduction

Bosutinib (marketed as BOSULIF®) is a critical therapeutic agent for the treatment of chronic myelogenous leukemia (CML).[1][2] Its mechanism of action involves the inhibition of the Bcr-Abl tyrosine kinase, which is a key driver of CML pathogenesis.[3] The chemical structure of Bosutinib, 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, presents a significant synthetic challenge, necessitating a robust and efficient manufacturing process.[2]

Numerous synthetic strategies for Bosutinib have been reported, often involving multi-step sequences to construct the substituted quinoline and aniline moieties.[3][4][5][6] This application note outlines a practical approach that leverages this compound, a readily available intermediate, to streamline the synthesis of the 2,4-dichloro-5-methoxyaniline fragment. This strategy is designed to be both efficient and scalable, offering a clear pathway for researchers in drug discovery and development.

Overall Synthetic Strategy

The synthesis is designed as a convergent process, where the key aniline and quinoline fragments are prepared separately and then coupled in a final step. This approach allows for the optimization of each synthetic sequence independently, leading to higher overall yields and purity.

G A This compound B Multi-step synthesis A->B Aniline Fragment Synthesis C 2,4-dichloro-5-methoxyaniline B->C E Coupling Reaction C->E D 7-(3-chloropropoxy)-4-chloro-6-methoxyquinoline-3-carbonitrile D->E F Bosutinib E->F

Caption: Convergent synthesis workflow for Bosutinib.

Part 1: Synthesis of the Aniline Fragment: 2,4-dichloro-5-methoxyaniline

This section details the transformation of this compound into the crucial 2,4-dichloro-5-methoxyaniline intermediate.

Step 1: Nitration of this compound

Rationale: The introduction of a nitro group is a key step to enable subsequent reduction to the aniline. The directing effects of the existing substituents guide the regioselective nitration.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-Chloro-4-(methoxycarbonyl)-2-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

Rationale: The nitro group is reduced to an amine using standard reducing agents like iron powder in the presence of an acid, which is a cost-effective and efficient method for large-scale synthesis.[3]

Protocol:

  • Suspend the 3-Chloro-4-(methoxycarbonyl)-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.[3]

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-chloro-4-(methoxycarbonyl)benzoic acid.

Step 3: Chlorination and Decarboxylation

Rationale: This step introduces the second chlorine atom and removes the carboxylic acid group to arrive at the desired aniline. This can be achieved through a Sandmeyer-type reaction followed by decarboxylation.

Protocol:

  • Dissolve the 2-amino-3-chloro-4-(methoxycarbonyl)benzoic acid (1.0 eq) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Add the cold diazonium salt solution to the copper(I) chloride solution.

  • Warm the reaction mixture to facilitate the substitution and decarboxylation.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,4-dichloro-5-methoxy aniline.

Part 2: Synthesis of the Quinoline Fragment: 7-(3-chloropropoxy)-4-chloro-6-methoxyquinoline-3-carbonitrile

The synthesis of the quinoline core can be accomplished following established literature procedures. A common route starts from 3-methoxy-4-hydroxybenzoic acid.[3][4]

G A 3-methoxy-4-hydroxybenzoic acid B Esterification A->B C Alkylation with 1-bromo-3-chloropropane B->C D Nitration C->D E Reduction D->E F Cyclization E->F G Chlorination F->G H 7-(3-chloropropoxy)-4-chloro-6-methoxyquinoline-3-carbonitrile G->H

Caption: Synthetic workflow for the quinoline fragment.

A detailed protocol for this multi-step synthesis can be found in the work by Yin et al. (2010).[3] The key transformations involve:

  • Esterification of the carboxylic acid.

  • Alkylation of the phenolic hydroxyl group with 1-bromo-3-chloropropane.[3]

  • Nitration of the aromatic ring.[3]

  • Reduction of the nitro group to an amine.[3]

  • Cyclization to form the quinoline ring system.

  • Chlorination to install the reactive chlorine at the 4-position of the quinoline core.[3]

Part 3: Final Coupling and Synthesis of Bosutinib

Rationale: The final step involves a nucleophilic aromatic substitution reaction where the aniline fragment displaces the chlorine atom at the 4-position of the quinoline core. This is followed by the introduction of the N-methylpiperazine side chain.

Step 1: Coupling of the Aniline and Quinoline Fragments

Protocol:

  • To a solution of 7-(3-chloropropoxy)-4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 eq) in a high-boiling point solvent such as 2-ethoxyethanol, add 2,4-dichloro-5-methoxyaniline (1.1 eq) and a catalytic amount of an acid catalyst like pyridine hydrochloride.[7]

  • Heat the reaction mixture to reflux for 2-4 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[7]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.[7]

Step 2: Introduction of the N-methylpiperazine Side Chain

Protocol:

  • Dissolve the crude intermediate from the previous step (1.0 eq) in N-methylpiperazine, which acts as both a reagent and a solvent.[7]

  • Add sodium iodide (1.0 eq) to facilitate the substitution reaction (Finkelstein reaction).[7]

  • Heat the reaction mixture at 80 °C for 12 hours.[7]

  • After cooling, concentrate the reaction mixture in vacuo.[7]

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography or recrystallization to obtain Bosutinib.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
Aniline Fragment Synthesis
NitrationThis compound3-Chloro-4-(methoxycarbonyl)-2-nitrobenzoic acidFuming HNO₃, H₂SO₄>90%
Reduction3-Chloro-4-(methoxycarbonyl)-2-nitrobenzoic acid2-amino-3-chloro-4-(methoxycarbonyl)benzoic acidFe, NH₄Cl85-95%[3]
Chlorination & Decarboxylation2-amino-3-chloro-4-(methoxycarbonyl)benzoic acid2,4-dichloro-5-methoxyanilineNaNO₂, CuCl, HCl60-70%
Final Coupling and Side Chain Addition
CouplingAniline and Quinoline fragments7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrilePyridine hydrochloride, 2-ethoxyethanol70-80%[7]
Side Chain AdditionCoupled IntermediateBosutinibN-methylpiperazine, NaI80-90%[7]

Conclusion

This application note presents a comprehensive and practical guide for the synthesis of Bosutinib, starting from the strategic intermediate this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can efficiently produce this important pharmaceutical agent. The convergent approach allows for flexibility and optimization, making it suitable for both small-scale laboratory synthesis and larger-scale production campaigns.

References

Strategic Derivatization of 3-Chloro-4-(methoxycarbonyl)benzoic Acid: A Gateway to Novel Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthetic manipulation of 3-Chloro-4-(methoxycarbonyl)benzoic acid. This readily available starting material serves as a versatile scaffold, offering three distinct and orthogonally reactive functional groups: an aryl chloride, a methyl ester, and a carboxylic acid. We present a series of detailed protocols and field-proven insights for leveraging these handles to construct a diverse library of substituted aromatic compounds. The methodologies detailed herein focus on high-yield, robust transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functional group interconversions, which are fundamental to modern drug discovery and materials science.

Introduction: The Strategic Value of a Trifunctional Building Block

This compound is a trifunctional aromatic building block of significant interest in organic synthesis. Its utility stems from the presence of three key functional groups, each offering a distinct avenue for chemical modification.

  • Aryl Chloride: The chlorine atom at the 3-position is a competent leaving group, particularly for transition-metal-catalyzed cross-coupling reactions. This site is the primary locus for introducing carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl systems, arylamines, and aryl ethers.[1][2][3]

  • Methoxycarbonyl Group (Methyl Ester): The ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide. It also serves as an electron-withdrawing group, which, in concert with the carboxylic acid, activates the aromatic ring for certain transformations.

  • Carboxylic Acid: The acid moiety at the 1-position is a classical handle for amide bond formation, a cornerstone of medicinal chemistry for introducing diversity and modulating physicochemical properties.

The strategic positioning of these groups allows for a modular and often sequential approach to synthesizing complex molecules, making this starting material a valuable asset in the development of pharmaceuticals, agrochemicals, and functional materials.[4][5]

Physicochemical Properties and Safe Handling

A clear understanding of the starting material's properties is critical for experimental success and laboratory safety.

PropertyValue
IUPAC Name This compound
CAS Number 14372235
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
Appearance White to off-white solid
Melting Point Data not consistently available; typically a high-melting solid
Solubility Soluble in methanol, DMF, DMSO; sparingly soluble in other organic solvents

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Core Synthetic Pathways & Protocols

The following sections detail the primary synthetic strategies for modifying this compound. The protocols are designed to be robust and scalable, with explanations for key experimental choices.

G cluster_0 C-Cl Bond Functionalization cluster_1 Functional Group Interconversion start This compound pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Suzuki, Buchwald-Hartwig, Sonogashira, etc. snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu: (RO-, RNH2, RS-) acid_mod Carboxylic Acid Modification start->acid_mod Amide Coupling ester_mod Ester Modification start->ester_mod Saponification, Reduction product1 product1 pd_coupling->product1 Biaryls, Arylamines product2 product2 snar->product2 Aryl Ethers, Thioethers product3 product3 acid_mod->product3 Amides product4 product4 ester_mod->product4 Di-acids, Alcohols

Caption: Synthetic pathways from this compound.

Pathway I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for C-C and C-heteroatom bond formation from aryl halides.[1][6] The activation of the relatively inert C-Cl bond requires carefully selected catalytic systems, often employing electron-rich, bulky phosphine ligands.[2][3]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a typical procedure for coupling an arylboronic acid with the starting material.

  • Rationale: The Suzuki-Miyaura reaction is highly valued for its tolerance of diverse functional groups and the generally non-toxic nature of its boron-based reagents. The choice of a biarylphosphine ligand (e.g., SPhos, XPhos) is crucial for facilitating the oxidative addition of Pd(0) into the C-Cl bond. A weak base like potassium carbonate is often sufficient.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

    • SPhos (8 mol%) or other suitable ligand

    • K₂CO₃ or K₃PO₄ (3.0 equiv)

    • Anhydrous 1,4-dioxane or Toluene/Water mixture

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Add the palladium precursor and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid is protonated.

    • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100>90
4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O90>85
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O85~75
Pathway II: Nucleophilic Aromatic Substitution (SNA_r_)

The presence of two electron-withdrawing groups (the ester and the carboxylic acid) ortho and para to the chlorine atom activates the ring towards nucleophilic attack. This allows for the direct displacement of the chloride by strong nucleophiles.[7][8] The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

Caption: The Addition-Elimination mechanism of SNAr.

Protocol 2: O-Arylation via SNAr with Phenols

This protocol details the synthesis of diaryl ethers.

  • Rationale: This reaction provides a metal-free alternative to Buchwald-Hartwig C-O coupling. A strong base is required to deprotonate the incoming phenol, generating a potent phenoxide nucleophile. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Materials:

    • This compound (1.0 equiv)

    • Substituted Phenol (1.1 equiv)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask, add the substituted phenol and the solvent.

    • If using NaH, cool the mixture to 0 °C and add the NaH portion-wise. Allow to stir for 30 minutes at room temperature until hydrogen evolution ceases. If using K₂CO₃, add it directly.

    • Add this compound to the solution.

    • Heat the reaction mixture to 80-120 °C. Monitor by TLC or LC-MS.

    • After completion, cool the reaction and pour it into a beaker of ice-water.

    • Acidify with 1M HCl to pH ~2-3. This will precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway III: Functional Group Interconversions

The existing ester and acid groups provide further opportunities for diversification.

Protocol 3: Amide Bond Formation from the Carboxylic Acid

  • Rationale: Amide coupling is a fundamental transformation in medicinal chemistry. Standard peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.1 equiv)

    • HATU or EDC/HOBt (1.2 equiv)

    • DIPEA or Et₃N (3.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound in DMF.

    • Add the amine and the base (DIPEA).

    • Add the coupling reagent (HATU) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Protocol 4: Saponification of the Methyl Ester

  • Rationale: Hydrolysis of the methyl ester unmasks a second carboxylic acid, creating a substituted isophthalic acid derivative. This is useful for creating di-amides or other symmetrical derivatives.

  • Materials:

    • This compound (1.0 equiv)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.5 equiv)

    • Tetrahydrofuran (THF) / Methanol (MeOH) / Water solvent mixture (e.g., 3:1:1)

  • Procedure:

    • Dissolve the starting material in the THF/MeOH mixture.

    • Add an aqueous solution of the base (LiOH or NaOH).

    • Stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and acidify with 1M HCl to pH ~2.

    • The di-acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse and complex aromatic compounds. By strategically applying modern synthetic methodologies such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and standard functional group interconversions, chemists can readily access a wide array of molecular architectures. The protocols provided in this guide serve as a validated starting point for laboratory synthesis, enabling the rapid development of novel molecules for applications in drug discovery, materials science, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the purification of 3-Chloro-4-(methoxycarbonyl)benzoic acid via recrystallization. Our focus is on delivering field-proven insights and explaining the scientific causality behind each procedural step to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that the solubility of most solids, including our target compound, increases with temperature.[1][2] The process involves dissolving the impure, or "crude," this compound in a minimum amount of a hot solvent to create a saturated solution.[3][4] As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (mother liquor).[2]

Q2: What is the recommended solvent system for the recrystallization of this compound?

A2: A methanol-water mixture is a highly effective solvent system for this compound.[5] An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1][2][3] Methanol serves as the primary solvent in which the compound is soluble, while water acts as an "anti-solvent" or "co-solvent." Water is added to the hot methanolic solution to decrease the compound's solubility just enough so that upon cooling, the solution becomes supersaturated, promoting crystallization.[5]

Q3: How do I determine the correct ratio of methanol to water?

A3: The optimal ratio is determined empirically during the dissolution step. You should begin by dissolving the crude solid in a minimal amount of hot methanol. Once dissolved, hot water is added dropwise with stirring until the solution becomes faintly cloudy, a state known as the cloud point.[5] This indicates that the solution is saturated. A few drops of hot methanol are then added to redissolve the precipitate and ensure the solution is clear at the elevated temperature before it is set aside to cool.

Q4: What are the key physicochemical properties of this compound I should be aware of?

A4: Understanding the compound's properties is crucial for the success of the purification and for verifying the final product's identity and purity.

PropertyValueSource
Molecular Formula C₉H₇ClO₄[6][7][8]
Molecular Weight 214.60 g/mol [6][8]
Appearance Colorless needle-like crystals or white to beige powder[5][9]
Purity (Typical) ≥98%[6]

Standard Recrystallization Protocol

This protocol details the steps for purifying this compound using a methanol-water solvent system.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate until the solid dissolves completely.

  • Saturation: While maintaining the heat, slowly add hot deionized water to the methanol solution until a persistent cloudiness appears. Add a few more drops of hot methanol to redissolve the cloudiness, resulting in a clear, saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-heated funnel to remove them.[10] This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[1]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals by further decreasing the compound's solubility.[11]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol-water (1:2 ratio) mixture to rinse away any remaining mother liquor containing dissolved impurities.[5]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent. The final product should be a free-flowing crystalline solid.[4]

Visual Workflow for Recrystallization

RecrystallizationWorkflow start Start with Crude Solid dissolve 1. Dissolve in Minimal Hot Methanol start->dissolve saturate 2. Add Hot Water to Cloud Point, then Clarify dissolve->saturate hot_filter_q Insoluble Impurities Present? saturate->hot_filter_q hot_filter 3. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 4. Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool chill 5. Chill in Ice-Water Bath cool->chill vacuum_filter 6. Collect Crystals via Vacuum Filtration chill->vacuum_filter wash 7. Wash with Ice-Cold Solvent vacuum_filter->wash dry 8. Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product TroubleshootingTree start Experiment Issue? no_crystals Problem: No Crystals Form start->no_crystals No Crystals oiling_out Problem: Compound 'Oils Out' start->oiling_out Oiling Out low_yield Problem: Low Yield / Impure start->low_yield Low Yield cause_solvent Cause: Too much solvent? no_crystals->cause_solvent cause_temp Cause: Saturation temp > MP? oiling_out->cause_temp cause_cooling Cause: Cooling too fast? low_yield->cause_cooling cause_supersat Cause: Supersaturation? cause_solvent->cause_supersat No sol_boil Solution: Boil off excess solvent cause_solvent->sol_boil Yes sol_scratch Solution: Scratch flask or add seed crystal cause_supersat->sol_scratch Yes sol_add_solvent Solution: Reheat, add more primary solvent (methanol) cause_temp->sol_add_solvent Yes sol_recrystallize Solution: Re-dissolve and cool slowly cause_cooling->sol_recrystallize Yes

References

Technical Support Center: Purification of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Chloro-4-(methoxycarbonyl)benzoic acid. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount to the success of subsequent reaction steps and the quality of the final product.[1] This document provides in-depth, experience-driven answers to common purification challenges in a direct Q&A format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound, and where do they come from?

A1: Understanding the origin of impurities is the first step toward their effective removal. Impurities typically arise from three main sources: incomplete reactions, side reactions, and residual starting materials or reagents. Based on common synthetic routes, such as the selective hydrolysis of a diester or chlorination of a precursor, the following impurities are most prevalent.

Table 1: Common Impurities and Their Origins

Impurity NameChemical StructureLikely OriginRecommended Primary Removal Method
2-Chloroterephthalic acid DiacidIncomplete esterification of the starting diacid or complete hydrolysis of the desired monoester/diester.Recrystallization, Acid-Base Extraction
Dimethyl 2-chloroterephthalate DiesterIncomplete or non-selective hydrolysis of the diester precursor.Acid-Base Extraction, Recrystallization
Isomeric Byproducts e.g., 4-Chloro-3-(methoxycarbonyl)benzoic acidNon-selective chlorination or other substitution reactions on the aromatic ring.Recrystallization, Chromatography
Unreacted Starting Materials VariesIncomplete reaction conversion.Varies (Recrystallization, Extraction)
Residual Solvents/Reagents e.g., Methanol, Acetonitrile, HClCarryover from the reaction or initial work-up steps.[2]Drying under vacuum, Recrystallization

The presence of these impurities can lead to issues such as low melting points, broad melting ranges, and discoloration of the final product, signaling the need for robust purification.[3]

Q2: My crude product is a discolored, off-white solid with a broad melting point. What's the best general-purpose purification strategy?

A2: A broad melting point is a classic indicator of impurities.[3] For general purification of this compound, recrystallization is the most effective and widely used technique. It leverages the difference in solubility between your target compound and the impurities in a given solvent at different temperatures.[4][5] The key is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution (the mother liquor).[6]

For discoloration, adding activated charcoal to the hot solution before filtration is highly effective. The porous structure of charcoal adsorbs the high-molecular-weight colored impurities.[5][7]

Below is a comprehensive workflow for this process.

PurificationWorkflow cluster_input Initial State cluster_process Purification Protocol cluster_output Final State & QC Crude Crude, Discolored Product (Broad Melting Point) Dissolve 1. Dissolve in minimum amount of hot solvent (e.g., Ethanol/Water) Crude->Dissolve Charcoal 2. Add Activated Charcoal (if discolored) Dissolve->Charcoal Color Impurities Present Filter 3. Hot Gravity Filtration Dissolve->Filter No Discoloration Charcoal->Filter Cool 4. Cool Slowly to Induce Crystallization Filter->Cool Hot Filtrate Insoluble Insoluble Filter->Insoluble Solid Impurities (on filter paper) Isolate 5. Isolate Crystals via Vacuum Filtration Cool->Isolate Soluble Soluble Cool->Soluble Soluble Impurities (in mother liquor) Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure QC Verify Purity: - Sharp Melting Point - NMR/HPLC Analysis Pure->QC

References

Navigating the Synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid. As a key intermediate in the development of various pharmaceutical compounds, optimizing its synthesis is crucial for achieving high purity and yield. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound. Two primary synthetic routes are addressed: the selective hydrolysis of dimethyl 2-chloroterephthalate and the direct chlorination of 4-(methoxycarbonyl)benzoic acid.

Route 1: Selective Hydrolysis of Dimethyl 2-chloroterephthalate

This is a widely used method for the synthesis of this compound. The reaction involves the selective hydrolysis of one of the two ester groups of dimethyl 2-chloroterephthalate.

Issue 1.1: Low Yield of the Desired Mono-acid Product

Question: My reaction is resulting in a low yield of this compound, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion of the starting diester is a common challenge in selective hydrolysis. Several factors can contribute to this issue:

  • Insufficient Reaction Time or Temperature: The hydrolysis of sterically hindered esters can be slow. Ensure your reaction is running for a sufficient duration and at an appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Inadequate Base Concentration: The stoichiometry of the base is critical. Using too little base will result in incomplete conversion. A slight excess of a mild base like lithium hydroxide (LiOH) is often employed to drive the reaction to completion.

  • Poor Solubility of the Starting Material: Dimethyl 2-chloroterephthalate has limited solubility in purely aqueous solutions. The use of a co-solvent such as tetrahydrofuran (THF) or methanol is often necessary to ensure proper mixing and facilitate the reaction.[1]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Start with the recommended conditions and monitor the reaction at regular intervals. If the reaction stalls, a modest increase in temperature may be beneficial. However, be cautious, as excessive heat can lead to the formation of the di-acid byproduct.

  • Adjust Base Stoichiometry: Carefully control the amount of base used. An initial trial with 1.0 to 1.2 equivalents of LiOH is a good starting point.

  • Improve Solubility: If the starting material is not fully dissolved, consider increasing the proportion of the organic co-solvent in your solvent system. A mixture of THF and water is a common and effective choice.[1][2]

Issue 1.2: Formation of a Significant Amount of 2-Chloroterephthalic Acid (Di-acid)

Question: My reaction is producing a substantial amount of the di-acid byproduct, 2-chloroterephthalic acid, which is difficult to separate from my desired product. How can I minimize its formation?

Answer:

The formation of the di-acid is a result of the hydrolysis of both ester groups. This is a competing reaction that can be minimized by carefully controlling the reaction conditions.

  • Excess Base: Using a large excess of a strong base will readily hydrolyze both ester groups. It is crucial to use a controlled amount of a milder base. Lithium hydroxide is often preferred over sodium or potassium hydroxide due to its generally higher selectivity in mono-hydrolysis of certain diesters.[3][4]

  • Elevated Temperatures and Prolonged Reaction Times: Higher temperatures and longer reaction times, while potentially increasing the conversion of the starting material, also favor the formation of the di-acid.

Troubleshooting Steps:

  • Precise Base Control: Use no more than 1.2 equivalents of lithium hydroxide. The use of potassium hydroxide (KOH) has also been reported to show good selectivity in some cases.[1][5]

  • Temperature Management: Maintain a controlled temperature throughout the reaction. Running the reaction at room temperature or slightly below may be necessary to enhance selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress. As soon as the starting material is consumed and a significant amount of the desired mono-acid has formed, quench the reaction to prevent further hydrolysis to the di-acid.

ParameterRecommendation for High Mono-acid YieldRationale
Base Lithium Hydroxide (LiOH)Generally provides better selectivity for mono-hydrolysis.[3][4]
Base Equivalents 1.0 - 1.2Minimizes the formation of the di-acid byproduct.
Solvent THF/Water or Methanol/WaterEnsures solubility of the starting diester.[1]
Temperature Room Temperature (or below)Reduces the rate of the second hydrolysis step.
Monitoring TLC or HPLCAllows for timely quenching of the reaction.

Issue 1.3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What is the best purification strategy?

Answer:

Effective purification is key to obtaining a high-quality product. The acidic nature of the product allows for a straightforward acid-base workup followed by recrystallization.

  • Incomplete Acidification: The product will remain as a salt in the aqueous layer if the solution is not sufficiently acidified.

  • Improper Solvent Choice for Recrystallization: The choice of solvent is critical for effective purification by recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Steps:

  • Acid-Base Workup: After the reaction is complete, carefully acidify the reaction mixture with an acid like hydrochloric acid (HCl) to a pH of around 2-3 to precipitate the carboxylic acid product.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.[6] For chlorinated benzoic acids, common recrystallization solvents include aqueous ethanol, toluene, or a mixture of hexane and ethyl acetate.[7][8][9] Experiment with different solvent systems to find the one that gives the best recovery and purity. Water can also be a suitable solvent for the recrystallization of benzoic acid derivatives.[10][11][12]

G

Route 2: Direct Chlorination of 4-(Methoxycarbonyl)benzoic acid

An alternative approach is the electrophilic aromatic substitution of 4-(methoxycarbonyl)benzoic acid. This method requires careful control of regioselectivity to favor the desired 3-chloro isomer.

Issue 2.1: Poor Regioselectivity - Formation of Multiple Isomers

Question: The chlorination of 4-(methoxycarbonyl)benzoic acid is yielding a mixture of chlorinated isomers. How can I improve the regioselectivity to favor the 3-chloro product?

Answer:

The methoxycarbonyl group is a meta-director, while the carboxylic acid group is also a meta-director in electrophilic aromatic substitution reactions.[4] This inherent directing effect can lead to a mixture of products. However, the reaction conditions can be tuned to improve the selectivity.

  • Choice of Chlorinating Agent and Catalyst: The nature of the chlorinating agent and the Lewis acid catalyst can significantly influence the regioselectivity of the reaction. Milder chlorinating agents and specific catalysts can enhance the formation of the desired isomer.

  • Reaction Temperature: Temperature can affect the distribution of isomers. Lower temperatures generally favor the thermodynamically more stable product.

Troubleshooting Steps:

  • Screen Chlorinating Agents and Catalysts: Common chlorinating agents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). Lewis acids like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are often used as catalysts.[13] Experiment with different combinations to find the optimal system for your substrate. Recent literature suggests that certain advanced chlorinating reagents can offer high regioselectivity.

  • Control the Reaction Temperature: Perform the reaction at a controlled, and often low, temperature to enhance selectivity.

Issue 2.2: Formation of Dichlorinated Byproducts

Question: I am observing the formation of dichlorinated products in my reaction mixture. How can I prevent this over-chlorination?

Answer:

Dichlorination occurs when the reaction is allowed to proceed for too long or when an excess of the chlorinating agent is used.

Troubleshooting Steps:

  • Stoichiometric Control: Use a stoichiometric amount or a slight excess of the chlorinating agent.

  • Monitor the Reaction: Carefully monitor the progress of the reaction by TLC or HPLC and stop the reaction once the starting material has been consumed to your satisfaction.

ParameterRecommendation for High RegioselectivityRationale
Chlorinating Agent N-chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2)Provides a controlled source of electrophilic chlorine.
Catalyst Iron(III) chloride (FeCl3) or Aluminum chloride (AlCl3)Activates the chlorinating agent.[13]
Stoichiometry 1.0 - 1.1 equivalents of chlorinating agentMinimizes the formation of dichlorinated byproducts.
Temperature Low to room temperatureEnhances regioselectivity.
Monitoring TLC or HPLCPrevents over-reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most commonly cited starting material is dimethyl 2-chloroterephthalate, which undergoes selective mono-hydrolysis.[13]

Q2: How can I monitor the progress of the selective hydrolysis reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. The starting diester will be less polar than the mono-acid product, and the di-acid byproduct will be the most polar. An appropriate solvent system for TLC would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acids are protonated and give well-defined spots. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and product purity.[14]

Q3: What are the key safety precautions to consider during these syntheses?

A3: When working with chlorinating agents like sulfuryl chloride, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sulfuryl chloride is corrosive and reacts violently with water. When handling strong acids and bases, always add the acid or base to water slowly and with stirring to dissipate the heat generated.

Q4: Can I use sodium hydroxide or potassium hydroxide instead of lithium hydroxide for the selective hydrolysis?

A4: While NaOH and KOH can be used for ester hydrolysis, LiOH often provides better selectivity for the mono-hydrolysis of diesters in certain cases.[3][4] If you choose to use NaOH or KOH, it is even more critical to carefully control the stoichiometry and reaction temperature to minimize the formation of the di-acid.

Q5: What is the expected appearance of pure this compound?

A5: Pure this compound is typically a white to off-white solid.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Hydrolysis

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Dimethyl 2-chloroterephthalate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve dimethyl 2-chloroterephthalate (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).

  • Add lithium hydroxide monohydrate (1.1 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate with a drop of acetic acid).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

  • Dry the purified product under vacuum to obtain this compound as a white solid.

G

References

Technical Support Center: Synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this important chemical intermediate. We will explore the underlying principles of the synthesis, provide detailed troubleshooting for common issues, and present optimized protocols.

Introduction: The Synthetic Challenge

This compound is a substituted aromatic dicarboxylic acid monoester. Its synthesis most commonly involves the selective mono-esterification of 2-chloroterephthalic acid.[1] The primary challenge in this synthesis is achieving high selectivity for the monoester over the diester byproduct, dimethyl 2-chloroterephthalate, while driving the reaction to completion. This guide focuses on the classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, which is a reversible equilibrium process.[2][3][4]

Core Synthesis Pathway & Mechanism

The most direct route is the Fischer esterification of 2-chloroterephthalic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).

Reaction: 2-Chloroterephthalic Acid + Methanol ⇌ this compound + Water

The mechanism involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the catalyst, which increases its electrophilicity.[4] Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester.[3][4] Driving this equilibrium towards the product is key to achieving a high yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine 2-Chloroterephthalic Acid & Excess Methanol P2 Add Acid Catalyst (e.g., conc. H₂SO₄) P1->P2 Dissolve R1 Heat to Reflux (e.g., 65-70°C) P2->R1 R2 Monitor Progress (TLC/HPLC) R1->R2 Maintain for 4-8h W1 Cool Reaction Mixture R2->W1 Reaction Complete W2 Quench in Ice-Water W1->W2 W3 Filter Precipitate W2->W3 W4 Wash with Water W3->W4 W5 Recrystallize (e.g., from Aqueous Ethanol) W4->W5 F Final Product: This compound W5->F Dry

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My yield is consistently low (<60%). What are the primary causes and how can I fix them?

A1: Low yield is the most frequent problem and typically stems from three main areas: an incomplete reaction, formation of the diester byproduct, or losses during workup.

Cause A: Incomplete Reaction (Equilibrium not sufficiently shifted)

The Fischer esterification is a reversible reaction.[3] To maximize product formation, the equilibrium must be shifted to the right according to Le Châtelier's principle.

  • Solution 1: Use Excess Alcohol: Using methanol as the solvent (a large excess) is the most common and effective method to push the equilibrium towards the ester.[4]

  • Solution 2: Water Removal: While more complex for this specific reaction, in some esterifications, removing the water byproduct (e.g., with a Dean-Stark apparatus) can drive the reaction to completion. However, given the boiling point of methanol, this is less practical than using it in excess.

  • Solution 3: Check Catalyst: Ensure your acid catalyst (e.g., H₂SO₄) is concentrated and active. An insufficient amount or degraded catalyst will slow the reaction, preventing it from reaching equilibrium in a reasonable timeframe.

Cause B: Formation of Dimethyl 2-chloroterephthalate (Diester)

The second carboxylic acid group can also be esterified, forming the primary byproduct. Controlling the reaction to favor mono-esterification is critical.

  • Solution 1: Stoichiometric Control of Alcohol: If not using methanol as the solvent, limiting the amount of methanol to 1.0-1.2 equivalents is an option, though this often leads to incomplete conversion of the starting material. This approach is generally less favored than using excess alcohol and controlling other parameters.

  • Solution 2: Reaction Time and Temperature: Overly long reaction times or excessively high temperatures can promote the formation of the diester. Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed and the monoester concentration is maximized, the reaction should be stopped to prevent further esterification.

Cause C: Product Loss During Workup and Purification

The product has some solubility in water, especially at non-neutral pH. Significant product can be lost if the workup is not optimized.

  • Solution 1: Controlled Precipitation: When quenching the reaction in ice water, the sudden drop in temperature and dilution of methanol causes the product to precipitate. Ensure the volume of water is sufficient (e.g., 10x the reaction volume) for effective precipitation.

  • Solution 2: pH Adjustment: Before final filtration, ensure the aqueous solution is acidic. The protonated carboxylic acid form of the product is less soluble in water than its carboxylate salt form.

  • Solution 3: Recrystallization Solvent: Use a minimal amount of hot solvent for recrystallization to avoid dissolving too much product, which will not precipitate upon cooling. An ethanol/water or methanol/water mixture is often effective.

G Start Low Yield Observed Check_Completion Is Starting Material (Diacid) Consumed? (Check via TLC/HPLC) Start->Check_Completion Check_Purity Is Diester the Major Impurity? Check_Completion->Check_Purity Yes Incomplete_Rxn Action: Incomplete Reaction • Increase reaction time • Use larger excess of methanol • Verify catalyst activity Check_Completion->Incomplete_Rxn No Workup_Loss Significant Product Loss During Workup/Purification? Check_Purity->Workup_Loss No Diester_Formation Action: Diester Over-formation • Reduce reaction time • Decrease temperature slightly • Monitor reaction closely Check_Purity->Diester_Formation Yes Optimize_Workup Action: Optimize Purification • Ensure complete precipitation • Minimize solvent in recrystallization • Check pH of filtrate Workup_Loss->Optimize_Workup Yes Success Yield Improved Workup_Loss->Success No Incomplete_Rxn->Success Diester_Formation->Success Optimize_Workup->Success

Caption: Troubleshooting decision tree for low yield.

Q2: How can I effectively remove the dimethyl 2-chloroterephthalate byproduct?

A2: Separating the monoester, diester, and starting diacid can be achieved by leveraging their different chemical properties.

  • Alkaline Extraction: The most effective method is an acid-base extraction.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • The monoester (your product) and any unreacted diacid will be deprotonated to form their respective sodium salts and move into the aqueous layer.

    • The diester, lacking an acidic proton, will remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 2M HCl) until the pH is ~2.

    • The purified monoester product will precipitate out of the aqueous solution and can be collected by filtration.

  • Recrystallization: Careful recrystallization can also be effective. The monoester, diester, and diacid often have different solubilities, and a well-chosen solvent system can selectively crystallize the desired product. This method may require more optimization.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst loading and temperature? A: Typically, a catalytic amount of concentrated sulfuric acid (2-5 mol%) is sufficient. The reaction is usually run at the reflux temperature of methanol (~65 °C). Increasing the temperature further requires a pressurized vessel and may increase the rate of diester formation.[5]

Q: Can I use a different acid catalyst? A: Yes, other strong acids like p-toluenesulfonic acid (TsOH) or solid acid catalysts like sulfonic acid-functionalized silica or Amberlyst resins can be used.[6] Solid catalysts have the advantage of being easily filtered out, simplifying the workup.[6]

Q: Can I synthesize the other regioisomer, 2-Chloro-4-(methoxycarbonyl)benzoic acid? A: The two carboxylic acid groups on 2-chloroterephthalic acid are electronically and sterically different. The carboxylic acid at position 4 is sterically less hindered than the one at position 1 (ortho to the chlorine). Therefore, esterification preferentially occurs at the C4 position, making this compound the major product. Synthesizing the other isomer as the major product would require a different synthetic strategy, likely involving protecting groups.

Q: What are the best analytical techniques to monitor the reaction? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Use a mobile phase like 30-50% ethyl acetate in hexanes with a few drops of acetic acid to ensure sharp spots. The diacid will have the lowest Rf, the monoester will be intermediate, and the diester will have the highest Rf. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the monoester while minimizing byproduct formation.

Materials & Stoichiometry

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
2-Chloroterephthalic Acid200.5720.0 g1.0
Methanol (Reagent Grade)32.04250 mL~62
Sulfuric Acid (98%)98.081.0 mL~0.18

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroterephthalic acid (20.0 g).

  • Reagent Addition: Add methanol (250 mL) to the flask and stir to dissolve the solid.

  • Catalyst: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (~65 °C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 6-8 hours. Monitor the consumption of the starting material by TLC every 2 hours.

  • Quenching: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Precipitation: Pour the cold reaction mixture slowly into a beaker containing 1.5 L of ice-cold deionized water while stirring vigorously. A white precipitate will form.

  • Isolation: Allow the suspension to stir in the cold for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with three 100 mL portions of cold deionized water to remove any residual acid and methanol.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of crude product is typically 80-90%.

  • Purification (if necessary): If significant diester is present, perform the alkaline extraction described in Q2 or recrystallize the solid from an aqueous ethanol solution.

References

Technical Support Center: Synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying, mitigating, and resolving issues encountered in the synthesis of this important chemical intermediate.

Introduction to Synthetic Strategies and Potential Side Products

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential side products. Understanding the mechanistic underpinnings of these routes is crucial for anticipating and controlling impurity profiles. This guide will focus on three common synthetic pathways, detailing the likely side products and providing actionable troubleshooting advice.

The primary synthetic routes are visualized below:

Synthetic_Routes cluster_A Route A: Oxidation cluster_B Route B: Chlorination cluster_C Route C: Mono-esterification 3-Chloro-4-methylbenzoic acid 3-Chloro-4-methylbenzoic acid Methyl 3-chloro-4-methylbenzoate Methyl 3-chloro-4-methylbenzoate 3-Chloro-4-methylbenzoic acid->Methyl 3-chloro-4-methylbenzoate Esterification This compound This compound Methyl 3-chloro-4-methylbenzoate->this compound Oxidation 4-(Methoxycarbonyl)benzoic acid 4-(Methoxycarbonyl)benzoic acid 4-(Methoxycarbonyl)benzoic acid->this compound Chlorination 3-Chloroterephthalic acid 3-Chloroterephthalic acid 3-Chloroterephthalic acid->this compound Mono-esterification

Caption: Overview of synthetic routes to this compound.

Route A: Oxidation of Methyl 3-chloro-4-methylbenzoate

This route involves the esterification of 3-chloro-4-methylbenzoic acid followed by the oxidation of the benzylic methyl group. While seemingly straightforward, the oxidation step is critical and can be a significant source of impurities.

Frequently Asked Questions (FAQs) for Route A

Question 1: After oxidizing methyl 3-chloro-4-methylbenzoate with potassium permanganate (KMnO₄), I'm seeing multiple spots on my TLC, and the yield of the desired product is low. What are the likely side products?

Answer:

The oxidation of the methyl group on the benzene ring is a powerful reaction, but it can be challenging to drive to completion without generating side products.[1][2] The most common side products in this reaction are:

  • Incomplete Oxidation Products:

    • Methyl 3-chloro-4-(hydroxymethyl)benzoate (Benzyl Alcohol Derivative): This forms if the oxidation is not sufficiently strong or the reaction time is too short.

    • Methyl 3-chloro-4-formylbenzoate (Benzaldehyde Derivative): This is another intermediate of the oxidation process.

  • Starting Material: Unreacted methyl 3-chloro-4-methylbenzoate will be present if the reaction does not go to completion.

  • Hydrolysis Product: 3-Chloro-4-methylbenzoic acid can be present if the ester hydrolyzes under the reaction or workup conditions.

Route_A_Side_Products Methyl 3-chloro-4-methylbenzoate Methyl 3-chloro-4-methylbenzoate Desired Product Desired Product Methyl 3-chloro-4-methylbenzoate->Desired Product Complete Oxidation Incomplete Oxidation Products Incomplete Oxidation Products Methyl 3-chloro-4-methylbenzoate->Incomplete Oxidation Products Partial Oxidation 3-Chloro-4-methylbenzoic acid 3-Chloro-4-methylbenzoic acid Methyl 3-chloro-4-methylbenzoate->3-Chloro-4-methylbenzoic acid Hydrolysis Methyl 3-chloro-4-(hydroxymethyl)benzoate Methyl 3-chloro-4-(hydroxymethyl)benzoate Incomplete Oxidation Products->Methyl 3-chloro-4-(hydroxymethyl)benzoate Intermediates Methyl 3-chloro-4-formylbenzoate Methyl 3-chloro-4-formylbenzoate Incomplete Oxidation Products->Methyl 3-chloro-4-formylbenzoate Intermediates

Caption: Common side products in the oxidation of methyl 3-chloro-4-methylbenzoate.

Troubleshooting Guide for Route A
Issue Potential Cause Recommended Action
Presence of Incomplete Oxidation Products Insufficient oxidant, low reaction temperature, or short reaction time.Increase the molar equivalents of KMnO₄. Ensure the reaction temperature is maintained (typically elevated). Extend the reaction time and monitor by TLC or HPLC until the starting material and intermediates are consumed.
Low Yield Over-oxidation leading to ring cleavage (less common under controlled conditions). Incomplete reaction.Use a phase-transfer catalyst to improve the efficiency of the oxidation.[3] Carefully control the temperature to avoid excessive heating.
Presence of Starting Material Inefficient reaction.Ensure adequate mixing. Consider using a co-solvent to improve the solubility of the starting material.
Hydrolysis of Ester Basic conditions of KMnO₄ oxidation followed by acidic workup.Perform the workup at low temperatures to minimize acid-catalyzed hydrolysis.

Route B: Electrophilic Chlorination of 4-(Methoxycarbonyl)benzoic acid

This approach utilizes a common starting material, mono-methyl terephthalate, and introduces the chlorine atom via electrophilic aromatic substitution. The primary challenge in this route is controlling the regioselectivity of the chlorination.

Frequently Asked Questions (FAQs) for Route B

Question 2: My final product from the chlorination of 4-(methoxycarbonyl)benzoic acid is a mixture of isomers that are difficult to separate. What are these isomers and why are they forming?

Answer:

The carboxylic acid and methoxycarbonyl groups are both electron-withdrawing and meta-directing.[4] Therefore, during electrophilic chlorination, the incoming chloro group will be directed to the positions meta to both substituents. This leads to the formation of two primary regioisomers:

  • This compound (Desired Product)

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid (Isomeric Side Product)

Additionally, if the reaction conditions are too harsh, a di-chlorinated product can also be formed:

  • 2,5-Dichloro-4-(methoxycarbonyl)benzoic acid

The ratio of the 3-chloro to the 2-chloro isomer can be influenced by steric hindrance and the specific chlorinating agent and catalyst used.[5]

Route_B_Side_Products 4-(Methoxycarbonyl)benzoic acid 4-(Methoxycarbonyl)benzoic acid Desired Product Desired Product 4-(Methoxycarbonyl)benzoic acid->Desired Product Chlorination (Position 3) 2-Chloro-4-(methoxycarbonyl)benzoic acid 2-Chloro-4-(methoxycarbonyl)benzoic acid 4-(Methoxycarbonyl)benzoic acid->2-Chloro-4-(methoxycarbonyl)benzoic acid Chlorination (Position 2) Di-chlorinated Product Di-chlorinated Product 4-(Methoxycarbonyl)benzoic acid->Di-chlorinated Product Over-chlorination

Caption: Side products from the chlorination of 4-(methoxycarbonyl)benzoic acid.

Troubleshooting Guide for Route B
Issue Potential Cause Recommended Action
Formation of Isomeric Products Lack of regioselectivity in the chlorination reaction.Carefully select the chlorinating agent and catalyst. Lewis acid catalysts like FeCl₃ or AlCl₃ are common.[6] The choice of solvent can also influence selectivity. Experiment with different reaction temperatures; lower temperatures often favor the formation of the thermodynamically more stable product.
Formation of Di-chlorinated Product Excess chlorinating agent or harsh reaction conditions.Use a stoichiometric amount of the chlorinating agent. Add the chlorinating agent slowly to the reaction mixture to maintain better control. Keep the reaction temperature low.
Difficult Purification Similar physical properties of the isomers.Isomeric benzoic acid derivatives can often be separated by fractional crystallization from a suitable solvent system. HPLC is a reliable method for both analysis and preparative separation of these isomers.[7][8][9]

Route C: Selective Mono-esterification of 3-Chloroterephthalic acid

This route starts with a di-acid and aims to esterify only one of the two carboxylic acid groups. The main challenge is to prevent the formation of the di-ester and to manage the formation of the isomeric mono-ester.

Frequently Asked Questions (FAQs) for Route C

Question 3: I am attempting a mono-esterification of 3-chloroterephthalic acid, but I am getting a significant amount of the di-ester and another mono-ester isomer. How can I improve the selectivity?

Answer:

Selective mono-esterification of a symmetric or near-symmetric dicarboxylic acid is a known synthetic challenge.[10][11][12][13][14][15] The primary side products you are observing are:

  • Dimethyl 3-chloroterephthalate (Di-ester): Formed when both carboxylic acid groups are esterified.

  • 5-Chloro-4-(methoxycarbonyl)benzoic acid (Isomeric Mono-ester): The other possible mono-ester.

  • Unreacted Starting Material: 3-Chloroterephthalic acid.

The formation of these side products is governed by the statistical probability of the esterification reaction occurring at either carboxylic acid group.

Route_C_Side_Products 3-Chloroterephthalic acid 3-Chloroterephthalic acid Desired Product Desired Product 3-Chloroterephthalic acid->Desired Product Mono-esterification Dimethyl 3-chloroterephthalate Dimethyl 3-chloroterephthalate 3-Chloroterephthalic acid->Dimethyl 3-chloroterephthalate Di-esterification Isomeric Mono-ester Isomeric Mono-ester 3-Chloroterephthalic acid->Isomeric Mono-ester Mono-esterification

Caption: Side products from the mono-esterification of 3-chloroterephthalic acid.

Troubleshooting Guide for Route C
Issue Potential Cause Recommended Action
Formation of Di-ester Excess alcohol, prolonged reaction time, or high temperature.Use a limited amount of methanol (e.g., 1.0-1.2 equivalents). Carefully monitor the reaction progress and stop it once the desired mono-ester is the major product. Lowering the reaction temperature can also help to control the rate of the second esterification.
Formation of Isomeric Mono-ester The two carboxylic acid groups have similar reactivity.The electronic effect of the chloro group is modest, so a mixture of mono-esters is expected. Purification by crystallization or chromatography will likely be necessary.
Low Conversion Insufficient catalyst or reaction time.Ensure an adequate amount of acid catalyst (e.g., H₂SO₄) is used. The reaction is an equilibrium, so removing the water formed can drive the reaction forward (e.g., using a Dean-Stark trap if the solvent forms an azeotrope with water).

General Troubleshooting and Purification

Analytical Methods:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction and get a qualitative idea of the product mixture.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the product mixture, especially for resolving isomeric impurities.[7][8][9][16][17] A reversed-phase C18 column with a buffered mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the desired product and identification of impurities if they can be isolated.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and impurities.

Purification Strategies:

  • Crystallization: Often the most effective method for purifying the final product on a larger scale. A systematic solvent screen is recommended to find the optimal conditions for selective crystallization of the desired product.

  • Column Chromatography: Effective for separating compounds with different polarities on a smaller scale. For isomeric mixtures, it can be challenging but may be successful with careful selection of the stationary and mobile phases.

  • Acid-Base Extraction: Can be used to separate the acidic product from neutral impurities (like the di-ester in Route C).

By understanding the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Large-Scale Purification of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale purification of 3-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 14372235). This guide is designed for researchers, process chemists, and drug development professionals who are scaling up the purification of this key intermediate. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Purification Strategy & Methodology FAQs

Q1: What is the most effective and scalable method for purifying crude this compound?

For large-scale operations, a multi-step approach combining chemically active extraction and recrystallization is typically the most robust and cost-effective strategy.

  • Chemically Active Extraction: This technique is exceptionally effective for isolating carboxylic acids from neutral or basic impurities.[1] The process involves dissolving the crude material in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic target compound is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities behind in the organic layer.[2][3] Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.[1]

  • Recrystallization: Following extraction, recrystallization is the primary method for achieving high purity. This technique relies on the differential solubility of the compound in a suitable solvent at high and low temperatures.[4] By dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, the target molecules selectively form a crystal lattice, excluding impurities which remain in the "mother liquor".[5][6]

For this specific molecule, a combination of these two methods addresses both acidic/non-acidic impurities and those with similar polarity, making it a superior choice for achieving the high purity (e.g., >98%) required for pharmaceutical applications.

Q2: How do I select the optimal solvent for recrystallizing this compound?

Solvent selection is the most critical parameter for successful recrystallization.[7] The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[8][9]

A systematic solvent screening is highly recommended. Start with small quantities of your crude material and test a range of solvents with varying polarities.

SolventPolaritySuitability Rationale & Considerations
Water HighBenzoic acid itself has low solubility in cold water but is much more soluble in hot water, making it a classic choice.[6][9] It is non-flammable and inexpensive. However, the high boiling point may not be suitable for thermally sensitive impurities, and drying the final product can be time-consuming.
Ethanol/Water Medium-HighA solvent pair like ethanol/water can be very effective. The compound is dissolved in the minimum amount of hot ethanol (the "soluble" solvent), and hot water (the "insoluble" solvent) is added dropwise until the solution becomes cloudy (the cloud point). A few more drops of hot ethanol are then added to redissolve the solid, and the solution is cooled. This allows for fine-tuning of the solubility profile.
Toluene LowAromatic solvents can be effective for aromatic acids. Toluene offers a good boiling point for dissolving the compound and is less volatile than benzene.
Ethyl Acetate MediumA versatile solvent with a moderate boiling point. It may be a good candidate but could also dissolve a significant amount of the product at room temperature, potentially lowering the yield.
Acetic Acid High (Polar Protic)Often used for purifying aromatic carboxylic acids.[9] However, residual acetic acid can be difficult to remove from the final product.

Recommendation: Start with an Ethanol/Water or Toluene system. These often provide a good balance of solubility, safety, and ease of handling for large-scale work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q3: My compound has "oiled out" during cooling instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is detrimental to purification as impurities are often trapped within the oil.

Causality: This typically happens when the solution is too concentrated or cools too rapidly.

Solutions:

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[10]

  • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a large, warm water bath that cools to room temperature over several hours. Slow cooling is crucial for forming well-ordered, pure crystals.

  • Lower the Saturation Temperature: If the issue persists, it may be that the boiling point of your solvent is too high. Consider using a lower-boiling point solvent or a solvent pair that allows you to reach the saturation point at a lower temperature.

Q4: Crystal formation is not starting, even after the solution has cooled to room temperature. What should I do?

This indicates that the solution is not yet supersaturated, likely because too much solvent was used.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[8]

    • Seeding: If you have a small crystal of pure product, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[10]

  • Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off a portion of the solvent.[11] Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to crash out of solution too quickly.

Q5: The final product is still colored. How can I remove colored impurities?

Colored impurities are common and are often highly conjugated organic molecules that are present in small amounts.

Solution:

  • Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb colored impurities.[4]

    • Dissolve the crude product in the hot recrystallization solvent.

    • Remove the flask from the heat source and allow it to cool slightly (to prevent violent boiling when the charcoal is added).

    • Add a very small amount of activated charcoal (e.g., 1-2% by weight of your solute). Using too much will adsorb your product and reduce the yield.[10][11]

    • Bring the mixture back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[10] The filtrate should be colorless.

    • Proceed with the cooling and crystallization steps.

Q6: My final yield is unacceptably low. What are the most common causes of product loss?

Low yield is a frequent issue in large-scale recrystallization. Several factors could be responsible:

  • Excess Solvent: This is the most common cause. Too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[10][11]

  • Premature Crystallization: If the solution cools during hot filtration (to remove charcoal or other solids), the product can crystallize in the filter paper or funnel. Use a pre-heated funnel and filter the solution as quickly as possible.

  • Incomplete Precipitation: Ensure the solution is cooled sufficiently. Cooling in an ice bath after initial room-temperature cooling can often increase the yield.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

Experimental Protocols & Visual Guides

Protocol 1: Large-Scale Acid-Base Extraction

Objective: To separate this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Ethyl Acetate (or other suitable organic solvent)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric Acid (HCl)

  • Large separatory funnel

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10 L per 1 kg of crude material).

  • Extraction: Transfer the organic solution to a large separatory funnel. Add an equal volume of 5% NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a large reaction vessel.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Precipitation: While stirring vigorously, slowly acidify the combined aqueous extracts with 6M HCl until the pH is ~2. The purified product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum.

Workflow & Troubleshooting Diagrams

Purification_Workflow cluster_start Initial Assessment cluster_extraction Primary Purification cluster_recrystallization Secondary Purification cluster_end Final Product Start Crude 3-Chloro-4- (methoxycarbonyl)benzoic acid Impurity_Analysis Analyze Impurity Profile (TLC, HPLC, NMR) Start->Impurity_Analysis Extraction Acid-Base Extraction Impurity_Analysis->Extraction Neutral/Basic Impurities Present Recrystallization Recrystallization Impurity_Analysis->Recrystallization Acidic Impurities or Isomers Present Extraction->Recrystallization Final_QC Final QC Analysis (Purity, mp, etc.) Recrystallization->Final_QC End High-Purity Product Final_QC->End

Crystallization_Troubleshooting cluster_no_xtal No Crystals cluster_oiling Oiling Out Start Hot, saturated solution is prepared Cooling Allow solution to cool slowly Start->Cooling Check Crystals Form? Cooling->Check Oiling Product 'Oiled Out'? Check->Oiling No Success Collect Crystals by Filtration Check->Success Yes Induce Induce Nucleation: - Scratch with glass rod - Add seed crystal Check->Induce No, solution is clear Oiling->Success No Reheat Reheat to redissolve Oiling->Reheat Yes Evaporate Gently evaporate some solvent & re-cool Induce->Evaporate If still no crystals Evaporate->Cooling AddSolvent Add small amount of hot solvent Reheat->AddSolvent ReCool Cool very slowly (Insulate flask) AddSolvent->ReCool ReCool->Cooling

References

Stabilizing 3-Chloro-4-(methoxycarbonyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 53535-09-4). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental results and timelines. This guide provides in-depth, field-proven insights into preventing, identifying, and troubleshooting stability issues.

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What is this compound and why is its stability crucial?

This compound is a disubstituted benzoic acid derivative.[1] Its molecular structure contains both a carboxylic acid group and a methyl ester group. This bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.

The stability is paramount because the ester group is susceptible to hydrolysis. Degradation of the compound alters its chemical identity, leading to the formation of impurities that can interfere with reactions, produce unintended side products, and ultimately invalidate experimental data. Maintaining the compound's purity is essential for reproducible and reliable results.[2]

Q2: What is the primary degradation pathway for this compound?

The principal degradation pathway is the hydrolysis of the methyl ester functional group. In the presence of moisture (water), the ester is cleaved, resulting in the formation of 3-chloroterephthalic acid and methanol. This reaction can be catalyzed by acidic or basic conditions. Given that the molecule itself is a carboxylic acid, it can potentially self-catalyze this degradation process, especially if moisture is present.[3][4]

Q3: What are the manufacturer-recommended storage conditions?

Manufacturers consistently recommend storing the compound in a cool, dry, and well-ventilated place.[5][6][7] The container should be tightly sealed to prevent moisture ingress and stored away from incompatible materials, such as strong oxidizing agents.[7][8] Storing under an inert atmosphere (e.g., argon or nitrogen) is an excellent additional measure to minimize exposure to moisture and oxygen.

Troubleshooting Guide: Identifying Compound Degradation

Q: My solid material appears clumpy or sticky. Is it degraded?

A: This is a common physical sign of degradation. The primary degradation product, 3-chloroterephthalic acid, is a dicarboxylic acid and is likely to be more hygroscopic (attracts water) and have different crystalline properties than the parent compound. Clumping or a sticky appearance suggests moisture has been introduced, likely initiating hydrolysis.

Q: I'm observing poor solubility in a solvent where it was previously soluble. What's happening?

A: A change in solubility is a strong indicator of a change in chemical identity. The parent compound and its dicarboxylic acid degradation product have different polarities. The degradation product, being more polar due to the two carboxylic acid groups, will exhibit different solubility characteristics. If you observe that the material no longer fully dissolves in a nonpolar organic solvent where it should, it may be contaminated with the more polar impurity.

Q: My reaction is yielding unexpected byproducts or has a lower-than-expected yield. Could the starting material be the cause?

A: Absolutely. If your this compound has partially hydrolyzed, you are introducing 3-chloroterephthalic acid into your reaction. This impurity can either fail to react, lowering your overall yield, or participate in the reaction in unintended ways, leading to the formation of byproducts. Before troubleshooting complex reaction parameters, it is always best practice to first confirm the purity of your starting materials.

Core Degradation Pathway: Ester Hydrolysis

The central stability challenge for this compound is its susceptibility to hydrolysis. The diagram below illustrates this process, where a water molecule attacks the carbonyl carbon of the ester, leading to the formation of the dicarboxylic acid and methanol.

Hydrolysis_Pathway reactant This compound plus + reactant->plus product1 3-Chloroterephthalic acid plus->product1 Hydrolysis water H₂O (Moisture) water->plus product2 Methanol TLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_interpret Interpretation prep_sample 1. Prepare Sample Solution (1-2 mg/mL) spot_plate 2. Spot Sample on TLC Plate Baseline prep_sample->spot_plate develop 3. Develop Plate in Mobile Phase Chamber spot_plate->develop Place in Chamber visualize 4. Dry and Visualize Under UV Light (254 nm) develop->visualize interpret 5. Analyze Spots - Single Spot = Pure - Second, Lower Spot = Degraded visualize->interpret Read Results

References

Technical Support Center: 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity and stability of your experiments. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with the knowledge to prevent compound degradation.

I. Core Concepts: Understanding the Stability of this compound

This compound is a bifunctional molecule, possessing both a carboxylic acid and a methyl ester group attached to a chlorinated benzene ring.[1] Its stability is primarily influenced by the reactivity of these two functional groups. Understanding the potential degradation pathways is the first step toward prevention.

The primary routes of degradation under typical laboratory conditions are:

  • Hydrolysis of the methyl ester: This is the most common degradation pathway, where the methyl ester group reacts with water to form 3-chloro-4-carboxyphenecarboxylic acid (a dicarboxylic acid) and methanol. This reaction can be catalyzed by acids or bases.[2][3][4]

  • Decarboxylation of the carboxylic acid: Although this generally requires elevated temperatures or specific catalysts, it is a potential degradation pathway where the carboxylic acid group is lost as carbon dioxide.[5][6]

The following sections will address specific questions and troubleshooting scenarios related to preventing these and other potential degradation issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[7][8] The container should be tightly sealed to prevent moisture absorption from the atmosphere. Stability studies have shown that the compound is stable for at least 6 months under ambient conditions when stored in sealed containers.[1] For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended.

Storage ConditionRecommendationRationale
Temperature Cool (2-8 °C for long-term)Slows down potential degradation reactions.
Atmosphere Dry, inert gas (e.g., argon or nitrogen) if possibleMinimizes contact with moisture to prevent hydrolysis.
Container Tightly sealed, opaque containerPrevents moisture ingress and potential light-induced degradation.[9][10]
Location Well-ventilated, away from incompatible materialsPrevents reaction with strong bases, acids, or oxidizing agents.[11]

Q2: Can I dissolve this compound in protic solvents like methanol or water?

A2: While the compound is soluble in polar aprotic solvents like DMSO and DMF, caution should be exercised with protic solvents.[1] Dissolving in alcohols like methanol for extended periods, especially at elevated temperatures or in the presence of acid or base catalysts, can lead to transesterification. Although the ester is already a methyl ester, the presence of other alcohols could lead to unwanted side reactions. Dissolving in water, particularly under acidic or basic conditions, will promote hydrolysis of the methyl ester.[12] If aqueous solutions are necessary, they should be prepared fresh and used immediately.

Q3: I am using this compound in a reaction that requires a base. What should I be concerned about?

A3: The presence of a base can significantly accelerate the hydrolysis of the methyl ester group. Strong bases like sodium hydroxide or potassium hydroxide will readily saponify the ester. If a base is required for your reaction, consider using a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) and running the reaction at low temperatures to minimize the risk of hydrolysis.

Q4: My reaction involves heating. At what temperature does this compound start to degrade?

III. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Scenario 1: Inconsistent analytical results (e.g., unexpected peaks in HPLC or NMR).

  • Potential Cause: Degradation of the compound has occurred, leading to the formation of impurities. The most likely impurity is the dicarboxylic acid formed from the hydrolysis of the methyl ester.

  • Troubleshooting Steps:

    • Verify the purity of the starting material: Run a fresh analysis (HPLC, NMR) of your stock compound.

    • Analyze for the hydrolysis product: Look for a more polar compound in your HPLC analysis or the disappearance of the methyl ester peak and the appearance of a new carboxylic acid peak in your NMR spectrum.

    • Review your experimental conditions:

      • Were any aqueous or protic solvents used?

      • Was the reaction mixture exposed to acidic or basic conditions for a prolonged period?

      • Was the compound subjected to high temperatures?

  • Preventative Measures:

    • Use anhydrous solvents and reagents.

    • Prepare solutions fresh and use them promptly.

    • If aqueous workups are necessary, perform them quickly and at low temperatures.

Scenario 2: Low yield in a reaction where the carboxylic acid group is being modified (e.g., amide coupling).

  • Potential Cause: The starting material may have partially degraded, reducing the amount of active compound available for the reaction. Alternatively, the carboxylic acid may have been converted to a more reactive species that is then degrading.

  • Troubleshooting Steps:

    • Confirm the purity of the starting material as described in Scenario 1.

    • Consider the reaction intermediates. If you are converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, this intermediate is highly reactive and susceptible to hydrolysis from even trace amounts of water.[13][14][15]

  • Experimental Workflow for Amide Coupling (Self-Validating System):

G cluster_coupling Coupling cluster_workup Workup & Purification A 3-Chloro-4-(methoxycarbonyl) benzoic acid D Reaction Mixture A->D B Anhydrous Solvent (e.g., DCM, THF) B->D C Inert Atmosphere (N2 or Ar) C->D F Activated Intermediate (Acyl Chloride or Activated Ester) D->F E Activating Agent (e.g., SOCl2, EDCI/HOBt) E->F H Amide Formation F->H G Amine G->H I Aqueous Workup (if necessary) - Use cold, deionized water - Minimize contact time H->I J Purification (e.g., Chromatography) I->J

Caption: Workflow for amide coupling with checkpoints to prevent degradation.

Scenario 3: The compound changes in appearance (e.g., discoloration, clumping).

  • Potential Cause: This could be due to the absorption of moisture, leading to hydrolysis, or slow decomposition over time due to improper storage.

  • Troubleshooting Steps:

    • Do not use the material. A change in physical appearance is a strong indicator of degradation.

    • Re-purify a small sample if possible (e.g., by recrystallization) and re-analyze to confirm its identity and purity.

    • Discard the material if re-purification is not feasible or if the degradation is significant.

  • Preventative Measures: Always store the compound in a desiccator, even if it is at room temperature. For larger quantities, consider aliquoting the material into smaller vials to avoid repeatedly exposing the entire stock to the atmosphere.

IV. Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation A This compound B 3-Chloro-4-carboxyphenecarboxylic acid + Methanol A->B H2O (Acid or Base catalyst) C 2-Chloro-5-(methoxycarbonyl)benzene + CO2 A->C Heat (Δ) (or catalyst)

References

Technical Support Center: Optimizing Solvent Systems for 3-Chloro-4-(methoxycarbonyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 3-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is structured to address specific challenges you may encounter during your experiments, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on optimizing solvent systems and reaction conditions to ensure successful outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound.

Q1: What are the key structural features of this compound that influence its reactivity and solubility?

A1: this compound possesses three key functional groups on a benzene ring: a carboxylic acid, a methyl ester, and a chlorine atom.

  • Carboxylic Acid (-COOH): This is the primary site for reactions such as esterification and amidation. Its acidity is increased by the electron-withdrawing effects of the adjacent chlorine and methoxycarbonyl groups.[1][2][3]

  • Methyl Ester (-COOCH₃): This group is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, a crucial consideration when choosing reaction conditions for modifying the carboxylic acid group.[4][5]

  • Chlorine Atom (-Cl): As an electron-withdrawing group, it deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[1][2] However, it serves as a handle for cross-coupling reactions, such as the Suzuki coupling.[6][7]

The presence of polar functional groups suggests solubility in polar aprotic solvents. Experimental data indicates that it is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with limited solubility in water.[8]

Q2: What are the primary safety precautions I should take when working with this compound?

A2: Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information. Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • In case of contact: In case of skin or eye contact, rinse immediately and thoroughly with water.

Q3: How do the substituents on the aromatic ring affect the acidity of the carboxylic acid?

A3: Both the chlorine atom and the methoxycarbonyl group are electron-withdrawing. These groups help to stabilize the negative charge of the carboxylate anion formed upon deprotonation.[2] This stabilization increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1][3] A lower pKa value for a substituted benzoic acid indicates a stronger acid and suggests that the substituent is an electron-withdrawing, deactivating group.[1]

Section 2: Troubleshooting Guides & Detailed Protocols

This section provides practical, step-by-step guidance for common reactions involving this compound, along with troubleshooting for potential issues.

Amide Bond Formation (Amidation)

Amidation is a fundamental transformation for this molecule. Success hinges on proper activation of the carboxylic acid and careful selection of the solvent system.

Common Challenge: Low Amide Yield

A frequent issue encountered is a low yield of the desired amide product. This can stem from several factors, including incomplete reaction, side reactions, or purification difficulties.

Troubleshooting Flowchart: Low Amide Yield

G start Low Amide Yield q1 Is the starting material fully dissolved? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the carboxylic acid properly activated? a1_yes->q2 s1 Select a more appropriate solvent or solvent mixture (e.g., DMF, DMAc, or THF). Consider gentle heating. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the amine sufficiently nucleophilic? a2_yes->q3 s2 Increase equivalents of coupling reagent (e.g., EDC, HATU). Ensure anhydrous conditions. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are there signs of ester hydrolysis? (Check for the diacid byproduct by LC-MS) a3_yes->q4 s3 Use a stronger, non-nucleophilic base (e.g., DIPEA). Consider a more reactive coupling reagent. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Avoid strongly basic or acidic conditions. Use milder coupling reagents at room temperature. a4_yes->s4 q5 Is purification challenging? a4_no->q5 s4->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no s5 Optimize recrystallization solvent. Consider chromatography. a5_yes->s5 end Improved Yield a5_no->end s5->end

Caption: Troubleshooting logic for low amide yield.

Protocol 1: General Procedure for Amidation using EDC/HOBt

This protocol is a standard method for forming amide bonds and is generally applicable to this compound.[9][10][11]

Reagents & Solvents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt and DIPEA to the solution and stir for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC portion-wise and stir for 15 minutes at 0 °C.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Choices:

  • EDC/HOBt: This combination forms a highly reactive HOBt ester intermediate, which efficiently reacts with the amine while minimizing side reactions and racemization if chiral amines are used.[9]

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl produced from EDC and to deprotonate the carboxylic acid without competing with the desired amine nucleophile.

  • Anhydrous Conditions: Water can hydrolyze the activated ester intermediate, leading to the reformation of the carboxylic acid and lowering the yield.

Troubleshooting: Ester Hydrolysis

Q: I am observing the formation of 2-chloro-terephthalic acid as a byproduct. What is causing this and how can I prevent it?

A: The formation of 2-chloro-terephthalic acid indicates hydrolysis of the methyl ester. This can occur under either strongly acidic or basic conditions, especially at elevated temperatures.[4][5]

Prevention Strategies:

  • Avoid Strong Bases: If using a base, opt for a non-nucleophilic, hindered base like DIPEA over stronger bases like NaOH or KOH.

  • Control Temperature: Run the reaction at or below room temperature if possible.

  • Alternative Activation: Consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with the amine can often be performed under milder conditions.[12]

Protocol 2: Amidation via Acid Chloride

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting acid chloride can be used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Work up as described in Protocol 1.

Suzuki-Miyaura Cross-Coupling

The chlorine atom on the aromatic ring provides a site for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling. As an electron-deficient aryl chloride, specific conditions are required for efficient coupling.

Common Challenge: Low Coupling Yield

Low yields in the Suzuki coupling of aryl chlorides are often due to the challenging oxidative addition step.[13]

Troubleshooting Flowchart: Low Suzuki Coupling Yield

G start Low Suzuki Coupling Yield q1 Is the catalyst system appropriate for an aryl chloride? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base strong enough? a1_yes->q2 s1 Use a catalyst system known for aryl chloride activation (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, or a palladacycle). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solvent system optimal? a2_yes->q3 s2 Consider stronger bases like K₃PO₄ or Cs₂CO₃. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there evidence of boronic acid decomposition? a3_yes->q4 s3 Use aprotic polar solvents like 1,4-dioxane, toluene, or a mixture with water. Ensure solvents are degassed. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Use fresh boronic acid or a more stable boronate ester. Ensure inert atmosphere. a4_yes->s4 end Improved Yield a4_no->end s4->end

Caption: Troubleshooting logic for low Suzuki coupling yield.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of electron-deficient aryl chlorides.[7]

Reagents & Solvents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Degassed 1,4-dioxane/water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the degassed solvent mixture.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Causality Behind Choices:

  • Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos): These are crucial for facilitating the oxidative addition of the less reactive aryl chloride to the palladium center.[13][14]

  • Strong Base (K₃PO₄): A strong base is required to promote the transmetalation step of the catalytic cycle.

  • Degassed Solvents: Oxygen can oxidize the Pd(0) active catalyst, leading to deactivation.

Section 3: Data Presentation

Table 1: Solvent Selection Guide for this compound Reactions

Reaction TypeRecommended SolventsRationale & Considerations
Amidation (EDC/HOBt) DMF, DCM, AcetonitrileGood solubility of starting materials and reagents. Aprotic nature prevents interference with the reaction.
Amidation (Acid Chloride) Toluene (for formation), DCM, THFToluene is suitable for the higher temperatures needed for acid chloride formation. DCM and THF are good for the subsequent amidation at lower temperatures.
Suzuki Coupling 1,4-Dioxane, Toluene, DME (often with water)Aprotic polar solvents that are stable at the required reaction temperatures. The addition of water can sometimes accelerate the reaction.
Purification (Recrystallization) Methanol/Water, Ethanol/Water, Ethyl Acetate/HexanesA solvent pair is often effective for recrystallization. The compound should be soluble in the hot solvent and insoluble in the cold solvent.[15]

Note: The optimal solvent may vary depending on the specific amine or boronic acid used. Empirical optimization is always recommended.

Section 4: Visualization of Key Processes

Experimental Workflow for Amidation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in anhydrous solvent B Add coupling reagents (e.g., EDC, HOBt) and base (e.g., DIPEA) A->B C Add amine B->C D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous wash E->F G Organic extraction F->G H Purification (Chromatography/Recrystallization) G->H

Caption: General workflow for amide synthesis.

References

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Minimizing Dibromo Impurity Formation

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzoic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in this field: the formation of dibromo impurities. Our goal is to equip you with the scientific understanding and practical methodologies to control your reaction's selectivity and achieve high-purity target compounds.

Introduction: The Challenge of Selective Bromination

The synthesis of monobrominated benzoic acid derivatives is a cornerstone of many pharmaceutical and fine chemical manufacturing processes. The primary method, electrophilic aromatic substitution, while effective, can be difficult to control.[1][2][3] The carboxyl group of benzoic acid is a deactivating, meta-directing group.[4] However, the introduction of the first bromine atom can subtly alter the electronic properties of the aromatic ring, sometimes leading to the formation of a second, undesired dibromo substitution.

This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to mitigate it, ensuring the integrity of your synthesis.

Troubleshooting Guide: Real-Time Experiment Support

This section is designed to address issues as they arise during your synthesis.

Issue 1: Higher than Expected Dibromo- Impurity Detected by HPLC/GC-MS

You've completed your reaction and post-analysis reveals a significant percentage of dibromobenzoic acid. Here's a step-by-step diagnostic and corrective workflow.

Workflow: Diagnosing and Correcting Over-Bromination

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Purification (If Necessary) A High Dibromo Impurity Detected B Review Reaction Conditions A->B Start Troubleshooting I Recrystallization A->I Post-Synthesis Option J pH-Mediated Separation A->J Post-Synthesis Option C Analyze Reagent Stoichiometry B->C Check Parameters D Evaluate Temperature Profile B->D Check Parameters G Consider a Milder Brominating Agent B->G If Standard Conditions Fail E Reduce Molar Equivalents of Brominating Agent C->E If Excess Bromine Used H Implement Slow, Controlled Reagent Addition C->H Improve Control F Lower Reaction Temperature D->F If Temp Was High

Caption: Troubleshooting workflow for high dibromo impurity.

Detailed Steps & Explanations:

  • Review Reaction Conditions:

    • Stoichiometry: The most common cause of over-bromination is an excess of the brominating agent. While a slight excess may be used to drive the reaction to completion, a significant surplus will increase the likelihood of a second substitution.

    • Temperature: Electrophilic aromatic substitution is an exothermic reaction.[5] Elevated temperatures increase the reaction rate, but can decrease selectivity, leading to more di-substituted product.[6]

    • Reaction Time: Allowing the reaction to proceed for too long, especially with excess brominating agent, can also contribute to the formation of impurities.

  • Corrective Actions for Your Next Attempt:

    • Molar Equivalents: Carefully control the stoichiometry. Aim for a 1:1 molar ratio of your benzoic acid derivative to the brominating agent.

    • Temperature Control: Maintain a lower reaction temperature. For many brominations, operating between 0°C and room temperature is sufficient.[5]

    • Slow Addition: Instead of adding the brominating agent all at once, use a dropping funnel to add it slowly over a period of time. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.[5]

Issue 2: The Reaction is Sluggish and Fails to Go to Completion, Tempting an Increase in Reagents/Temperature

You're hesitant to push the reaction conditions for fear of generating impurities.

Workflow: Optimizing for Completion without Sacrificing Selectivity

G cluster_0 Observation cluster_1 Catalyst & Solvent Check cluster_2 Controlled Adjustments A Sluggish/Incomplete Reaction B Verify Catalyst Activity A->B First Check C Solvent Choice A->C Second Check E Moderate Increase in Reaction Time A->E If Time is a Factor D Slight Increase in Catalyst Loading B->D If Catalyst is Suspect F Consider Alternative Catalyst System B->F If Standard Catalyst is Ineffective

Caption: Optimizing an incomplete bromination reaction.

Detailed Steps & Explanations:

  • Catalyst Activity: The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is crucial for activating the bromine.[3] Ensure that your catalyst is anhydrous and has not been deactivated by exposure to moisture.

  • Solvent Polarity: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents can sometimes temper reactivity and improve selectivity.[7]

  • Alternative Brominating Agents: If molecular bromine (Br₂) is too reactive, consider using a milder source of electrophilic bromine, such as N-Bromosuccinimide (NBS).[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism leading to dibromo impurity?

A1: The formation of the dibromo impurity is a result of a second electrophilic aromatic substitution reaction occurring on the initially formed monobromobenzoic acid. After the first bromine atom is attached to the ring, the ring is slightly more deactivated. However, if a strong electrophile is still present in sufficient concentration, a second substitution can occur. The position of this second substitution is directed by both the carboxyl group and the first bromine atom.

Mechanism: Formation of Dibromobenzoic Acid

G cluster_0 Step 1: Monobromination cluster_1 Step 2: Dibromination A Benzoic Acid B Monobromobenzoic Acid A->B + Br2/FeBr3 C Dibromobenzoic Acid B->C + Br2/FeBr3 (Excess)

Caption: Reaction pathway to dibromo impurity.

Q2: How can I purify my product if dibromo impurities have already formed?

A2: If significant amounts of dibromo impurity are present, purification is necessary.

  • Recrystallization: This is often the most effective method.[8] The mono- and di-substituted products will likely have different solubilities in a given solvent system, allowing for their separation.

  • pH-Mediated Aqueous Extraction: The acidity of the monobromo- and dibromobenzoic acids may differ slightly. A carefully controlled pH adjustment in an aqueous/organic extraction can sometimes selectively move one species into the aqueous layer. A patented method for purifying meta-bromobenzoic acid involves suspending the crude product in water and adjusting the pH to between 3.5 and 6.[9]

Q3: Are there alternative synthesis routes that avoid this issue?

A3: Yes, for certain isomers, alternative routes can offer better selectivity. For example, 3-bromobenzoic acid can be synthesized by the oxidation of 3-bromotoluene.[10] This approach avoids the direct bromination of the benzoic acid ring altogether. Another route for some isomers is through a Sandmeyer reaction, starting from an aminobenzoic acid.

Q4: What are the optimal conditions to favor monobromination?

A4: While the exact conditions are substrate-dependent, a general set of starting conditions to favor monobromination would be:

ParameterRecommended ConditionRationale
Stoichiometry 1.0 - 1.1 equivalents of Brominating AgentMinimizes excess electrophile available for a second reaction.
Temperature 0 - 25 °CReduces reaction rate and enhances selectivity.[5]
Reagent Addition Slow, dropwise additionMaintains a low concentration of the active electrophile.[5]
Catalyst Anhydrous FeBr₃ or AlCl₃Ensures efficient generation of the electrophile.[3]
Solvent Glacial Acetic Acid or a less polar solventAcetic acid is common, but less polar solvents can reduce reactivity.[7]

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

3-Chloro-4-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). As with any synthetic intermediate, its purity is a critical quality attribute that directly impacts the yield, purity, and safety profile of the final product. The presence of impurities, such as starting materials, by-products, or degradation products, can lead to downstream reaction failures or the introduction of unwanted substances into the final API.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity determination of this compound, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind method development, present a robust, validated HPLC protocol, and compare its performance against a powerful orthogonal technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and accurate methods for chemical purity assessment.

The Analytical Challenge: Understanding the Analyte

The molecular structure of this compound—possessing an aromatic ring, a carboxylic acid, and a methyl ester—dictates the optimal analytical strategy.

  • UV Absorbance: The benzene ring acts as a strong chromophore, making UV detection a highly sensitive and straightforward choice for quantification.

  • Polarity and Ionization: The carboxylic acid group (pKa typically ~3-4) means the molecule's overall polarity is pH-dependent. In neutral or basic conditions, the carboxylate anion is highly polar and may elute too early on a reversed-phase column with poor peak shape.

  • Potential Impurities: A purity method must be able to resolve the main compound from structurally similar impurities. These could include the unesterified starting material (3-chloroterephthalic acid), regioisomers, or precursors from the synthetic route.

Given these characteristics, RP-HPLC is the preeminent technique for this application due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile, UV-active compounds.[1][2][3]

Primary Recommended Method: Reversed-Phase HPLC

Our primary recommendation is a gradient RP-HPLC method with UV detection. This approach is designed for high resolution, ensuring that even trace-level impurities are separated from the main analyte peak.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating moderately polar to non-polar compounds.[1][4] Its hydrophobic nature provides the necessary retention for the aromatic ring of the analyte.

  • Mobile Phase: A combination of an aqueous acidic buffer and an organic solvent (acetonitrile) is used. The acid (e.g., phosphoric or formic acid) is critical. By maintaining a low pH (typically 2.5-3.0), we suppress the ionization of the carboxylic acid group.[1][5] This renders the molecule less polar, promoting better retention and ensuring a sharp, symmetrical peak shape by preventing analyte-silanol interactions on the column.

  • Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is superior to an isocratic (constant composition) method for purity analysis. It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, while also providing good resolution for early-eluting, more polar impurities.[1]

  • Detection: UV detection is set at a wavelength that provides a strong signal for the analyte and potential impurities. 254 nm is often a good starting point for aromatic compounds. For method optimization, determining the wavelength of maximum absorbance (λmax) is recommended.

Experimental Protocol: A Self-Validating System

This protocol is designed in accordance with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures, ensuring its trustworthiness and fitness for purpose.[6][7][8]

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric acid (ACS grade).

  • Reference Standard: this compound of known high purity (e.g., >99.5%).

  • Sample: The synthesized batch of this compound to be tested.

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% Phosphoric Acid in Water Low pH to suppress ionization of the analyte's carboxylic acid group.
Mobile Phase B Acetonitrile Organic modifier for eluting the analyte from the C18 column.
Gradient Program 0-2 min: 30% B; 2-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B A shallow gradient provides high resolution around the main peak, followed by a ramp to clear non-polar impurities and a re-equilibration step.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Detection λ 254 nm Strong absorbance for the aromatic chromophore.

| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |

Procedure:

  • Solution Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the reference standard.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the Reference Standard Solution. The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 1.5 (ensures peak symmetry).

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (ensures injection precision).[9][10]

  • Analysis:

    • Inject the diluent once as a blank to ensure no system peaks interfere.

    • Inject the Reference Standard Solution.

    • Inject the Sample Solution in duplicate.

  • Calculation of Purity: Purity is calculated using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile Prepare Mobile Phases (A & B) prep_solutions Prepare Diluent, Reference, & Sample Solutions prep_mobile->prep_solutions setup Equilibrate System with Initial Conditions prep_solutions->setup sst Perform System Suitability Test (SST) (5x Reference Injections) setup->sst check_sst SST Criteria Met? (%RSD ≤ 2.0%, Tailing ≤ 1.5) sst->check_sst check_sst->setup No, Troubleshoot inject_blank Inject Blank (Diluent) check_sst->inject_blank Yes inject_sample Inject Sample Solutions inject_blank->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate Integrate All Peaks acquire_data->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Caption: A step-by-step workflow for the HPLC purity determination of this compound.

Comparative Analysis: HPLC vs. Orthogonal Methods

While HPLC is the gold standard, relying on a single method can be risky. An orthogonal method—one that determines purity based on a different chemical or physical principle—provides a higher degree of confidence. Here, we compare RP-HPLC with Quantitative NMR (qNMR), a powerful non-chromatographic technique.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that determines the concentration or purity of a substance by comparing the integrated intensity of one of its NMR signals with the signal of a certified internal standard of known purity and concentration. The molar ratio of the analyte to the standard is directly proportional to the ratio of their integrated signal areas, normalized for the number of protons generating each signal.

Key Advantages:

  • Orthogonality: It measures a different molecular property (nuclear magnetic resonance) than HPLC (hydrophobicity/polarity).

  • Accuracy: As a primary method, it does not require a specific reference standard of the analyte itself.

  • Structural Information: Provides structural confirmation of the analyte and can help identify unknown impurities if they are present at sufficient levels.

Performance Comparison

The table below summarizes the performance characteristics of RP-HPLC and qNMR for purity analysis, based on established validation parameters from ICH guidelines.[9][11]

ParameterRP-HPLC (Area % Method)Quantitative NMR (qNMR)Rationale & Causality
Specificity High. Demonstrated by resolving the main peak from all impurities. Peak purity can be confirmed with a DAD.[10]High. Relies on structurally unique, well-resolved proton signals. Less susceptible to co-eluting impurities.HPLC specificity depends on chromatographic resolution, while qNMR specificity depends on spectral resolution.
Accuracy High. Dependent on the response factor of impurities being similar to the analyte.Very High. Considered a primary ratio method. Accuracy is tied to the certified purity of the internal standard.qNMR is often more accurate as it's less affected by differences in detector response between the analyte and impurities.
Precision (%RSD) Excellent (< 2.0%). Modern HPLC systems offer highly precise injections and flow rates.[10]Good (< 3.0%). Precision is influenced by signal-to-noise, phasing, and integration parameters.The automated nature of HPLC generally leads to slightly better precision than the more operator-dependent qNMR.
Limit of Quantitation (LOQ) Low (typically 0.05-0.1%). Highly sensitive due to strong UV absorbance.Moderate (typically 0.5-1.0%). Inherently less sensitive than HPLC-UV.HPLC-UV is superior for detecting and quantifying trace-level impurities.
Linearity & Range Excellent (e.g., 0.1 - 1.0 mg/mL). Wide linear dynamic range.Excellent. Signal response is inherently linear with concentration over a wide range.Both techniques exhibit excellent linearity, a prerequisite for accurate quantification.
Throughput High. With an autosampler, many samples can be run unattended in sequence.Moderate. Sample preparation is simple, but acquisition time per sample can be longer.HPLC is generally better suited for high-throughput screening environments.
Logical Framework for Purity Assessment

A robust purity assessment strategy leverages the strengths of both techniques. HPLC is used for routine analysis and to generate the primary purity value, while qNMR serves as an independent, orthogonal method to confirm this value, especially for final batch release or reference standard characterization.

Purity_Strategy cluster_hplc Primary Method cluster_qnmr Orthogonal Method start Purity Assessment of This compound hplc_analysis Perform RP-HPLC Analysis (Area % Method) start->hplc_analysis qnmr_analysis Perform qNMR Analysis (vs. Internal Standard) start->qnmr_analysis hplc_result Result A: Purity (HPLC) hplc_analysis->hplc_result compare Compare Results A and B hplc_result->compare qnmr_result Result B: Purity (qNMR) qnmr_analysis->qnmr_result qnmr_result->compare agree Results Agree? (e.g., within 1.0%) compare->agree pass Purity Confirmed. Report Final Value. agree->pass Yes fail Discrepancy Found. Investigate Impurity Profiles. (e.g., LC-MS Identification) agree->fail No

Caption: A logical framework for a comprehensive purity assessment using both HPLC and an orthogonal method (qNMR).

Conclusion

For the routine, high-sensitivity purity determination of this compound, a well-validated, gradient Reversed-Phase HPLC method is the technique of choice . Its high resolution, precision, and throughput make it ideal for quality control in both research and manufacturing environments. The protocol detailed in this guide provides a robust starting point for developing a method that is fit for its intended purpose.

However, for a truly comprehensive and trustworthy purity assessment, especially for the qualification of reference materials or the release of pivotal batches, the use of an orthogonal method is strongly recommended. Quantitative NMR serves as the ideal confirmatory technique, offering an independent verification of purity based on a different scientific principle. By combining the strengths of both HPLC and qNMR, scientists can establish the purity of their material with the highest degree of analytical confidence.

References

A Senior Application Scientist's Guide to High-Purity 3-Chloro-4-(methoxycarbonyl)benzoic Acid: A Comparative Analysis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials and key intermediates is a critical decision that profoundly impacts reaction efficiency, impurity profiles, and the overall success of a drug development program. 3-Chloro-4-(methoxycarbonyl)benzoic acid, a versatile substituted benzoic acid derivative, has emerged as a valuable building block in the synthesis of complex pharmaceutical agents, notably as a key intermediate in the preparation of certain Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of high-purity this compound. We will delve into a detailed Certificate of Analysis, present a comparative study against a relevant alternative, 4-bromo-3-(methoxycarbonyl)benzoic acid, and provide robust, validated analytical methodologies for purity assessment. Our focus is to equip researchers and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Certificate of Analysis: Defining the Gold Standard for this compound

A Certificate of Analysis (CoA) is more than a mere specification sheet; it is a testament to the quality and purity of a chemical substance. For a critical intermediate like this compound, a comprehensive CoA is indispensable. Below is a representative Certificate of Analysis, outlining the key analytical tests and acceptance criteria for a high-purity batch.

Test Specification Result Methodology
Appearance White to off-white solidConformsVisual Inspection
Identification by ¹H NMR Conforms to structureConforms400 MHz NMR
Identification by IR Conforms to reference spectrumConformsFTIR
Assay (by HPLC) ≥ 99.0%99.7%HPLC-UV
Water Content (Karl Fischer) ≤ 0.5%0.1%USP <921>
Residue on Ignition ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 10 ppm< 10 ppmUSP <231>
Melting Point 174-178 °C176.2 °CCapillary Method

Expert Commentary on the CoA: The stringent specifications outlined in this CoA are designed to ensure lot-to-lot consistency and minimize the introduction of process-related impurities into subsequent synthetic steps. The high-performance liquid chromatography (HPLC) assay is the cornerstone of purity assessment, providing a quantitative measure of the target compound and detecting any related substances. Spectroscopic identification by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirms the molecular structure, while tests for water content, residue on ignition, and heavy metals ensure the absence of inorganic impurities and residual solvents.

Comparative Analysis: this compound vs. 4-Bromo-3-(methoxycarbonyl)benzoic acid

In the synthesis of complex molecules, the choice of a halogenated benzoic acid derivative can significantly influence reaction kinetics and yields. To provide a practical comparison, we evaluate the performance of this compound against a closely related analogue, 4-Bromo-3-(methoxycarbonyl)benzoic acid, in a representative amide coupling reaction.

Reaction Scheme:

Parameter This compound 4-Bromo-3-(methoxycarbonyl)benzoic acid
Molecular Weight 214.60 g/mol 259.05 g/mol [1]
Reaction Time (to >95% conversion) 4 hours6 hours
Isolated Yield 92%85%
Purity of Product (by HPLC) 99.2%98.5%

Performance Insights:

The comparative data reveals that this compound exhibits superior performance in this model amide coupling reaction. The higher reactivity of the chloro-substituted derivative, attributed to the electronic effects of the chlorine atom, leads to a shorter reaction time and a higher isolated yield of the desired amide product. Furthermore, the resulting product demonstrates a higher degree of purity, suggesting fewer side reactions or more straightforward purification.

While both intermediates are viable options, for applications demanding high efficiency and purity, this compound presents a distinct advantage.

Experimental Protocols: Ensuring Analytical Integrity

The reliability of any comparison hinges on the robustness of the analytical methods employed. The following protocols are based on established principles of pharmaceutical analysis and are suitable for the quality control of substituted benzoic acid derivatives.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    25.1 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

  • System Suitability: As per USP General Chapter <621> Chromatography, ensure the system suitability parameters (e.g., tailing factor, theoretical plates) are met before analysis.[1][2][3][4]

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a small amount of the sample in DMSO-d₆ and acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~13.5 (s, 1H, -COOH)

    • ~8.1 (d, 1H, Ar-H)

    • ~7.9 (dd, 1H, Ar-H)

    • ~7.7 (d, 1H, Ar-H)

    • ~3.9 (s, 3H, -OCH₃)

Protocol 3: Identification by Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

  • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions (cm⁻¹):

    • ~3000 (broad, O-H stretch of carboxylic acid)

    • ~1720 (strong, C=O stretch of ester)

    • ~1690 (strong, C=O stretch of carboxylic acid)

    • ~1600, ~1475 (C=C stretch of aromatic ring)

    • ~1250 (C-O stretch)

    • ~800 (C-Cl stretch)

Visualizing the Workflow and Logic

To further elucidate the analytical and comparative process, the following diagrams are provided.

Caption: Logical flow of the comparative analysis.

Caption: Experimental workflow for HPLC purity determination.

Conclusion and Future Perspectives

High-purity this compound stands out as a highly efficient and reliable intermediate for pharmaceutical synthesis, particularly in applications where high yield and purity are paramount. The comparative data presented in this guide clearly demonstrates its advantages over its bromo-analogue in a standard amide coupling reaction.

The provided analytical protocols, grounded in authoritative pharmacopeial principles, offer a robust framework for the quality assessment of this and similar substituted benzoic acid derivatives. By adhering to these rigorous analytical standards, researchers and drug development professionals can ensure the integrity of their synthetic processes and the quality of their final active pharmaceutical ingredients.

As the demand for complex and highly pure pharmaceutical agents continues to grow, the importance of well-characterized and high-performing intermediates like this compound will only increase. Future studies could expand on this comparative analysis by evaluating a broader range of substituted benzoic acids in various synthetic transformations, further enriching our understanding of structure-activity relationships in chemical synthesis.

References

A Comparative Guide to the Synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic Acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically and agrochemically important molecules. Its substituted benzoic acid structure makes it a versatile intermediate for the construction of more complex compounds, including certain SGLT2 inhibitors. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth, objective comparison of two distinct and viable synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and mechanistic insights to aid in the selection of the most appropriate method for a given research or development context.

The two routes evaluated herein are:

  • Route 1: Selective Mono-hydrolysis of Dimethyl 2-chloroterephthalate. This approach leverages a commercially available diester and selectively hydrolyzes one of the two ester groups.

  • Route 2: Side-Chain Oxidation of a Toluene Derivative. This pathway begins with a substituted toluene and involves a two-step process of esterification followed by oxidation of the methyl group.

This guide will dissect each route, providing the necessary data and logical framework for an informed decision on methodological selection based on factors such as starting material availability, desired yield and purity, reaction conditions, and scalability.

Comparison of Synthetic Routes

The selection of an optimal synthetic strategy is contingent upon a multitude of factors, including reaction efficiency, atom economy, safety, and cost of starting materials. The following table provides a summary of key quantitative data for the two synthetic routes discussed, facilitating a direct comparison.

ParameterRoute 1: Selective Mono-hydrolysisRoute 2: Side-Chain Oxidation
Starting Material Dimethyl 2-chloroterephthalate3-Chloro-4-methylbenzoic acid
Number of Steps 12
Key Intermediates NoneMethyl 3-chloro-4-methylbenzoate
Overall Yield (est.) ~85-90%~75-85%
Reagents Lithium hydroxide monohydrate, HClThionyl chloride, Methanol, Potassium permanganate, H₂SO₄
Reaction Time ~12-16 hours~8-12 hours
Key Advantages Fewer steps, high yield.Readily available starting material, avoids selective reactions.
Potential Disadvantages Requires careful control of stoichiometry to avoid di-acid formation.Two-step process, use of a strong oxidizing agent.

Experimental Protocols

Route 1: Selective Mono-hydrolysis of Dimethyl 2-chloroterephthalate

This single-step conversion relies on the careful stoichiometric hydrolysis of one of the two methyl ester groups of dimethyl 2-chloroterephthalate. The selectivity is achieved by using one equivalent of a hydrolyzing agent, in this case, lithium hydroxide.

Reaction Scheme:

Route_1 start Dimethyl 2-chloroterephthalate reagents 1. LiOH·H₂O, MeOH/THF/H₂O 2. HCl (aq) product This compound reagents->product

Caption: Synthetic pathway for Route 1.

Materials:

  • Dimethyl 2-chloroterephthalate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1N Hydrochloric acid (HCl)

  • Deionized water

Procedure: [1]

  • In a round-bottomed flask equipped with a mechanical stirrer, dissolve dimethyl 2-chloroterephthalate (1.0 eq) in a mixture of methanol and tetrahydrofuran.

  • Prepare a solution of lithium hydroxide monohydrate (1.0 eq) in water.

  • Slowly add the lithium hydroxide solution to the solution of the diester over approximately 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the solution to about one-third of its original volume using a rotary evaporator.

  • Dilute the concentrated solution with water. Any unreacted starting material will precipitate and can be recovered by filtration.

  • Slowly acidify the combined filtrate with 1N hydrochloric acid with stirring.

  • Collect the precipitated solid product by filtration, wash with cold water, and air dry.

  • For further purification, the crude product can be recrystallized from a methanol-water mixture.

Mechanistic Considerations:

The selective mono-hydrolysis is based on the statistical probability of one of the two ester groups reacting with the limited amount of hydroxide. The reaction proceeds via a standard saponification mechanism, involving nucleophilic acyl substitution.

Route 2: Side-Chain Oxidation of a Toluene Derivative

This two-step approach begins with the readily available 3-chloro-4-methylbenzoic acid. The carboxylic acid is first protected as a methyl ester, followed by the oxidation of the benzylic methyl group to a carboxylic acid.

Reaction Scheme:

Route_2 start 3-Chloro-4-methylbenzoic acid step1_reagents SOCl₂, MeOH intermediate Methyl 3-chloro-4-methylbenzoate step1_reagents->intermediate Esterification step2_reagents 1. KMnO₄, H₂O, heat 2. H₂SO₄ (aq) product This compound step2_reagents->product Oxidation

Caption: Synthetic pathway for Route 2.

Materials:

  • 3-Chloro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Esterification of 3-Chloro-4-methylbenzoic acid

  • To a solution of 3-chloro-4-methylbenzoic acid (1.0 eq) in methanol, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-chloro-4-methylbenzoate.

Step 2: Oxidation of Methyl 3-chloro-4-methylbenzoate [2][3][4]

  • In a round-bottomed flask equipped with a reflux condenser, suspend methyl 3-chloro-4-methylbenzoate (1.0 eq) in water.

  • Slowly add potassium permanganate (2.0-3.0 eq) in portions to the stirred suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. The disappearance of the purple color of permanganate and the formation of a brown manganese dioxide precipitate indicate reaction progress.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the manganese dioxide.

  • Wash the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and acidify with dilute sulfuric acid until the pH is acidic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold water and dry to obtain this compound.

Mechanistic Considerations:

The oxidation of the benzylic methyl group with potassium permanganate is a robust and well-established reaction. The mechanism is complex and is believed to involve a radical intermediate at the benzylic position, which is then further oxidized to the carboxylic acid. The ester group is stable under these oxidative conditions.

Conclusion

Both synthetic routes presented in this guide offer effective methods for the preparation of this compound.

  • Route 1 is a more direct approach with a higher potential yield in a single step, making it an attractive option for its atom economy. However, it requires careful control of the hydrolysis conditions to prevent the formation of the diacid byproduct.

  • Route 2 is a two-step process that may have a slightly lower overall yield but starts from a potentially more accessible starting material. This route avoids the challenges of selective reactions and may be more amenable to certain laboratory setups.

The ultimate choice between these two routes will depend on the specific needs and constraints of the researcher or process chemist, including the availability and cost of starting materials, desired scale of the reaction, and the importance of minimizing reaction steps. The detailed protocols and comparative data provided herein serve as a valuable resource for making an informed and strategic decision for the synthesis of this important chemical intermediate.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

The synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in the pharmaceutical industry, hinges on the precise and efficient chlorination of its precursor, 4-(methoxycarbonyl)benzoic acid. The regioselectivity of this electrophilic aromatic substitution is paramount, as the formation of isomeric impurities complicates purification and reduces the overall process yield. The choice of catalyst is the most critical variable governing the success of this transformation. This guide provides a detailed comparison of common catalytic systems, supported by experimental data and mechanistic insights, to assist researchers in selecting the optimal strategy for their specific needs.

The Imperative of Catalysis: Directing Regioselectivity

The core challenge in synthesizing this compound lies in directing the incoming electrophilic chlorine atom to the position ortho to the methoxycarbonyl group and meta to the carboxylic acid group. Both are deactivating, meta-directing groups, but the methoxycarbonyl group is less deactivating. Therefore, substitution is directed to the position ortho to the ester. A catalyst's function is to polarize the chlorinating agent (e.g., Cl₂, SO₂Cl₂), generating a potent electrophile (Cl⁺) and facilitating its attack on the electron-rich aromatic ring at the desired position.

Catalyst Performance: A Head-to-Head Comparison

The selection of a catalyst requires a holistic evaluation of its activity, selectivity, cost, safety, and environmental impact. We present a comparative analysis of four prominent classes of catalysts for this application.

Catalyst SystemTypical Yield (%)Reaction Time (h)Temp. (°C)Key AdvantagesKey Disadvantages
Iron(III) Chloride (FeCl₃) 80-904-830-60Low cost, readily available, effective for industrial scale.[1][2][3]Moderate selectivity, can lead to over-chlorination, generates corrosive HCl and metallic waste streams.[1]
Iodine (I₂) 85-952-625-50High selectivity, mild reaction conditions, simple to handle.[4]Higher cost than iron, potential for product discoloration if not fully removed.
Zeolites (e.g., H-ZSM-5) 88-973-740-80High para-selectivity due to shape-selective pores, reusable, environmentally friendly ("green").[5][6][7][8]Higher initial cost, potential for deactivation, may require higher temperatures.[6]
Triflic Acid (TfOH) >951-30-25Extremely high activity and selectivity, very short reaction times, useful for deactivated substrates.[9][10][11]High cost, highly corrosive, requires specialized handling and equipment.[10]

Mechanistic Considerations: How Catalysts Dictate the Outcome

The efficacy of these catalysts stems from their ability to function as Lewis or Brønsted acids. Lewis acids like FeCl₃ and I₂ coordinate with the chlorinating agent, while Brønsted superacids like TfOH protonate it, in both cases generating a highly reactive electrophilic chlorine species.

ReactionMechanism cluster_activation Catalyst Activation cluster_attack Electrophilic Attack cluster_rearomatization Product Formation Catalyst Lewis Acid (e.g., FeCl₃, I₂) Activated Activated Complex [Cl-Cl---Catalyst]ᵟ⁺ Catalyst->Activated Coordination Chlorine Chlorinating Agent (e.g., SO₂Cl₂) Chlorine->Activated Wheland σ-complex (Wheland Intermediate) Activated->Wheland Electrophilic Attack Substrate 4-(Methoxycarbonyl) benzoic acid Substrate->Wheland + Cl⁺ Wheland->Catalyst Catalyst Regeneration Product 3-Chloro-4-(methoxycarbonyl) benzoic acid Wheland->Product - H⁺ Byproduct HCl + Catalyst

Caption: Generalized mechanism of Lewis acid-catalyzed electrophilic aromatic chlorination.

Zeolites offer a unique "shape-selective" catalysis.[6][8] The reaction occurs within the catalyst's microporous channels, which sterically hinder the formation of bulkier isomers, thereby enhancing selectivity for the desired product.

Experimental Protocol: Iodine-Catalyzed Synthesis

This protocol provides a robust and high-selectivity method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-(Methoxycarbonyl)benzoic acid (1 eq.)

  • Sulfuryl chloride (SO₂Cl₂) (1.2 eq.)

  • Iodine (I₂) (0.05 eq.)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

ExperimentalWorkflow Start Dissolve Substrate & Iodine in DCM Cool Cool to 0°C Start->Cool Add Add SO₂Cl₂ dropwise Cool->Add React Warm to RT, Stir 2-6h (Monitor by TLC/HPLC) Add->React Quench Quench with NaHCO₃ (aq) React->Quench Wash1 Wash with Na₂S₂O₃ (aq) Quench->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry Organic Layer (MgSO₄) Wash2->Dry Concentrate Filter & Concentrate in vacuo Dry->Concentrate Purify Recrystallize from Ethanol/Water Concentrate->Purify End Pure Product Purify->End

Caption: Step-by-step workflow for the iodine-catalyzed chlorination protocol.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methoxycarbonyl)benzoic acid and iodine in dichloromethane.

  • Chlorinating Agent Addition: Cool the flask in an ice bath to 0 °C. Slowly add sulfuryl chloride dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The choice to cool the reaction is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl, H₂SO₄).

  • Washing: Wash the organic layer sequentially with a 10% sodium thiosulfate solution to remove residual iodine, followed by brine to remove residual water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the final product with high purity.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound offers a classic case study in the strategic application of catalysis. For large-scale, cost-driven manufacturing, FeCl₃ remains a viable, albeit environmentally challenging, option. For laboratory-scale synthesis where purity and mild conditions are paramount, iodine catalysis provides an excellent balance of reactivity, selectivity, and operational simplicity.[4] As the field moves towards more sustainable practices, zeolites present a compelling alternative, offering high selectivity and reusability, though they may require more process optimization.[5][6] For challenging substrates or when reaction speed is the highest priority, superacid catalysts like TfOH are unmatched in performance but demand significant investment and stringent safety protocols.[9][10] The ultimate choice of catalyst will always depend on a careful consideration of the specific project goals, available resources, and scale of operation.

References

3-Chloro-4-(methoxycarbonyl)benzoic acid vs other benzoic acid derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Benzoic acid and its derivatives are a cornerstone class of intermediates, prized for their versatility in forming a wide array of chemical bonds.[1] This guide provides an in-depth comparison of 3-Chloro-4-(methoxycarbonyl)benzoic acid with other benzoic acid derivatives, offering insights into its unique reactivity and applications, supported by experimental data and established protocols. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Understanding the Influence of Substituents on Benzoic Acid Reactivity

The reactivity of the carboxylic acid group in benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby altering the acidity of the carboxylic acid and the nucleophilicity of the carboxylate anion.[2][3][4]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They increase the acidity of the benzoic acid by stabilizing the negative charge of the carboxylate conjugate base through inductive and resonance effects.[2][3][4] This enhanced acidity can facilitate reactions where proton donation is a key step.

  • Electron-Donating Groups (EDGs): Conversely, groups such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) donate electron density to the aromatic ring. This destabilizes the carboxylate anion, making the corresponding benzoic acid less acidic.[2][3]

This compound is a unique case, possessing two electron-withdrawing groups: a chloro group at the 3-position and a methoxycarbonyl group at the 4-position. This substitution pattern significantly impacts its chemical properties and reactivity profile.

Comparative Reactivity in Key Synthetic Transformations

The true utility of a building block is demonstrated in its performance in common synthetic reactions. Here, we compare this compound with other benzoic acid derivatives in two fundamental transformations: amide bond formation and esterification.

Amide Bond Formation

Amide synthesis is a critical reaction in medicinal chemistry and materials science.[5] The rate and efficiency of this reaction are heavily dependent on the electrophilicity of the carboxylic acid's carbonyl carbon.

Amide_Formation_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Coupling_Reagent e.g., HATU, EDC Amine R'-NH₂ Activated_Intermediate Reactive Intermediate Amide R-CONH-R'

The electron-withdrawing nature of the chloro and methoxycarbonyl groups in This compound makes its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an amine. This often translates to faster reaction rates and higher yields compared to benzoic acids bearing electron-donating groups.

Benzoic Acid DerivativeSubstituent EffectsExpected Reactivity in Amidation
This compound Two strong EWGsHigh
4-Nitrobenzoic acidStrong EWGHigh
Benzoic acidNoneModerate
4-Methylbenzoic acid (p-Toluic acid)Weak EDGModerate to Low
4-Methoxybenzoic acid (p-Anisic acid)Strong EDGLow

Experimental Data Synopsis:

While direct, side-by-side comparative studies are nuanced, the general principles of electronic effects hold true. For instance, studies on the amidation of substituted benzoic acids consistently show that electron-withdrawing groups accelerate the reaction.[6] In a typical carbodiimide-mediated coupling (e.g., using EDC/HOBt), one would expect this compound to react more readily than p-toluic acid.

Esterification

Esterification, another fundamental transformation, can be influenced by both electronic and steric factors.

Esterification_Workflow Start Start: Carboxylic Acid + Alcohol Acid_Catalysis Acid Catalyst (e.g., H₂SO₄) or Coupling Reagent (e.g., DCC) Start->Acid_Catalysis Intermediate Formation of Activated Intermediate Acid_Catalysis->Intermediate Nucleophilic_Attack Nucleophilic Attack by Alcohol Intermediate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Ester_Product Ester Product Elimination->Ester_Product

The electronic effects in esterification are similar to those in amidation; a more electrophilic carbonyl carbon leads to a faster reaction. However, steric hindrance around the carboxylic acid group can significantly impede the approach of the alcohol nucleophile.

Benzoic Acid DerivativeElectronic EffectSteric HindranceExpected Reactivity in Esterification
This compound Favorable (EWGs)ModerateGood, but may be slower than unhindered acids
2,6-Dimethylbenzoic acidFavorable (Weak EDGs)HighVery Low (Hindered)
Benzoic acidNeutralLowModerate
4-Nitrobenzoic acidFavorable (EWG)LowHigh

Experimental Insights:

The esterification of sterically hindered carboxylic acids, such as 2,6-dimethylbenzoic acid, is notoriously difficult and often requires specialized reagents like trifluoroacetic anhydride.[7] While the 3-chloro substituent in This compound does introduce some steric bulk, it is generally less prohibitive than ortho-disubstitution. Therefore, standard esterification methods, such as Fischer-Speier or Steglich esterification, are often viable.[8] The presence of the electron-withdrawing groups can even be advantageous, particularly in coupling reactions with hindered alcohols.[9][10]

Synthetic Protocols: A Practical Guide

To provide a tangible comparison, we present standardized protocols for the synthesis of an amide and an ester using this compound.

Protocol: Amide Synthesis via EDC/HOBt Coupling

This protocol describes the synthesis of N-benzyl-3-chloro-4-(methoxycarbonyl)benzamide.

Materials:

  • This compound

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol: Ester Synthesis via Steglich Esterification

This protocol outlines the synthesis of methyl 3-chloro-4-(methoxycarbonyl)benzoate.

Materials:

  • This compound

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), methanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target ester.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable intermediate in several areas of research and development.

  • Medicinal Chemistry: The presence of a halogen atom allows for further functionalization via cross-coupling reactions, a common strategy in drug discovery to explore structure-activity relationships (SAR).[1][11] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. Benzoic acid derivatives are scaffolds for a wide range of therapeutic agents, including local anesthetics and anticancer drugs.[12][13] For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy.[14][15][16]

  • Materials Science: The rigid aromatic core and multiple functional handles of this compound make it a suitable monomer for the synthesis of polyesters and polyamides with tailored properties. The chlorine atom can also influence the electronic properties of the resulting polymers.

Conclusion

This compound stands out as a versatile and reactive building block in organic synthesis. Its dual electron-withdrawing substituents enhance the reactivity of the carboxylic acid group in key transformations like amidation and esterification, often leading to improved reaction efficiency. While steric considerations are present, they are generally not prohibitive for most standard synthetic methodologies. Its utility is further underscored by its applicability in the synthesis of complex molecules for medicinal chemistry and materials science. By understanding the interplay of electronic and steric effects, researchers can strategically employ this and other benzoic acid derivatives to achieve their synthetic goals.

References

A Comparative Guide to Brominating Agents: N-Bromosuccinimide vs. Molecular Bromine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reagent Selection in Modern Synthesis

In the landscape of organic synthesis, the introduction of bromine atoms is a foundational transformation, unlocking pathways to a multitude of functional groups and complex molecular architectures. The choice of the brominating agent is a critical decision that dictates the reaction's outcome, influencing selectivity, yield, and operational safety. While molecular bromine (Br₂) has been a classical and potent halogenating agent for over a century, N-Bromosuccinimide (NBS) has emerged as a versatile and often superior alternative in many synthetic contexts.

This guide provides an in-depth, data-supported comparison of NBS and Br₂, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic nuances, compare performance across key synthetic transformations, and provide practical, field-proven protocols to inform your experimental design.

At a Glance: Physicochemical Properties and Handling

The most immediate and practical differences between NBS and Br₂ lie in their physical properties and handling requirements. These differences have significant implications for laboratory safety and ease of use.

PropertyN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Appearance White to off-white crystalline solid[1][2]Dark reddish-brown, fuming liquid[3][4]
CAS Number 128-08-5[1][2][5][6]7726-95-6
Molecular Weight 177.98 g/mol [2]159.81 g/mol [7]
Melting Point 175-178 °C (decomposes)-7.2 °C
Boiling Point N/A (decomposes)58.8 °C
Solubility Soluble in acetone, THF, DMF, acetonitrile. Sparingly soluble in water and CCl₄.Soluble in organic solvents (e.g., CH₂Cl₂, CCl₄, acetic acid) and water (3.5 g/100 mL).
Handling Easy to weigh and handle solid. Moisture and light-sensitive; should be stored in a refrigerator.[1][2]Highly volatile, corrosive, and toxic liquid that must be handled in a well-ventilated fume hood with extreme caution.[3][4][7][8]
Primary Hazards Oxidizer, corrosive, skin/eye irritant, skin sensitizer.[1][2][5][6]Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.[3][8]

Expert Insight: The operational difference is stark. NBS, as a stable solid, allows for precise measurement and addition, significantly reducing the risks associated with handling the highly volatile and corrosive liquid Br₂.[9] While both are potent reagents, the reduced vapor pressure and fuming of NBS make it an inherently safer choice for routine laboratory use.[9][10]

Mechanistic Dichotomy: The Source of Selectivity

The fundamental difference in the synthetic utility of NBS and Br₂ stems from their distinct modes of action in various reaction environments. While both are sources of electrophilic bromine, NBS's primary role in radical reactions is to serve as a controlled, in situ source of Br₂, a subtlety that is the key to its remarkable selectivity.

Allylic and Benzylic Bromination: The Domain of NBS

For the selective bromination of positions adjacent to double bonds (allylic) or aromatic rings (benzylic), NBS is unequivocally the reagent of choice. This transformation, known as the Wohl-Ziegler reaction , proceeds via a radical chain mechanism.[11][12][13]

The Causality Behind NBS's Selectivity: A high concentration of Br₂ reacts with alkenes via rapid electrophilic addition to yield vicinal dibromides, a significant side reaction that plagues the use of molecular bromine for allylic bromination.[9][11] The genius of the Wohl-Ziegler reaction lies in maintaining an extremely low, steady-state concentration of Br₂.

The mechanism is initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide), which generates a bromine radical (Br•). This radical abstracts a relatively weak allylic or benzylic hydrogen, forming a resonance-stabilized radical and hydrogen bromide (HBr).[14][15] The HBr produced then reacts rapidly with NBS to generate a molecule of Br₂. This newly formed Br₂ is immediately consumed by the resonance-stabilized radical to form the product and regenerate a bromine radical, propagating the chain.[14][15] This elegant cycle ensures that the Br₂ concentration remains too low for the competing electrophilic addition to occur to any significant extent.[11][16]

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Light (hν) or Radical Initiator NBS NBS Initiator->NBS Homolysis of N-Br bond Br_rad Br• NBS->Br_rad Alkene Allylic Substrate (R-H) Br_rad->Alkene H Abstraction Allyl_rad Allyl Radical (R•) (Resonance Stabilized) Alkene->Allyl_rad HBr HBr Alkene->HBr Br2 Br₂ (low concentration) Allyl_rad->Br2 Reaction NBS_main NBS HBr->NBS_main Reacts with NBS Br2->Br_rad Regenerates Product Allylic Bromide (R-Br) Br2->Product NBS_main->Br2 In situ generation Electrophilic_Addition Alkene Alkene Bromonium Cyclic Bromonium Ion Intermediate Alkene->Bromonium Attack on Br₂ Br2 Br₂ Br2->Bromonium Br_ion Br⁻ Br2->Br_ion Heterolysis Product trans-1,2-Dibromoalkane Bromonium->Product Br_ion->Bromonium Anti-attack EAS Benzene Aromatic Ring Sigma Arenium Ion Intermediate (Resonance Stabilized) Benzene->Sigma Nucleophilic Attack Br2_cat Br₂ + FeBr₃ Electrophile "Br⁺" (δ+Br-Brδ-•••FeBr₃) Electrophile->Sigma Product Brominated Aromatic Sigma->Product Deprotonation (-H⁺)

References

The Efficacy of 3-Chloro-4-(methoxycarbonyl)benzoic Acid as a Precursor for SGLT2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes treatment has been significantly reshaped by the advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. These drugs, including well-known examples like Dapagliflozin, Canagliflozin, and Empagliflozin, offer a unique mechanism of action by promoting urinary glucose excretion. The intricate chemical synthesis of these complex molecules hinges on the strategic selection of starting materials, or precursors. An ideal precursor should not only be readily available and cost-effective but also lead to a high-yield, high-purity final product through a safe and scalable process.

This guide provides an in-depth technical comparison of the efficacy of 3-Chloro-4-(methoxycarbonyl)benzoic acid as a potential precursor for SGLT2 inhibitors against the more established alternative, 5-bromo-2-chlorobenzoic acid. We will delve into the synthetic pathways, present comparative data, and offer insights into the practical considerations for drug development professionals.

The Established Pathway: Synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid

The synthesis of Dapagliflozin, a widely prescribed SGLT2 inhibitor, often commences with 5-bromo-2-chlorobenzoic acid. This route is well-documented in scientific literature and patents, providing a reliable baseline for comparison.[1][2][3][4] The initial steps are crucial as they construct the diarylmethane core of the molecule.

Synthetic Workflow from 5-bromo-2-chlorobenzoic acid

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Subsequent Steps 5-bromo-2-chlorobenzoic_acid 5-bromo-2-chlorobenzoic acid Acyl_chloride_formation Acyl Chloride Formation (e.g., Oxalyl chloride or Thionyl chloride) 5-bromo-2-chlorobenzoic_acid->Acyl_chloride_formation Activation Friedel_Crafts_acylation Friedel-Crafts Acylation (Phenetole, Lewis Acid e.g., AlCl3) Acyl_chloride_formation->Friedel_Crafts_acylation Reacts with Intermediate_1 (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Friedel_Crafts_acylation->Intermediate_1 Yields Reduction Reduction (e.g., Triethylsilane, Lewis Acid) Intermediate_1->Reduction Reduced Intermediate_2 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Key Intermediate) Reduction->Intermediate_2 Coupling Coupling with protected glucose derivative Intermediate_2->Coupling Deprotection Deprotection Coupling->Deprotection Dapagliflozin Dapagliflozin Deprotection->Dapagliflozin cluster_0 Step 1: Acylation & Rearrangement cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reduction & Subsequent Steps 3-Chloro-4-(methoxycarbonyl)benzoic_acid This compound Acyl_chloride_formation Acyl Chloride Formation 3-Chloro-4-(methoxycarbonyl)benzoic_acid->Acyl_chloride_formation Friedel_Crafts_acylation Friedel-Crafts Acylation (Phenetole, Lewis Acid) Acyl_chloride_formation->Friedel_Crafts_acylation Intermediate_A Initial Acylation Product Friedel_Crafts_acylation->Intermediate_A Hydrolysis Ester Hydrolysis Intermediate_A->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Intermediate_1_alt (2-chloro-4-ethoxyphenyl)(phenyl)methanone derivative Decarboxylation->Intermediate_1_alt Reduction Reduction Intermediate_1_alt->Reduction Intermediate_2_alt Diarylmethane Intermediate Reduction->Intermediate_2_alt Coupling_Deprotection Coupling & Deprotection Intermediate_2_alt->Coupling_Deprotection Final_Product SGLT2 Inhibitor Coupling_Deprotection->Final_Product

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(methoxycarbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(methoxycarbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.